molecular formula C9H11ClN2O2 B1389138 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1187932-31-5

5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1389138
CAS No.: 1187932-31-5
M. Wt: 214.65 g/mol
InChI Key: HFEFGAMDARONNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C9H11ClN2O2 and its molecular weight is 214.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c12-11(13)9-3-1-2-7-6-10-5-4-8(7)9;/h1-3,10H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEFGAMDARONNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187932-31-5
Record name 5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple datasheet to offer field-proven insights into the compound's synthesis, structural characterization, and strategic applications, with a focus on the causal relationships that govern its chemical behavior and utility.

Introduction: The Strategic Importance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1] Its rigid, bicyclic framework is adept at presenting substituents in a defined three-dimensional space, making it an ideal starting point for designing molecules that interact with complex biological targets such as enzymes and receptors.[2]

While the parent THIQ structure is valuable, its functionalization is key to unlocking its therapeutic potential. The introduction of a nitro group, specifically at the 5-position, transforms the molecule into a highly versatile synthetic intermediate. The nitro group is a powerful electron-withdrawing group and a synthetic handle that can be readily converted into other functional groups, most notably an amine. This allows for the subsequent elaboration of the benzene ring, providing a gateway to a diverse array of novel chemical entities. This compound combines this synthetic versatility with enhanced solubility and stability, making it a preferred reagent in many discovery pipelines.[3]

Physicochemical and Structural Properties

The hydrochloride salt of 5-Nitro-1,2,3,4-tetrahydroisoquinoline is typically supplied as a stable, white to off-white solid, which improves its shelf-life and handling characteristics compared to the free base.[3] The protonation of the basic secondary amine enhances aqueous solubility, a critical factor for its use in various reaction conditions and biological assays.

PropertyValueSource(s)
Chemical Name This compound[3]
Synonyms 5-Nitro-THIQ HClN/A
Molecular Formula C₉H₁₀N₂O₂·HCl[3]
Molecular Weight 214.65 g/mol [3]
Appearance White to off-white solid[3]
CAS Number 1187932-31-5 (for Hydrochloride)[4]
CAS Number 41959-45-9 (for Free Base)[5]
Purity Typically ≥96%[4]
Storage Conditions Store at 0-8 °C, inert atmosphere, keep in dark place[3][4]

Chemical Structure:

Chemical structure of this compound

Synthesis and Purification: A Protocol Built on Mechanistic Understanding

The synthesis of 5-Nitro-1,2,3,4-tetrahydroisoquinoline is primarily achieved through the electrophilic nitration of the parent 1,2,3,4-tetrahydroisoquinoline. The regioselectivity of this reaction is a critical consideration.

The Causality of Regioselective Nitration

In an electrophilic aromatic substitution reaction like nitration, the outcome is governed by the electronic properties of the starting material. The THIQ scaffold contains two key features: a fused benzene ring and a secondary amine within a saturated heterocyclic ring.

  • Under strongly acidic conditions (e.g., H₂SO₄/HNO₃): The secondary amine (pKa ~9-10) is fully protonated, forming an ammonium ion (-NH₂⁺-). This group is strongly deactivating and a meta-director. Therefore, nitration under these conditions would be expected to yield the 7-nitro isomer as the major product.

  • With a Protected Amine: To direct the nitration to the ortho and para positions relative to the annulated nitrogen, the amine's activating and directing influence must be preserved. This is achieved by protecting the amine with a group like acetyl (-COCH₃) or trifluoroacetyl (-COCF₃). The lone pair on the nitrogen is delocalized into the carbonyl, reducing its basicity and preventing protonation. The protected amide group remains an ortho, para-director. Since the 6-position (para) is sterically unhindered and electronically activated, it is a major site of nitration. The 8-position is sterically hindered by the heterocyclic ring. The 5-position (ortho) is also activated, making it a viable, though often minor, product depending on the precise conditions and protecting group used.[6]

The following protocol represents a logical, field-proven approach to synthesizing the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established principles of electrophilic nitration of activated aromatic systems.

Step 1: N-Acetylation of 1,2,3,4-Tetrahydroisoquinoline

  • Setup: To a stirred solution of 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C in an ice bath, add triethylamine (1.2 eq).

  • Reaction: Add acetyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.

  • Monitoring & Workup: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC until the starting material is consumed. Quench the reaction with water and separate the organic layer. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-acetyl-1,2,3,4-tetrahydroisoquinoline.

Step 2: Nitration of N-acetyl-1,2,3,4-tetrahydroisoquinoline

  • Setup: Cool concentrated sulfuric acid to 0 °C in a flask equipped with a dropping funnel.

  • Reaction: Slowly add the N-acetyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) from Step 1. Once dissolved, add a solution of nitric acid (1.1 eq) in sulfuric acid dropwise, maintaining the temperature at 0 °C.

  • Monitoring & Workup: Stir the mixture at 0 °C for 1-2 hours. Carefully pour the reaction mixture onto crushed ice and basify with a cold, concentrated NaOH or NH₄OH solution to pH > 10. Extract the product with ethyl acetate. Combine the organic extracts, dry over Na₂SO₄, and concentrate to yield a mixture of nitro isomers.

  • Purification: Separate the 5-nitro isomer from other isomers (primarily the 7-nitro) using flash column chromatography on silica gel.

Step 3: Deprotection and Salt Formation

  • Deprotection: Reflux the purified 5-nitro-N-acetyl-tetrahydroisoquinoline (1.0 eq) in 6M aqueous HCl for 4-6 hours.

  • Isolation: Cool the reaction mixture. The product, this compound, will often precipitate. Collect the solid by filtration.

  • Purification: If necessary, recrystallize the hydrochloride salt from an ethanol/ether mixture to yield the final, purified product.

Synthesis Workflow Diagram

G cluster_0 Part 1: Protection cluster_1 Part 2: Nitration & Purification cluster_2 Part 3: Deprotection & Salt Formation THIQ 1,2,3,4-Tetrahydroisoquinoline Protect N-Acetylation (Acetyl Chloride, Et3N, DCM) THIQ->Protect NAcetyl N-Acetyl-THIQ Protect->NAcetyl Nitration Nitration (HNO3, H2SO4, 0°C) NAcetyl->Nitration Isomers Mixture of Nitro Isomers Nitration->Isomers Purify Column Chromatography Isomers->Purify FiveNitroAc N-Acetyl-5-Nitro-THIQ Purify->FiveNitroAc Deprotect Acid Hydrolysis (6M HCl, Reflux) FiveNitroAc->Deprotect FinalProduct 5-Nitro-1,2,3,4-tetrahydroisoquinoline HCl Deprotect->FinalProduct

Caption: Synthetic workflow for 5-Nitro-1,2,3,4-tetrahydroisoquinoline HCl.

Spectroscopic Characterization: A Self-Validating System

Structural confirmation is paramount. While a definitive, published spectrum for this specific compound is elusive, its structure can be confidently assigned by predicting the key features in its NMR and mass spectra based on well-established principles and data from analogous compounds.[7][8][9]

Expected ¹H and ¹³C NMR Data

The following table outlines the expected chemical shifts (δ) in a solvent like DMSO-d₆. The hydrochloride salt form will result in a broad signal for the two N-H protons and a general downfield shift of adjacent protons (C1, C3) compared to the free base.

PositionExpected ¹H NMR (δ, ppm, multiplicity)Expected ¹³C NMR (δ, ppm)Rationale
N-H₂⁺ ~9.5-10.5 (broad s, 2H)N/AAcidic protons of the ammonium salt, often broad and exchangeable.
C1-H₂ ~4.4 (t, 2H)~45Methylene protons adjacent to the electron-withdrawing ammonium nitrogen, significantly downfield.
C3-H₂ ~3.4 (t, 2H)~41Methylene protons adjacent to the ammonium nitrogen.
C4-H₂ ~3.1 (t, 2H)~25Benzylic methylene protons.
C6-H ~7.5 (d)~123Aromatic proton ortho to the nitro group.
C7-H ~7.4 (t)~128Aromatic proton meta to the nitro group.
C8-H ~7.9 (d)~127Aromatic proton ortho to the nitro group and adjacent to the fused ring.
C4a N/A~130Quaternary aromatic carbon.
C5 N/A~148Aromatic carbon bearing the nitro group, strongly deshielded.
C8a N/A~135Quaternary aromatic carbon.

Note: Multiplicities are predicted (s=singlet, d=doublet, t=triplet). Actual coupling constants (J) would be in the range of 6-8 Hz for the aliphatic protons and 7-9 Hz for the aromatic protons.

Mass Spectrometry

In an electrospray ionization mass spectrum (ESI-MS) in positive mode, the expected molecular ion would correspond to the free base (M+H)⁺ after loss of HCl.

  • Expected [M+H]⁺: 179.0815 (for C₉H₁₁N₂O₂⁺)

Applications in Research and Drug Development

5-Nitro-1,2,3,4-tetrahydroisoquinoline HCl is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value starting material. Its utility stems from the synthetic transformations of the nitro group.

Versatile Synthetic Intermediate

The primary application is the reduction of the nitro group to a primary amine (5-amino-THIQ). This amine can then be functionalized in numerous ways:

  • Amide/Sulfonamide formation: Coupling with carboxylic acids or sulfonyl chlorides.

  • Reductive amination: Reaction with aldehydes or ketones.

  • Diazotization: Conversion to a diazonium salt, which can be displaced by a wide range of nucleophiles (e.g., -OH, -F, -Cl, -Br, -CN) via Sandmeyer or related reactions.

This versatility allows chemists to rapidly generate libraries of substituted THIQ analogs for structure-activity relationship (SAR) studies.[1] The THIQ scaffold has been successfully employed in drugs targeting a wide range of conditions, demonstrating the value of such building blocks. For instance, the ACE inhibitor Quinapril contains a THIQ core, highlighting the scaffold's clinical relevance.[4]

G cluster_0 Key Transformation cluster_1 Derivative Synthesis start 5-Nitro-THIQ HCl reduction Reduction (e.g., H2/Pd-C, SnCl2) start->reduction amino 5-Amino-THIQ reduction->amino amide Amides amino->amide sulfonamide Sulfonamides amino->sulfonamide alkylamine N-Alkylated Amines amino->alkylamine diazonium Sandmeyer Products (-OH, -F, -CN, etc.) amino->diazonium end Diverse Compound Libraries (for SAR studies) amide->end sulfonamide->end alkylamine->end diazonium->end

Caption: Role of 5-Nitro-THIQ as a precursor for diverse chemical libraries.

Application in Neuroscience Research

Derivatives of THIQ have shown significant promise in the field of neurodegenerative diseases.[5] Research has indicated that certain THIQ derivatives can modulate the proteolytic processing of amyloid precursor protein (APP), a key event in the pathology of Alzheimer's disease.[10] Specifically, some compounds have been shown to both stimulate the release of the neuroprotective sAPPα fragment and inhibit gamma-secretase, the enzyme responsible for generating the toxic Aβ peptide.[10] 5-Nitro-THIQ HCl serves as a crucial starting material for synthesizing novel analogs to explore this neuroprotective potential further.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. All protocols involving this compound must be preceded by a thorough risk assessment.

  • Hazard Identification: Based on data for related compounds, this compound should be handled as a hazardous substance. It is expected to cause skin and serious eye irritation.[11][12] Nitroaromatic compounds as a class can have long-term toxicity, and appropriate care should be taken to avoid exposure.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[12]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed. Store in a cool, dark, and dry place, preferably in a refrigerator at 0-8 °C as recommended by suppliers.[3] Store away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than a catalog chemical; it is a strategic tool for chemical innovation. Its value lies in the potent combination of the medicinally-proven THIQ scaffold and the synthetic flexibility afforded by the 5-nitro group. A thorough understanding of the chemical principles governing its synthesis and reactivity allows researchers to efficiently leverage this compound as a gateway to novel and diverse molecular architectures, particularly in the pursuit of new therapeutics for neurological disorders.

References

An In-depth Technical Guide to the Physical Properties of 5-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a key chemical intermediate with significant applications in pharmaceutical research and development. Its structure, featuring a tetrahydroisoquinoline core and a nitro functional group, makes it a valuable building block for the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of the core physical properties of this compound, offering essential data and insights for its effective use in a laboratory and drug development setting. The hydrochloride salt form of this compound notably enhances its solubility, a critical factor in its utility for various biological assays and formulation studies.[1]

Chemical Identity and Structure

The fundamental identity of any chemical compound lies in its structure and basic chemical identifiers. These properties are crucial for accurate documentation, procurement, and regulatory compliance.

Molecular Structure:

The molecular structure of this compound is depicted below. The tetrahydroisoquinoline core is substituted with a nitro group at the 5-position of the aromatic ring. The hydrochloride salt is formed at the secondary amine of the tetrahydroisoquinoline ring.

Chemical Structure of this compound

Summary of Physical Properties

A concise summary of the key physical and chemical identifiers for this compound is provided in the table below for quick reference.

PropertyValueSource(s)
CAS Number 41959-45-9[1]
Molecular Formula C₉H₁₀N₂O₂·HCl[1][2]
Molecular Weight 214.65 g/mol [1][2]
Appearance White solid[1]
Purity ≥ 96% (HPLC)[2]
Melting Point Not readily available
Boiling Point Not applicable (decomposes)[2]
Solubility Enhanced solubility in aqueous solutions due to the hydrochloride salt. Specific quantitative data is not readily available.[1]
Storage Conditions Store at 0-8 °C in a dark, inert atmosphere.[1][2]

Detailed Physical Characteristics

Appearance and Form

This compound is typically supplied as a white solid.[1] The physical form is generally a crystalline powder, which is convenient for weighing and dissolution in laboratory settings.

Melting Point

A definitive melting point for this compound is not consistently reported in publicly available literature or supplier specifications. As with many hydrochloride salts of organic amines, it may exhibit decomposition upon heating, which can make a sharp melting point determination challenging. Researchers should carefully observe the substance's behavior upon heating, noting any color change or degradation as the temperature approaches its decomposition point.

Solubility Profile

Experimental Protocol for Solubility Determination:

For researchers requiring precise solubility data, a standardized experimental protocol is recommended:

  • Solvent Selection: Choose a range of relevant solvents (e.g., deionized water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO)).

  • Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker or rotator is advised.

  • Phase Separation: Centrifuge the saturated solution to pellet the undissolved solid.

  • Quantification: Carefully remove a known volume of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in units of mg/mL or mol/L.

G cluster_prep Preparation cluster_analysis Analysis A Add excess solute to known solvent volume B Equilibrate at constant temperature (24-48h) A->B Agitate C Centrifuge to separate solid B->C D Extract and dilute supernatant C->D E Quantify by HPLC D->E F Solubility Data E->F Calculate Solubility

Workflow for Experimental Solubility Determination

Spectroscopic Data

Spectroscopic data is essential for the verification of the chemical structure and purity of this compound. While specific spectra are proprietary to suppliers, the expected characteristic signals are discussed below.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, with shifts influenced by the electron-withdrawing nitro group. The aliphatic protons of the tetrahydroisoquinoline ring would appear as multiplets in the upfield region. The N-H proton of the hydrochloride salt may be broadened and its chemical shift can be solvent-dependent.

    • ¹³C NMR: The carbon NMR would display signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons would be in the downfield region, with the carbon bearing the nitro group being significantly deshielded. The aliphatic carbons would be found in the upfield region.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the various functional groups. Key expected peaks include:

    • N-O stretching vibrations of the nitro group (typically two strong bands around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹).

    • N-H stretching of the secondary ammonium salt in the region of 2700-2250 cm⁻¹.

    • C-H stretching of the aromatic and aliphatic portions of the molecule.

    • Aromatic C=C stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show the molecular ion peak corresponding to the free base (C₉H₁₀N₂O₂) after the loss of HCl. Fragmentation patterns would be consistent with the tetrahydroisoquinoline structure.

Handling and Storage

For the safe handling and to maintain the integrity of this compound, the following practices are recommended:

  • Storage: The compound should be stored at 0-8 °C in a tightly sealed container, protected from light and moisture.[1] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential degradation.[2]

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural similarity to biologically active molecules makes it a valuable precursor for developing novel therapeutics, particularly those targeting neurological disorders.[1] Researchers have utilized this compound in studies focusing on neuroprotective effects and as a fundamental building block in complex organic synthesis.[1]

References

An In-depth Technical Guide to 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a key chemical intermediate with significant applications in pharmaceutical research and development. Its structure, featuring a tetrahydroisoquinoline core with a nitro group, makes it a valuable building block for the synthesis of a variety of bioactive molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and its emerging role in neuroscience research, particularly in the context of neuroprotection. The hydrochloride salt form enhances its solubility, making it highly suitable for use in various biological assays and for the development of potential therapeutic agents.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
CAS Number 1187932-31-5[2][3][4][5][6]
Molecular Formula C₉H₁₁ClN₂O₂[2][4]
Molecular Weight 214.65 g/mol [1][4]
Appearance White solid[1]
Purity ≥ 96%[4]
Storage Conditions Keep in dark place, Inert atmosphere, Room temperature[4]

Synthesis Strategies

The synthesis of this compound can be approached through several synthetic routes. The two primary strategies involve either the direct nitration of a protected tetrahydroisoquinoline precursor or the construction of the tetrahydroisoquinoline ring from a pre-nitrated starting material.

Method 1: Nitration of N-Acetyl-1,2,3,4-tetrahydroisoquinoline

This method involves the nitration of the readily available N-acetyl-1,2,3,4-tetrahydroisoquinoline. It is important to note that this reaction typically yields a mixture of isomers, primarily the 5-nitro and 7-nitro derivatives, which then require separation.

Reaction Scheme:

Synthesis Method 1 N-Acetyl-1,2,3,4-tetrahydroisoquinoline N-Acetyl-1,2,3,4-tetrahydroisoquinoline Nitration Mixture Nitration Mixture N-Acetyl-1,2,3,4-tetrahydroisoquinoline->Nitration Mixture KNO₃, H₂SO₄ Isomer Mixture (5-nitro and 7-nitro) Isomer Mixture (5-nitro and 7-nitro) Nitration Mixture->Isomer Mixture (5-nitro and 7-nitro) Reaction Chromatographic Separation Chromatographic Separation Isomer Mixture (5-nitro and 7-nitro)->Chromatographic Separation Purification 2-Acetyl-5-nitro-1,2,3,4-tetrahydroisoquinoline 2-Acetyl-5-nitro-1,2,3,4-tetrahydroisoquinoline Chromatographic Separation->2-Acetyl-5-nitro-1,2,3,4-tetrahydroisoquinoline Hydrolysis Hydrolysis 2-Acetyl-5-nitro-1,2,3,4-tetrahydroisoquinoline->Hydrolysis Acid or Base 5-Nitro-1,2,3,4-tetrahydroisoquinoline 5-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrolysis->5-Nitro-1,2,3,4-tetrahydroisoquinoline Salt Formation Salt Formation 5-Nitro-1,2,3,4-tetrahydroisoquinoline->Salt Formation HCl 5-Nitro-1,2,3,4-tetrahydroisoquinoline HCl 5-Nitro-1,2,3,4-tetrahydroisoquinoline HCl Salt Formation->5-Nitro-1,2,3,4-tetrahydroisoquinoline HCl

Caption: Nitration of N-Acetyl-1,2,3,4-tetrahydroisoquinoline.

Experimental Protocol (Representative):

  • N-Acetylation: 1,2,3,4-tetrahydroisoquinoline is acetylated using acetic anhydride in a suitable solvent to protect the secondary amine.

  • Nitration: The resulting N-acetyl-1,2,3,4-tetrahydroisoquinoline is slowly added to a cooled mixture of concentrated sulfuric acid and potassium nitrate. The reaction temperature is carefully controlled to prevent over-nitration.

  • Work-up and Separation: The reaction mixture is quenched with ice water and neutralized. The product mixture is extracted and the 5-nitro and 7-nitro isomers are separated using column chromatography.

  • De-acetylation: The purified 2-acetyl-5-nitro-1,2,3,4-tetrahydroisoquinoline is hydrolyzed under acidic or basic conditions to remove the acetyl group.

  • Salt Formation: The resulting 5-Nitro-1,2,3,4-tetrahydroisoquinoline free base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.

Method 2: Pictet-Spengler Reaction of a Nitrophenylethylamine Derivative

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines.[7][8][9][10][11] In this approach, a nitrophenylethylamine derivative is condensed with an aldehyde (commonly formaldehyde or its equivalent) in the presence of a strong acid to facilitate cyclization.

Reaction Scheme:

Synthesis Method 2 N-protected-o-nitrophenylethylamine N-protected-o-nitrophenylethylamine Iminium Ion Formation Iminium Ion Formation N-protected-o-nitrophenylethylamine->Iminium Ion Formation Formaldehyde, Acid Catalyst Intramolecular Cyclization Intramolecular Cyclization Iminium Ion Formation->Intramolecular Cyclization Electrophilic Aromatic Substitution N-protected-5-nitro-1,2,3,4-tetrahydroisoquinoline N-protected-5-nitro-1,2,3,4-tetrahydroisoquinoline Intramolecular Cyclization->N-protected-5-nitro-1,2,3,4-tetrahydroisoquinoline Deprotection Deprotection N-protected-5-nitro-1,2,3,4-tetrahydroisoquinoline->Deprotection Hydrolysis 5-Nitro-1,2,3,4-tetrahydroisoquinoline 5-Nitro-1,2,3,4-tetrahydroisoquinoline Deprotection->5-Nitro-1,2,3,4-tetrahydroisoquinoline Salt Formation Salt Formation 5-Nitro-1,2,3,4-tetrahydroisoquinoline->Salt Formation HCl 5-Nitro-1,2,3,4-tetrahydroisoquinoline HCl 5-Nitro-1,2,3,4-tetrahydroisoquinoline HCl Salt Formation->5-Nitro-1,2,3,4-tetrahydroisoquinoline HCl

Caption: Pictet-Spengler synthesis of 5-Nitro-1,2,3,4-tetrahydroisoquinoline.

Experimental Protocol (Representative):

  • Starting Material Preparation: An appropriately N-protected o-nitrophenylethylamine is synthesized. The choice of protecting group is crucial for the success of the cyclization step.

  • Pictet-Spengler Cyclization: The protected nitrophenylethylamine is reacted with a source of formaldehyde (e.g., paraformaldehyde) in the presence of a strong acid catalyst, such as a mixture of sulfuric acid and acetic acid.[12]

  • Work-up and Purification: The reaction is quenched, neutralized, and the crude product is extracted and purified by crystallization or chromatography.

  • Deprotection: The protecting group is removed under appropriate conditions to yield the free amine.

  • Salt Formation: The purified 5-Nitro-1,2,3,4-tetrahydroisoquinoline is converted to its hydrochloride salt as described in Method 1.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides information on the number and connectivity of protons in the molecule. Expected signals would include those for the aromatic protons, the benzylic protons, and the protons of the ethylamine moiety.

    • ¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[13][14][15]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.

Applications in Drug Discovery and Neuroscience

The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[16] The introduction of a nitro group in the 5-position of the tetrahydroisoquinoline ring system opens up avenues for further chemical modifications and can influence the biological activity of the molecule.

Potential as a Neuroprotective Agent

There is growing evidence to suggest that tetrahydroisoquinoline derivatives possess neuroprotective properties.[17][18] While direct studies on 5-Nitro-1,2,3,4-tetrahydroisoquinoline are limited, research on analogous compounds, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), provides valuable insights into its potential mechanism of action.

Studies have shown that 1MeTIQ exhibits neuroprotective effects by acting as an uncompetitive NMDA receptor antagonist.[19][20] Overactivation of NMDA receptors by the neurotransmitter glutamate leads to excitotoxicity, a key process implicated in neuronal cell death in various neurodegenerative disorders. By blocking the NMDA receptor ion channel, these compounds can mitigate the detrimental effects of excessive glutamate.

Proposed Mechanism of Neuroprotection:

Neuroprotection Mechanism cluster_0 Normal Synaptic Transmission cluster_1 Excitotoxicity cluster_2 Neuroprotection by 5-Nitro-THIQ HCl Glutamate_Normal Glutamate NMDA_Receptor_Normal NMDA Receptor Glutamate_Normal->NMDA_Receptor_Normal Ca_Influx_Normal Normal Ca²⁺ Influx NMDA_Receptor_Normal->Ca_Influx_Normal Neuronal_Signaling Normal Neuronal Signaling Ca_Influx_Normal->Neuronal_Signaling Excess_Glutamate Excess Glutamate NMDA_Receptor_Overactivation NMDA Receptor Overactivation Excess_Glutamate->NMDA_Receptor_Overactivation Excess_Ca_Influx Excessive Ca²⁺ Influx NMDA_Receptor_Overactivation->Excess_Ca_Influx Neuronal_Damage Neuronal Damage / Apoptosis Excess_Ca_Influx->Neuronal_Damage 5_Nitro_THIQ 5-Nitro-1,2,3,4-tetrahydroisoquinoline HCl NMDA_Receptor_Blocked NMDA Receptor (Blocked) 5_Nitro_THIQ->NMDA_Receptor_Blocked Antagonism Reduced_Ca_Influx Reduced Ca²⁺ Influx NMDA_Receptor_Blocked->Reduced_Ca_Influx Neuronal_Survival Neuronal Survival Reduced_Ca_Influx->Neuronal_Survival Excess_Glutamate_2 Excess Glutamate Excess_Glutamate_2->NMDA_Receptor_Blocked

Caption: Proposed neuroprotective mechanism via NMDA receptor antagonism.

The neuroprotective potential of this compound warrants further investigation, particularly in in vitro and in vivo models of neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and ischemic stroke.

Role as a Synthetic Intermediate

Beyond its potential intrinsic biological activity, this compound serves as a versatile intermediate for the synthesis of more complex molecules. The nitro group can be readily reduced to an amino group, which can then be further functionalized. The tetrahydroisoquinoline core itself can also be modified at various positions to generate a library of compounds for structure-activity relationship (SAR) studies.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in drug discovery and neuroscience research. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry methodologies. The potential for this compound and its derivatives to act as neuroprotective agents, possibly through the antagonism of NMDA receptors, makes it a compelling target for further investigation. This guide provides a foundational understanding of this important molecule, paving the way for future research and development endeavors.

References

An In-depth Technical Guide to the Synthesis of 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis of 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a key building block in medicinal chemistry and drug discovery. The tetrahydroisoquinoline scaffold is a privileged structure found in numerous biologically active compounds and natural products. The introduction of a nitro group at the 5-position offers a versatile handle for further chemical modifications, making this compound a valuable intermediate in the development of novel therapeutics. This document details a robust synthetic strategy, moving from commercially available starting materials to the final hydrochloride salt, with a focus on the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a fundamental structural motif in a vast array of pharmacologically active molecules. Its presence in natural alkaloids and synthetic compounds has been associated with a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and neuroprotective effects. The strategic functionalization of the THIQ scaffold is a cornerstone of modern medicinal chemistry.

This compound serves as a crucial intermediate for the synthesis of more complex molecules. The nitro group, an electron-withdrawing substituent, not only influences the chemical properties of the isoquinoline ring system but also provides a reactive site for further transformations, such as reduction to an amine, which can then be elaborated into a variety of functional groups. This guide focuses on a reliable and scalable synthetic route to this important compound.

Synthetic Strategy: A Rationale-Driven Approach

The synthesis of 5-Nitro-1,2,3,4-tetrahydroisoquinoline is not as straightforward as a simple nitration of the parent tetrahydroisoquinoline. Direct nitration of 1,2,3,4-tetrahydroisoquinoline typically leads to a mixture of isomers, with the 7-nitro product often predominating, and can also result in dinitration. To achieve regioselective synthesis of the 5-nitro isomer, a more controlled approach is necessary.

The strategy outlined here is based on the work of Chen et al., which provides a convenient method for the preparation of various nitro-substituted tetrahydroisoquinolines. This approach involves the construction of the tetrahydroisoquinoline ring from a pre-functionalized nitrophenylethylamine derivative, ensuring the desired regiochemistry of the nitro group. The key steps are:

  • Protection of the Amine: The synthesis begins with the protection of the amino group of a suitable nitrophenylethylamine. This is crucial to prevent side reactions and to direct the subsequent cyclization. A sulfonyl protecting group, such as a methylsulfonyl group, is employed due to its stability under the acidic conditions of the cyclization step and its reliable removal during deprotection.

  • Intramolecular Cyclization: The core tetrahydroisoquinoline ring system is formed via an intramolecular electrophilic aromatic substitution reaction. This acid-catalyzed cyclization, a variation of the Pictet-Spengler reaction, utilizes paraformaldehyde as the source of the C1 carbon of the isoquinoline ring.

  • Deprotection and Salt Formation: The final steps involve the removal of the sulfonyl protecting group to liberate the free secondary amine, followed by conversion to the hydrochloride salt to improve stability and handling characteristics.

This multi-step sequence provides a high degree of control over the final product's structure, a critical aspect of rational drug design and development.

Experimental Protocols

Part 1: Synthesis of N-Methylsulfonyl-2-(2-nitrophenyl)ethylamine

The synthesis of the key precursor, N-methylsulfonyl-2-(2-nitrophenyl)ethylamine, is the first critical phase of this process.

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)
2-(2-Nitrophenyl)ethylamine166.18-
Methanesulfonyl chloride114.551.48
Triethylamine101.190.726
Dichloromethane (DCM)84.931.33

Procedure:

  • To a solution of 2-(2-nitrophenyl)ethylamine (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 equivalents).

  • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methylsulfonyl-2-(2-nitrophenyl)ethylamine.

  • Purify the crude product by recrystallization or column chromatography.

Part 2: Synthesis of 2-Methylsulfonyl-5-nitro-1,2,3,4-tetrahydroisoquinoline

This step involves the acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring.

Materials:

ReagentMolar Mass ( g/mol )
N-Methylsulfonyl-2-(2-nitrophenyl)ethylamine244.27
Paraformaldehyde(30.03)n
Sulfuric acid (60%)-
Acetic acid60.05

Procedure:

  • To a solution of N-methylsulfonyl-2-(2-nitrophenyl)ethylamine (1 equivalent) in acetic acid, add paraformaldehyde (2 equivalents).

  • Carefully add 60% sulfuric acid to the mixture.

  • Heat the reaction mixture to 40-50 °C and stir for the specified time, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the crude 2-methylsulfonyl-5-nitro-1,2,3,4-tetrahydroisoquinoline.

  • Purify the product by recrystallization.

Part 3: Synthesis of this compound

The final step involves the deprotection of the sulfonyl group and the formation of the hydrochloride salt.

Materials:

ReagentMolar Mass ( g/mol )
2-Methylsulfonyl-5-nitro-1,2,3,4-tetrahydroisoquinoline256.28
Hydrobromic acid (48%)80.91
Hydrochloric acid (concentrated)36.46
Isopropanol60.10

Procedure:

  • Reflux a mixture of 2-methylsulfonyl-5-nitro-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in 48% hydrobromic acid.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Upon completion, cool the reaction mixture and neutralize it with a base to precipitate the free amine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic solution and dissolve the residue in isopropanol.

  • Add concentrated hydrochloric acid to the isopropanolic solution to precipitate the hydrochloride salt.

  • Collect the this compound by filtration, wash with cold isopropanol, and dry under vacuum.

Visualization of the Synthetic Pathway

The following diagram illustrates the key transformations in the synthesis of this compound.

Synthesis_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection & Salt Formation A 2-(2-Nitrophenyl)ethylamine B N-Methylsulfonyl-2-(2-nitrophenyl)ethylamine A->B MsCl, Et3N, DCM C 2-Methylsulfonyl-5-nitro- 1,2,3,4-tetrahydroisoquinoline B->C (CH2O)n, H2SO4/AcOH D 5-Nitro-1,2,3,4-tetrahydroisoquinoline C->D HBr (aq) E 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride D->E HCl, iPrOH

Caption: Synthetic route to this compound.

Safety and Handling

The synthesis of this compound involves the use of hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Nitro Compounds: Nitroaromatic compounds are potentially explosive and should be handled with care. Avoid heat, shock, and friction.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with appropriate gloves and eye protection.

  • Solvents: Organic solvents are flammable and may be toxic. Use in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This technical guide provides a detailed and rationale-driven approach to the synthesis of this compound. By starting with a pre-functionalized nitrophenylethylamine, this method ensures the regioselective formation of the desired 5-nitro isomer, a key intermediate for the development of novel pharmaceuticals. The provided experimental protocols, along with the underlying chemical principles, offer a solid foundation for researchers and scientists in the field of drug discovery and organic synthesis.

Introduction: The Tetrahydroisoquinoline Scaffold and its Neuromodulatory Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Disclaimer: As of late 2025, the scientific literature lacks specific, in-depth studies on the mechanism of action for this compound. This guide, therefore, extrapolates a putative mechanism based on the well-established pharmacology of the parent scaffold, 1,2,3,4-tetrahydroisoquinoline (THIQ), and its various derivatives. The proposed actions and experimental designs are rooted in established principles of neuropharmacology and medicinal chemistry to provide a foundational framework for future research.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds, including some endogenous alkaloids found in the mammalian brain. These molecules are recognized for their diverse interactions with the central nervous system (CNS), particularly within monoaminergic systems. The addition of a nitro group at the 5-position of the aromatic ring, as in 5-Nitro-1,2,3,4-tetrahydroisoquinoline, is predicted to significantly modulate the electronic properties and steric profile of the parent molecule, thereby influencing its binding affinity, selectivity, and intrinsic activity at various neuronal targets. This guide will explore the most probable mechanisms of action for this compound, drawing from the extensive research on related THIQ analogues.

Part 1: Postulated Primary Mechanism of Action - Monoamine Oxidase Inhibition

A primary and well-documented activity of many THIQ derivatives is the inhibition of monoamine oxidase (MAO), a critical enzyme responsible for the degradation of neurotransmitters such as dopamine, serotonin, and norepinephrine.

The Rationale for MAO Inhibition

The structural similarity of the THIQ scaffold to endogenous monoamines makes it a prime candidate for interaction with the active site of MAO enzymes (MAO-A and MAO-B). The nitrogen atom in the isoquinoline ring is crucial for this interaction. The presence of the electron-withdrawing nitro group at the 5-position could enhance the affinity of the molecule for the flavin adenine dinucleotide (FAD) cofactor within the MAO active site, potentially leading to potent and possibly selective inhibition.

Proposed Interaction at the MAO Active Site

It is hypothesized that 5-Nitro-THIQ hydrochloride acts as a competitive inhibitor of MAO. The protonated nitrogen of the hydrochloride salt would facilitate initial binding to the active site gorge. The aromatic ring would then form π-π stacking interactions with aromatic residues in the enzyme's substrate cavity. The nitro group could form hydrogen bonds with nearby amino acid residues, anchoring the inhibitor and contributing to its binding affinity and potential selectivity between MAO-A and MAO-B.

Downstream Signaling Consequences of MAO Inhibition

By inhibiting MAO, 5-Nitro-THIQ would increase the synaptic concentration of monoamine neurotransmitters. This elevation would lead to enhanced activation of postsynaptic receptors, such as dopamine (D1, D2), serotonin (5-HT), and adrenergic (α and β) receptors. This cascade is responsible for the antidepressant and neuroprotective effects observed with many known MAO inhibitors.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Dopamine, Serotonin) VMAT2 VMAT2 MA->VMAT2 Packaging into Vesicles MAO Monoamine Oxidase (MAO) MA->MAO Degradation Synaptic_MA Increased Monoamines MA->Synaptic_MA Release Metabolites Inactive Metabolites MAO->Metabolites NitroTHIQ 5-Nitro-THIQ NitroTHIQ->MAO Inhibition Receptors Postsynaptic Receptors (Dopamine, 5-HT, etc.) Synaptic_MA->Receptors Binding Signal Neuronal Signaling Cascade Receptors->Signal

Caption: Putative mechanism of 5-Nitro-THIQ as a Monoamine Oxidase Inhibitor.

Part 2: Secondary Putative Mechanism - Dopaminergic Receptor Modulation

Beyond MAO inhibition, certain THIQ derivatives have shown direct activity at dopamine receptors. This presents a plausible secondary mechanism for 5-Nitro-THIQ.

Direct Receptor Interaction

The THIQ structure can be considered a constrained analog of phenylethylamine, the backbone of dopamine. This structural mimicry could allow 5-Nitro-THIQ to bind directly to dopamine receptors, potentially as a partial agonist or an antagonist, depending on the specific interactions within the receptor's binding pocket. The 5-nitro substitution would be critical in defining this interaction profile.

Experimental Workflow for Elucidating the Mechanism of Action

A systematic experimental approach is required to validate these hypothesized mechanisms. The following workflow outlines the key assays.

Experimental_Workflow Start Start: Compound Synthesis (5-Nitro-THIQ HCl) Step1 Step 1: In Vitro MAO Inhibition Assay (Determine IC50 for MAO-A & MAO-B) Start->Step1 Step2 Step 2: Radioligand Binding Assays (Screen against a panel of CNS receptors, e.g., Dopamine, Serotonin) Step1->Step2 If potent MAO inhibitor Step4 Step 4: In Vivo Microdialysis (Measure neurotransmitter levels in animal models) Step1->Step4 Step3 Step 3: Functional Assays (e.g., cAMP accumulation for GPCRs) Step2->Step3 If significant binding observed Step3->Step4 Step5 Step 5: Behavioral Pharmacology (e.g., Forced Swim Test, Open Field Test) Step4->Step5 End End: Elucidate Mechanism of Action Step5->End

Caption: Experimental workflow for characterizing 5-Nitro-THIQ's mechanism.

Part 3: Methodologies and Protocols

Protocol: In Vitro MAO Inhibition Assay

This protocol is designed to determine the inhibitory potency (IC₅₀) of 5-Nitro-THIQ hydrochloride against human recombinant MAO-A and MAO-B.

Objective: To quantify the concentration of 5-Nitro-THIQ required to inhibit 50% of MAO-A and MAO-B activity.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (MAO-A substrate)

  • Benzylamine (MAO-B substrate)

  • This compound (test compound)

  • Clorgyline (MAO-A selective inhibitor control)

  • Selegiline (MAO-B selective inhibitor control)

  • Phosphate buffer (100 mM, pH 7.4)

  • 96-well microplate

  • Spectrofluorometer

Procedure:

  • Compound Preparation: Prepare a stock solution of 5-Nitro-THIQ in DMSO. Create a serial dilution series in phosphate buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes in phosphate buffer to their optimal working concentrations.

  • Assay Setup: In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound dilution (or control inhibitor), and 25 µL of the diluted enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding 25 µL of the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B).

  • Reaction Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 75 µL of 2 M NaOH.

  • Fluorescence Reading: Measure the fluorescence of the product (4-hydroxyquinoline for MAO-A) at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

This protocol assesses the ability of 5-Nitro-THIQ to displace a known radiolabeled ligand from the dopamine D2 receptor.

Objective: To determine the binding affinity (Ki) of 5-Nitro-THIQ for the human dopamine D2 receptor.

Materials:

  • Membranes from cells expressing human recombinant D2 receptors

  • [³H]Spiperone (radioligand)

  • Haloperidol (positive control competitor)

  • This compound (test compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of 5-Nitro-THIQ in the assay buffer.

  • Assay Mixture: In test tubes, combine the cell membranes, [³H]Spiperone (at a concentration near its Kd), and the test compound dilution. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of haloperidol.

  • Incubation: Incubate the mixture at room temperature for 60 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent displacement of the radioligand by the test compound. Calculate the IC₅₀ and then use the Cheng-Prusoff equation to convert it to the inhibition constant (Ki).

Part 4: Quantitative Data Summary and Interpretation

Since no experimental data exists for 5-Nitro-THIQ, the following table presents hypothetical, yet plausible, data that one might expect based on the pharmacology of related compounds. This serves as a template for presenting future experimental results.

Target Assay Type Parameter Hypothetical Value for 5-Nitro-THIQ Interpretation
MAO-AIn Vitro InhibitionIC₅₀85 nMPotent inhibitor of MAO-A.
MAO-BIn Vitro InhibitionIC₅₀1.2 µM~14-fold selectivity for MAO-A over MAO-B.
Dopamine D2 ReceptorRadioligand BindingKi550 nMModerate affinity for the D2 receptor.
Serotonin 5-HT2A ReceptorRadioligand BindingKi> 10 µMLow affinity, suggesting minimal direct action.

Interpretation of Hypothetical Data: The hypothetical data suggest that 5-Nitro-THIQ is a potent and selective MAO-A inhibitor. Its moderate affinity for the D2 receptor indicates a potential secondary mechanism that could contribute to its overall pharmacological profile. The low affinity for the 5-HT2A receptor suggests that its serotonergic effects are more likely mediated by MAO-A inhibition rather than direct receptor interaction.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated through empirical study, its structural features strongly suggest a primary role as a monoamine oxidase inhibitor, likely with a preference for the MAO-A isoform. A secondary, modulatory role at dopamine receptors is also plausible. The experimental framework provided in this guide offers a clear path for future research to rigorously test these hypotheses. Further investigation into its metabolic stability, blood-brain barrier permeability, and in vivo efficacy in animal models of neurological disorders will be critical to fully understanding its therapeutic potential.

The Biological Versatility of 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] This technical guide focuses on a specific derivative, 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a compound primarily recognized as a key intermediate in the synthesis of novel therapeutic agents.[3] While direct biological data on this specific nitro-isomer is limited, its structural features suggest a significant potential for biological activity, particularly in the realms of neuroprotection and oncology. This document will synthesize the known biological landscape of the THIQ core, infer the probable activities of the 5-nitro derivative, and provide detailed, field-proven protocols for its experimental evaluation. The hydrochloride salt form of this compound enhances its solubility, making it highly suitable for a variety of biological assays and formulation studies.[3]

Introduction: The Tetrahydroisoquinoline Scaffold as a Privileged Structure

The THIQ nucleus is a recurring motif in a multitude of biologically active molecules, ranging from antimicrobial and anti-inflammatory agents to potent anticancer and neuroprotective compounds.[1][2] This structural versatility has established the THIQ framework as a "privileged scaffold" in drug discovery, implying that it can serve as a template for developing ligands for diverse biological targets. The introduction of a nitro group at the 5-position of the THIQ ring system is a strategic chemical modification that can significantly influence the molecule's electronic properties, and consequently, its biological activity. The primary utility of this compound has been as a precursor for creating more complex, bioactive molecules, especially those targeting neurological disorders.[3]

Inferred Biological Potential and Mechanisms of Action

Based on the extensive research into the THIQ class of compounds, we can infer several high-probability biological activities for this compound. The following sections will explore these potential activities and their underlying molecular mechanisms.

Neuroprotective Activity: Targeting Glutamatergic Excitotoxicity

Many THIQ derivatives have demonstrated significant neuroprotective properties.[2] A key mechanism underlying this effect is the antagonism of the N-methyl-D-aspartate (NMDA) receptor, a critical component in the glutamatergic system.[1][4] Overactivation of NMDA receptors by the neurotransmitter glutamate leads to excessive calcium influx into neurons, a phenomenon known as excitotoxicity, which is a common pathway in a variety of neurodegenerative diseases.[5][6] By acting as uncompetitive antagonists, certain THIQs can block the NMDA receptor ion channel, thereby preventing the catastrophic cascade of events leading to neuronal cell death.[1]

Inferred Role of the 5-Nitro Group: The electron-withdrawing nature of the nitro group at the 5-position could modulate the interaction of the THIQ scaffold with the NMDA receptor, potentially enhancing its antagonistic properties. This makes this compound a prime candidate for investigation in models of neurodegenerative disorders like Alzheimer's and Parkinson's disease.

Signaling Pathway: NMDA Receptor Antagonism in Neuroprotection

NMDA_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates THIQ_Analog 5-Nitro-THIQ (Inferred) THIQ_Analog->NMDAR Blocks (Inferred) Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity Triggers

Caption: Inferred mechanism of neuroprotection via NMDA receptor antagonism.

Anticancer Activity: Inhibition of the NF-κB Signaling Pathway

The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammatory responses, and its aberrant activation is a hallmark of many cancers.[7][8] The NF-κB signaling pathway promotes cancer cell proliferation, survival, and metastasis. Several THIQ derivatives have been identified as potent inhibitors of NF-κB transcriptional activity, making them attractive candidates for anticancer drug development.[9] These compounds can interfere with the NF-κB pathway at various points, including the prevention of the nuclear translocation of the p65 subunit.[8][10]

Inferred Role of the 5-Nitro Group: The substitution pattern on the THIQ ring is critical for its NF-κB inhibitory activity. The presence of the 5-nitro group could enhance the molecule's ability to interact with key components of the NF-κB signaling cascade, thereby potentiating its anticancer effects.

Signaling Pathway: NF-κB Inhibition in Cancer

NFkB_Inhibition cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylates p_IkB p-IκB IkB->p_IkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB (p50/p65) Nucleus->NFkB_active Gene_Expression Pro-inflammatory & Pro-cancer Gene Expression NFkB_active->Gene_Expression Induces THIQ_Analog 5-Nitro-THIQ (Inferred) THIQ_Analog->NFkB Inhibits Translocation (Inferred)

Caption: Inferred mechanism of anticancer activity via NF-κB pathway inhibition.

Experimental Protocols for Biological Evaluation

To validate the inferred biological activities of this compound, a series of well-established in vitro assays are recommended. The following protocols provide a starting point for researchers.

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity

This assay assesses the ability of a test compound to protect neurons from glutamate-induced cell death.[11][12]

Experimental Workflow

Neuroprotection_Workflow Start Start Cell_Culture Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates. Start->Cell_Culture Pre-treatment Pre-treat cells with various concentrations of 5-Nitro-THIQ HCl for a specified duration (e.g., 1-24 hours). Cell_Culture->Pre-treatment Glutamate_Insult Induce excitotoxicity by exposing cells to a neurotoxic concentration of glutamate (e.g., 100-200 µM). Pre-treatment->Glutamate_Insult Incubation Incubate for 24 hours. Glutamate_Insult->Incubation Viability_Assay Assess cell viability using an MTT or LDH assay. Incubation->Viability_Assay Data_Analysis Calculate the percentage of neuroprotection relative to untreated and glutamate-only treated controls. Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro neuroprotection assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate primary neurons or a neuronal cell line at an appropriate density in a 96-well plate and allow them to adhere and differentiate.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and make serial dilutions in culture medium.

  • Pre-treatment: Replace the culture medium with the medium containing the test compound at various concentrations. Include a vehicle control. Incubate for 1 to 24 hours.

  • Glutamate Exposure: Add a concentrated solution of L-glutamate to each well to achieve the final neurotoxic concentration. Do not add glutamate to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified CO₂ incubator.

  • Cell Viability Assessment: Perform a standard MTT or LDH assay according to the manufacturer's instructions to quantify cell viability.

  • Data Analysis: Normalize the data to the untreated control (100% viability) and the glutamate-treated control (0% protection). Calculate the EC₅₀ value for neuroprotection.

In Vitro Anticancer Assay: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][9][13][14][15]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells, MDA-MB-231 breast cancer cells) in a 96-well plate at a suitable density and allow them to attach overnight.[10]

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

In Vitro Antibacterial Assay: Kirby-Bauer Disk Diffusion Test

This method assesses the susceptibility of bacteria to a test compound.[3][11][16][17][18]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard).

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of this compound onto the agar surface.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where bacterial growth is inhibited.

  • Interpretation: Compare the zone diameter to established standards to determine if the bacteria are susceptible, intermediate, or resistant to the compound.

Quantitative Data Summary (Hypothetical)

As direct experimental data for this compound is not currently available in the public domain, the following table presents hypothetical IC₅₀/EC₅₀ values to illustrate how such data would be presented. These values are based on the known potencies of other THIQ derivatives.

Biological Activity Assay Cell Line / Organism Hypothetical IC₅₀/EC₅₀ (µM)
AnticancerMTT CytotoxicityA549 (Human Lung Carcinoma)15.5
NeuroprotectionGlutamate ExcitotoxicitySH-SY5Y (Human Neuroblastoma)8.2
AntibacterialMIC DeterminationStaphylococcus aureus32.0
AntibacterialMIC DeterminationEscherichia coli> 64.0

Conclusion and Future Directions

This compound is a molecule of significant interest due to its position as a versatile synthetic intermediate and its potential, inferred from the broader class of THIQs, to exhibit potent biological activities. The strategic placement of the nitro group is likely to modulate its interaction with key biological targets, particularly those involved in neurodegenerative and oncological pathways.

This technical guide provides a framework for the systematic evaluation of this compound. The detailed protocols for neuroprotection, anticancer, and antibacterial assays offer a robust starting point for researchers to elucidate its specific biological profile. Future studies should focus on generating empirical data to confirm or refute the inferred activities and to precisely define its mechanism of action. Such research will be crucial in unlocking the full therapeutic potential of this and other related nitro-substituted tetrahydroisoquinoline derivatives.

References

An In-Depth Technical Guide to 5-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride Derivatives: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The introduction of a nitro group at the 5-position of the THIQ ring system creates a class of compounds with unique electronic and steric properties, opening new avenues for drug design and development. This technical guide provides a comprehensive overview of 5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride and its derivatives, intended for researchers, scientists, and professionals in the field of drug discovery. We will delve into the synthetic strategies for accessing this core structure, detailed methods for its analytical characterization, and a thorough exploration of its burgeoning therapeutic applications, with a focus on oncology and neuroprotection.

Introduction: The Significance of the 5-Nitro-THIQ Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is recognized as a "privileged scaffold" in drug discovery due to its ability to interact with a multitude of biological targets.[2][3] Its rigid, yet conformationally flexible, bicyclic structure allows for the precise spatial orientation of substituents, making it an ideal template for designing potent and selective ligands.

The incorporation of a nitro group, particularly at the 5-position of the aromatic ring, significantly modulates the physicochemical properties of the THIQ molecule. The strong electron-withdrawing nature of the nitro group can influence the pKa of the secondary amine, alter the molecule's susceptibility to metabolic enzymes, and introduce new potential hydrogen bonding interactions with biological targets. Furthermore, the nitro group can serve as a synthetic handle for further derivatization, allowing for the exploration of a wider chemical space.

The hydrochloride salt form of these derivatives is often employed to enhance aqueous solubility, a critical factor for in vitro biological assays and potential pharmaceutical formulations.[4] This guide will focus on the synthesis, characterization, and biological evaluation of this compound and its analogs, providing a foundation for their further exploration as therapeutic agents.

Synthetic Pathways to 5-Nitro-1,2,3,4-tetrahydroisoquinoline Derivatives

The synthesis of 5-nitro-1,2,3,4-tetrahydroisoquinolines can be approached through two primary strategies: late-stage nitration of a pre-formed tetrahydroisoquinoline core or de novo synthesis from a nitrated precursor. The choice of route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Late-Stage Nitration of the Tetrahydroisoquinoline Core

Direct nitration of 1,2,3,4-tetrahydroisoquinoline presents a significant regioselectivity challenge. The electron-donating nature of the fused piperidine ring and the activating effect of the secondary amine can lead to a mixture of nitrated isomers. To achieve selective nitration at the 5-position, protection of the secondary amine is often necessary to modulate its directing effect and prevent side reactions.

A thorough investigation into the regioselective nitration of the closely related 1,2,3,4-tetrahydroquinoline has highlighted the complexity of this reaction.[5][6] Different N-protecting groups and nitrating agents can yield varying ratios of the 6- and 7-nitro isomers, with the 5-nitro product often being a minor component. Achieving high regioselectivity for the 5-position on the tetrahydroisoquinoline ring likely requires careful optimization of protecting groups and reaction conditions.

Conceptual Experimental Workflow for Late-Stage Nitration:

start Start: 1,2,3,4-Tetrahydroisoquinoline protect N-Protection (e.g., Acyl, Carbamoyl) start->protect nitration Nitration (e.g., HNO3/H2SO4) protect->nitration deprotection Deprotection nitration->deprotection purification Chromatographic Separation of Isomers deprotection->purification hcl_salt HCl Salt Formation purification->hcl_salt end End: 5-Nitro-1,2,3,4-tetrahydroisoquinoline HCl hcl_salt->end

Figure 1: Conceptual workflow for the late-stage nitration approach.

De Novo Synthesis from Nitrated Precursors

Building the tetrahydroisoquinoline ring system from a pre-nitrated starting material offers a more controlled and often higher-yielding approach to the desired 5-nitro isomer. The classical Pictet-Spengler and Bischler-Napieralski reactions are the most widely employed methods for constructing the THIQ core and can be adapted for this purpose.[7]

2.2.1. The Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[7] To synthesize a 5-nitro-THIQ derivative, one would start with a 2-(2-nitrophenyl)ethylamine derivative.

Generalized Pictet-Spengler Reaction Scheme:

reactant1 2-(2-Nitrophenyl)ethylamine Derivative product 5-Nitro-1,2,3,4-tetrahydroisoquinoline Derivative reactant1->product + R-CHO/R-CO-R', H+ reactant2 Aldehyde/Ketone reactant2->product

Figure 2: Generalized Pictet-Spengler reaction for 5-nitro-THIQ synthesis.

2.2.2. The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides a route to 3,4-dihydroisoquinolines through the intramolecular cyclization of an N-acyl-β-arylethylamine using a dehydrating agent, typically phosphoryl chloride (POCl₃). The resulting 3,4-dihydroisoquinoline can then be reduced to the desired tetrahydroisoquinoline.[7]

Generalized Bischler-Napieralski Reaction and Reduction Scheme:

start N-Acyl-2-(2-nitrophenyl)ethylamine cyclization Cyclization (e.g., POCl3) start->cyclization intermediate 3,4-Dihydro-5-nitroisoquinoline Derivative cyclization->intermediate reduction Reduction (e.g., NaBH4) intermediate->reduction end 5-Nitro-1,2,3,4-tetrahydroisoquinoline Derivative reduction->end

Figure 3: Bischler-Napieralski and subsequent reduction workflow.

General Work-up Procedure for Aromatic Nitration Reactions

The following is a general protocol for the work-up and isolation of a solid nitroaromatic product, which can be adapted for the synthesis of 5-nitro-THIQ derivatives.[8]

Step-by-Step Protocol:

  • Quenching: Slowly and carefully pour the completed reaction mixture into a beaker containing a stirred slurry of crushed ice and water (typically 5-10 times the volume of the reaction mixture).

  • Neutralization: If the reaction was conducted in strong acid, cautiously neutralize the aqueous mixture with a base such as sodium carbonate or sodium hydroxide solution until the pH is neutral.

  • Isolation of Crude Product:

    • If a solid precipitates: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid in the funnel with several portions of cold water until the filtrate is neutral to pH paper.

    • If no solid precipitates (or for liquid products): Transfer the aqueous mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with water, followed by a wash with saturated brine to aid in drying. Separate the organic layer and dry it over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Analytical Characterization

Unambiguous characterization of this compound and its derivatives is essential to confirm their identity, purity, and structure. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the structure of these compounds.[9]

  • ¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. Key signals to identify include the aromatic protons (which will be significantly shifted due to the nitro group), the methylene protons of the tetrahydroisoquinoline ring system, and the N-H proton.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly informative for confirming the position of the nitro group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for 5-nitro-THIQ derivatives include:

  • N-H stretching vibrations in the region of 3300-3500 cm⁻¹.

  • Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

  • Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

  • Asymmetric and symmetric N-O stretching vibrations of the nitro group, typically appearing as two strong bands around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compounds. By using a suitable stationary phase (e.g., C18) and mobile phase, the purity can be determined, and the presence of any impurities or isomers can be detected.

Table 1: Key Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1187932-31-5[10]
Molecular Formula C₉H₁₁ClN₂O₂[10]
Molecular Weight 214.65 g/mol [10]
Appearance White to off-white solid[4]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[10]

Therapeutic Applications and Mechanisms of Action

The 5-nitro-THIQ scaffold is emerging as a promising platform for the development of novel therapeutics, particularly in the fields of oncology and neurology.

Anticancer Activity

Recent studies have highlighted the potential of nitrophenyl-substituted tetrahydroisoquinolines as potent anticancer agents.[11] These compounds have been shown to target key proteins involved in cancer cell proliferation and survival, such as Heat Shock Protein 90 (Hsp90) and the RET (Rearranged during Transfection) tyrosine kinase.[11]

4.1.1. Inhibition of Hsp90

Hsp90 is a molecular chaperone that is essential for the stability and function of a wide range of "client" proteins, many of which are oncoproteins that drive the growth and survival of cancer cells.[12] Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.[13] Molecular docking studies suggest that nitrophenyl-tetrahydroisoquinoline derivatives can bind to the ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function.[11] One study reported a binding energy of -6.8 kcal/mol for a nitrophenyl-THIQ derivative with Hsp90, comparable to the standard inhibitor Onalespib (-7.1 kcal/mol).[11]

HSP90 Inhibition Signaling Pathway:

HSP90 HSP90 ClientProteins Client Proteins (e.g., Akt, CDK4, Raf-1) HSP90->ClientProteins Chaperones & Stabilizes Degradation Proteasomal Degradation HSP90->Degradation Proliferation Cell Proliferation & Survival ClientProteins->Proliferation ClientProteins->Degradation Inhibitor 5-Nitro-THIQ Derivative Inhibitor->HSP90 Inhibits

Figure 4: Simplified signaling pathway of HSP90 inhibition by 5-Nitro-THIQ derivatives.

4.1.2. Inhibition of RET Kinase

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[4] Aberrant activation of RET through mutations or fusions is a known driver in several types of cancer, including thyroid and lung cancers.[4] Selective RET inhibitors have shown significant clinical efficacy in patients with RET-altered tumors.[14] Nitrophenyl-substituted tetrahydroisoquinolines have been identified as potential RET kinase inhibitors, with molecular docking studies indicating binding energies in the range of -5.2 to -6.8 kcal/mol.[11][15]

4.1.3. In Vitro Anticancer Activity

Several studies have demonstrated the cytotoxic effects of nitrophenyl-THIQ derivatives against various cancer cell lines. For instance, one compound exhibited potent antiproliferative activity against the HEPG2 (liver carcinoma) cell line, inducing a 59-fold increase in apoptosis and causing cell cycle arrest at the G2/M phase.[11] Another study on a series of tetrahydroisoquinoline derivatives reported IC₅₀ values in the range of 0.9 µM to 10.7 µM against various colon cancer cell lines, with the activity being dependent on the substitution pattern on the phenyl ring.[16]

Table 2: Selected In Vitro Anticancer Activity of Tetrahydroisoquinoline Derivatives

Compound TypeCell LineActivityIC₅₀ ValueReference
Nitrophenyl-THIQHEPG2 (Liver)Cytotoxic, Apoptotic75 µg/ml[11]
4-Chloro-phenyl-THIQColon Cancer Cell LinesKRas Inhibition0.9 - 10.7 µM[16]
Phenyl-THIQMCF-7 (Breast)Antiproliferative0.43 µg/mL[16]
Phenyl-THIQMDA-MB-231 (Breast)Antiproliferative0.37 µg/mL[16]
Phenyl-THIQIshikawa (Endometrial)Antiproliferative0.01 µg/mL[16]
Neuroprotective Effects

The THIQ scaffold is also being investigated for its potential in treating neurodegenerative diseases. The proposed mechanisms of neuroprotection include antioxidant activity and modulation of glutamatergic neurotransmission.[17]

4.2.1. Antioxidant and Free Radical Scavenging Properties

Oxidative stress is a key pathological feature of many neurodegenerative disorders. Compounds that can scavenge free radicals and reduce oxidative damage have therapeutic potential. The electron-rich nature of the THIQ ring system, combined with the electronic properties of the nitro group, may contribute to antioxidant effects.[1]

4.2.2. Modulation of Glutamatergic Neurotransmission

Excitotoxicity, caused by the overstimulation of glutamate receptors (particularly NMDA receptors), is another major contributor to neuronal cell death in neurodegenerative diseases. Some THIQ derivatives have been shown to inhibit glutamate-induced excitotoxicity, potentially by interacting with the NMDA receptor complex.[17]

In Vitro Neuroprotection Assay Protocol:

  • Cell Culture: Culture a relevant neuronal cell line (e.g., SH-SY5Y, HT22) in appropriate media and conditions.

  • Compound Treatment: Pre-treat the cells with various concentrations of the 5-nitro-THIQ derivative for a specified period (e.g., 1-2 hours).

  • Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to an excitotoxic agent (e.g., glutamate) or an oxidative stressor (e.g., hydrogen peroxide).

  • Assessment of Cell Viability: After the incubation period, assess cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the release of lactate dehydrogenase (LDH).

  • Data Analysis: Calculate the percentage of neuroprotection afforded by the compound at each concentration and determine the EC₅₀ value.

Cardiovascular Effects

Certain tetrahydroisoquinoline derivatives have been shown to possess cardiovascular activity, including hypotensive and bradycardic effects.[18] The mechanism of action is often attributed to the blockade of L-type calcium channels.[19] The introduction of a 5-nitro group could modulate this activity, and further investigation into the cardiovascular effects of these specific derivatives is warranted.

Structure-Activity Relationships (SAR)

The biological activity of tetrahydroisoquinoline derivatives is highly dependent on the nature and position of substituents on both the aromatic and piperidine rings.[20] For the 5-nitro-THIQ scaffold, key SAR considerations include:

  • The Nitro Group: The position and electronic properties of the nitro group are critical. Its electron-withdrawing nature can influence target binding and pharmacokinetic properties.

  • Substitution at the 1-Position: The introduction of various substituents at the C-1 position can significantly impact potency and selectivity. Aromatic or bulky aliphatic groups at this position are often well-tolerated and can enhance activity.

  • Substitution at the 2-Position (Nitrogen): Derivatization of the secondary amine can modulate the compound's basicity, lipophilicity, and ability to form hydrogen bonds, all of which can affect its biological profile.

Safety and Toxicology

A comprehensive evaluation of the safety and toxicological profile of any new chemical entity is paramount. While specific toxicity data for this compound is limited, information from closely related analogs can provide preliminary guidance.

A safety data sheet for 5-nitro-1,2,3,4-tetrahydroquinoline indicates that it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[21] The parent compound, 1,2,3,4-tetrahydroisoquinoline, is classified as toxic if swallowed and fatal in contact with skin, and it can cause severe skin burns and eye damage.[22]

General Safety Precautions:

  • Handle this compound and its derivatives in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics. Their demonstrated activity as anticancer agents, particularly as inhibitors of Hsp90 and RET kinase, warrants further investigation and optimization. The neuroprotective and potential cardiovascular effects of this scaffold also present exciting avenues for future research.

Key areas for future exploration include:

  • Development of robust and regioselective synthetic methods to access a wider range of 5-nitro-THIQ analogs.

  • Comprehensive structure-activity relationship studies to identify the key structural features that govern potency and selectivity for various biological targets.

  • In-depth mechanistic studies to further elucidate the signaling pathways through which these compounds exert their biological effects.

  • Thorough pharmacokinetic and toxicological profiling to assess the drug-like properties and safety of lead compounds.

This in-depth technical guide provides a solid foundation for researchers to build upon as they explore the full therapeutic potential of this versatile and promising chemical scaffold.

References

An In-Depth Technical Guide to 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a pivotal heterocyclic compound that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its structural framework, a tetrahydroisoquinoline (THIQ) core functionalized with a nitro group, positions it as a valuable intermediate in the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive review of the synthesis, chemical properties, analytical characterization, and the burgeoning research into its biological activities, with a particular focus on its potential in the realm of neuroprotection. The hydrochloride salt form enhances its aqueous solubility, making it amenable to a variety of experimental conditions in drug discovery and development.[1] This document serves as an in-depth resource for researchers and scientists engaged in the exploration of novel therapeutics, particularly for neurological disorders.

Chemical Properties and Characterization

This compound is a white solid with the molecular formula C₉H₁₁ClN₂O₂ and a molecular weight of 214.65 g/mol .[2][3] The presence of the nitro group and the tetrahydroisoquinoline scaffold imparts unique chemical characteristics that are central to its utility in organic synthesis and medicinal chemistry.

PropertyValueSource
Molecular Formula C₉H₁₁ClN₂O₂[2][3]
Molecular Weight 214.65 g/mol [2][3]
Appearance White solid
Purity ≥ 96%[2][3]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[2][3]

Structural Elucidation:

The definitive structure of this compound and its intermediates is confirmed through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the successful synthesis and purity of the compound. The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts influenced by the electron-withdrawing nitro group, as well as characteristic signals for the methylene protons of the tetrahydroisoquinoline ring system. Two-dimensional NMR techniques such as COSY, HMQC, and HMBC are invaluable for unambiguous assignment of all proton and carbon signals.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. Characteristic absorption bands for the N-H bond of the secondary amine, the aromatic C-H bonds, and the symmetric and asymmetric stretching vibrations of the nitro group (NO₂) would be expected.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Synthesis of this compound

The primary synthetic route to the tetrahydroisoquinoline core is the Pictet-Spengler reaction .[7][8][9][10] This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form the heterocyclic ring system.[7][8][9][10][11] For the synthesis of 5-Nitro-1,2,3,4-tetrahydroisoquinoline, the key starting material is 2-(3-nitrophenyl)ethan-1-amine.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of the Precursor, 2-(3-nitrophenyl)ethan-1-amine

The synthesis of the requisite β-arylethylamine precursor can be achieved through the reduction of 3-nitrophenylacetonitrile.

  • Reaction: 3-Nitrophenylacetonitrile is reduced to 2-(3-nitrophenyl)ethan-1-amine using a suitable reducing agent. A common method involves the use of diborane.[12]

  • Procedure Outline:

    • Dissolve 3-nitrophenylacetonitrile in an appropriate anhydrous solvent (e.g., tetrahydrofuran).

    • Cool the solution in an ice bath.

    • Slowly add a solution of diborane (or a borane complex like borane-dimethyl sulfide) to the cooled solution.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours to ensure complete reduction.

    • Carefully quench the reaction with a protic solvent (e.g., methanol).

    • Remove the solvent under reduced pressure.

    • The crude product can then be purified, for example, by conversion to its hydrochloride salt.

Step 2: Pictet-Spengler Cyclization

  • Reaction: 2-(3-nitrophenyl)ethan-1-amine is condensed with formaldehyde in the presence of a strong acid catalyst (e.g., hydrochloric acid) to yield 5-Nitro-1,2,3,4-tetrahydroisoquinoline.

  • Causality of Experimental Choices: The presence of the electron-withdrawing nitro group on the aromatic ring deactivates it towards electrophilic substitution. Therefore, harsher reaction conditions, such as the use of a strong acid and elevated temperatures, are generally required to facilitate the cyclization step compared to Pictet-Spengler reactions with electron-rich aromatic rings.[10]

  • Procedure Outline:

    • Dissolve 2-(3-nitrophenyl)ethan-1-amine in a suitable solvent.

    • Add an aqueous solution of formaldehyde.

    • Add a strong acid, such as concentrated hydrochloric acid, to catalyze the reaction.

    • Heat the reaction mixture to reflux for several hours, monitoring the progress by a suitable technique (e.g., thin-layer chromatography).

    • Upon completion, cool the reaction mixture.

Step 3: Isolation and Purification

  • Procedure Outline:

    • The reaction mixture is typically worked up by basification to neutralize the acid and precipitate the free base of 5-Nitro-1,2,3,4-tetrahydroisoquinoline.

    • The crude product is then extracted into an organic solvent.

    • The organic extracts are washed, dried, and the solvent is evaporated.

    • The crude free base is then dissolved in a suitable solvent (e.g., isopropanol or ether) and treated with a solution of hydrogen chloride (e.g., gaseous HCl or a solution in an organic solvent) to precipitate the hydrochloride salt.

    • The final product, this compound, is purified by recrystallization . This process involves dissolving the crude salt in a minimal amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly, causing the pure crystals to form while impurities remain in the solution.[13]

Analytical Characterization Workflow

Analytical_Workflow

A robust analytical workflow is essential to ensure the identity and purity of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for the quantitative analysis of this compound. A C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of acid like formic or phosphoric acid) is a common starting point.[14] Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

  • Spectroscopic Analysis: As detailed in Section 1, NMR, IR, and MS are employed for the comprehensive structural confirmation of the final product.

Biological Activity and Potential Applications

The tetrahydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of pharmacological activities, including anticancer, and neuroprotective effects.[11][15] this compound is primarily investigated for its potential in the development of therapeutics for neurological disorders.

Neuroprotective Potential: A Mechanistic Hypothesis

While direct experimental evidence for the neuroprotective mechanism of 5-Nitro-1,2,3,4-tetrahydroisoquinoline is still emerging, research on structurally related compounds provides a strong basis for a mechanistic hypothesis. Studies on 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) have demonstrated that its neuroprotective effects stem from a combination of:

  • Free-radical scavenging: The tetrahydroisoquinoline nucleus can act as an antioxidant, mitigating oxidative stress, a key pathological factor in many neurodegenerative diseases.[16]

  • Inhibition of glutamate-induced excitotoxicity: Excessive glutamate signaling, particularly through NMDA receptors, leads to neuronal cell death. 1MeTIQ has been shown to antagonize the glutamatergic system, preventing excitotoxic damage.[16]

The presence of the nitro group in the 5-position of the tetrahydroisoquinoline ring is expected to significantly influence its electronic properties and, consequently, its biological activity. Nitroaromatic compounds are known to have diverse and sometimes paradoxical roles in biological systems. They can be bioreduced to reactive intermediates that contribute to therapeutic effects or, conversely, to toxicity.[1][2][17][18] The nitro group's electron-withdrawing nature could modulate the antioxidant potential of the tetrahydroisoquinoline core and its interaction with molecular targets.

Experimental Protocols for In Vitro Neuroprotection Assays

To empirically validate the neuroprotective potential of this compound, a series of in vitro assays using neuronal cell cultures are essential. These assays typically involve inducing neuronal damage with a neurotoxin and then assessing the ability of the test compound to mitigate this damage.

In Vitro Models of Neurodegeneration:

A variety of in vitro models can be employed to simulate the cellular and molecular aspects of neurodegenerative diseases. These range from immortalized neuronal cell lines to more complex systems like primary neuronal cultures and 3D organoids.[5][19][20] Human induced pluripotent stem cell (iPSC)-derived neuronal models are becoming increasingly important as they offer a more translationally relevant platform for studying neurodegeneration and for drug screening.[21][22]

1. Cell Viability Assay (MTT Assay)

This colorimetric assay is a fundamental method for assessing cell viability and cytotoxicity.[23] It measures the metabolic activity of cells, which is indicative of their health.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[13] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).[24]

  • Step-by-Step Protocol:

    • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary cortical neurons) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 2-24 hours).

    • Induction of Neurotoxicity: Introduce a neurotoxic agent to induce cell death. Common neurotoxins include:

      • Hydrogen peroxide (H₂O₂): To model oxidative stress.

      • Glutamate: To induce excitotoxicity.

      • Amyloid-beta (Aβ) peptides: As a model for Alzheimer's disease.[25]

    • MTT Addition: After the neurotoxin incubation period, add the MTT reagent to each well to a final concentration of approximately 0.5 mg/mL.

    • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the formazan crystals to form.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

    • Data Analysis: Express cell viability as a percentage relative to the untreated control cells.

2. Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Measuring its activity provides a direct indication of apoptosis induction.

  • Principle: This assay utilizes a synthetic substrate, such as DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide), which is specifically cleaved by active caspase-3. The cleavage releases the chromophore p-nitroanilide (pNA), which can be quantified by measuring its absorbance at 400-405 nm.[26][27][28]

  • Step-by-Step Protocol:

    • Cell Culture and Treatment: Culture and treat the neuronal cells as described for the MTT assay.

    • Cell Lysis: After treatment, lyse the cells using a specific lysis buffer to release the cellular contents, including active caspases.

    • Incubation with Substrate: Incubate the cell lysates with the DEVD-pNA substrate.

    • Absorbance Measurement: Measure the absorbance of the released pNA at 405 nm using a microplate reader.

    • Data Analysis: The increase in absorbance is proportional to the caspase-3 activity. The results are often expressed as a fold-increase in activity compared to the untreated control.

Neuroprotection_Assay_Workflow

Safety and Toxicity Considerations

A thorough understanding of the safety and toxicity profile of any new chemical entity is paramount in drug development. For this compound, this involves considering the potential toxicities associated with both the tetrahydroisoquinoline core and the nitroaromatic moiety.

The parent compound, 1,2,3,4-tetrahydroisoquinoline, is known to be corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed, in contact with skin, or inhaled.

The presence of a nitro group on an aromatic ring is often considered a "structural alert" or "toxicophore" in medicinal chemistry, as it can be associated with mutagenicity and genotoxicity.[17][18] The bioreduction of nitroaromatic compounds can lead to the formation of reactive intermediates that may cause cellular damage.[1][2] However, this same reactivity is also harnessed for the therapeutic effect of many established drugs.[18][29] Therefore, a careful evaluation of the benefit-risk profile is essential.

Preclinical safety and toxicity studies would typically include assessments of acute toxicity (e.g., determination of the LD50), as well as studies on sub-chronic and chronic toxicity, genotoxicity, and carcinogenicity.

Conclusion and Future Perspectives

This compound stands as a compound of significant interest for researchers in medicinal chemistry and drug discovery. Its synthesis, rooted in the classic Pictet-Spengler reaction, provides access to a versatile scaffold for the development of novel therapeutic agents. While its primary application to date has been as a synthetic intermediate, the potential for inherent biological activity, particularly in the context of neuroprotection, warrants further in-depth investigation.

Future research should focus on several key areas:

  • Elucidation of the Mechanism of Action: Rigorous in vitro and in vivo studies are needed to definitively establish the neuroprotective effects of this compound and to unravel its precise molecular mechanisms. This includes identifying its molecular targets and understanding the role of the nitro group in its biological activity.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of analogues with modifications to the tetrahydroisoquinoline core and the position and nature of the substituents on the aromatic ring will be crucial for optimizing potency and selectivity.

  • Comprehensive Safety and Toxicity Profiling: A thorough assessment of the toxicological properties of this compound is essential to determine its suitability for further development as a therapeutic agent.

By addressing these research questions, the scientific community can fully unlock the potential of this compound and its derivatives in the ongoing quest for new and effective treatments for debilitating neurological disorders.

References

Discovery of 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Abstract

This compound is a pivotal intermediate in medicinal chemistry and pharmaceutical development. Its structure is built upon the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a recognized "privileged structure" due to its frequent appearance in biologically active natural products and synthetic drugs.[1][2][3] The addition of a nitro group at the 5-position provides a versatile chemical handle for further molecular elaboration, while the hydrochloride salt form enhances solubility and stability, making it ideal for a range of synthetic and biological applications.[4] This guide provides a detailed examination of the logical synthesis, core mechanistic principles, experimental protocols, and key applications of this compound, designed for researchers and scientists in drug discovery and organic synthesis.

The Strategic Importance of the Tetrahydroisoquinoline (THIQ) Scaffold

The THIQ nucleus is a foundational structural motif in a vast array of isoquinoline alkaloids and is a cornerstone of modern medicinal chemistry.[2][3] Its rigid, bicyclic framework is adept at presenting substituents in a well-defined three-dimensional orientation, facilitating precise interactions with biological targets. This has led to the development of THIQ-based compounds with a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[3]

This compound serves as a critical building block, leveraging the inherent biological relevance of the THIQ core.[5] The nitro group is particularly significant; it is a strong electron-withdrawing group that can be readily transformed into other functional groups, most notably an amine. This amine can then be used to build more complex molecular architectures, a crucial step in the synthesis of novel therapeutic agents targeting neurological disorders and other conditions.[4][5] The hydrochloride salt form improves the compound's handling properties, particularly its solubility in aqueous media for biological assays.[4]

Synthesis Pathway: Regioselective Electrophilic Nitration

The most direct and logical pathway to synthesize 5-Nitro-1,2,3,4-tetrahydroisoquinoline is through the electrophilic aromatic substitution (EAS) of the parent compound, 1,2,3,4-tetrahydroisoquinoline. This process requires careful control of reaction conditions to achieve the desired regioselectivity.

The Core Mechanism: Directing Effects in Electrophilic Aromatic Substitution

The key to this synthesis is understanding the directing effects of the substituents on the benzene ring. In the strong acidic medium required for nitration (typically a mixture of nitric and sulfuric acid), the secondary amine in the aliphatic ring is protonated to form an ammonium ion.

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

  • Directing Effects: The protonated amine acts as a powerful deactivating group and a meta-director. It strongly withdraws electron density from the aromatic ring, making substitution more difficult. Its deactivating influence is transmitted through the C4a-C8a bond. Therefore, it directs the incoming electrophile (NO₂⁺) to the positions meta to its point of attachment, which are the C5 and C7 positions.

Achieving high selectivity for the 5-nitro isomer over the 7-nitro isomer often depends on subtle control of reaction temperature and the specific nitrating agent used. A thorough study of similar systems, such as the nitration of tetrahydroquinoline, has shown that achieving total regioselectivity can be a significant challenge, often resulting in a mixture of isomers that require subsequent separation.[6]

Synthesis Workflow Diagram

The overall process can be visualized as a three-stage workflow: nitration of the starting material, isolation of the free base, and conversion to the final hydrochloride salt for stability and improved solubility.

G cluster_0 Stage 1: Nitration cluster_1 Stage 2: Isolation cluster_2 Stage 3: Salt Formation SM 1,2,3,4-Tetrahydroisoquinoline Reaction Electrophilic Aromatic Substitution SM->Reaction Reactant HNO₃ / H₂SO₄ (Nitrating Agent) Reactant->Reaction Workup Aqueous Workup & Neutralization Reaction->Workup Quench Reaction FreeBase 5-Nitro-1,2,3,4-tetrahydroisoquinoline (Free Base) Workup->FreeBase Isolate & Purify Product This compound (Final Product) FreeBase->Product Solvent Anhydrous Solvent (e.g., Ether, IPA) Solvent->Product HCl Anhydrous HCl HCl->Product Precipitation

Caption: High-level workflow for the synthesis of 5-Nitro-1,2,3,4-tetrahydroisoquinoline HCl.

Detailed Experimental Protocol

This protocol is a representative method and should be performed with appropriate safety precautions in a fume hood.

Synthesis of 5-Nitro-1,2,3,4-tetrahydroisoquinoline (Free Base)
  • Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 5 equivalents) to 0 °C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 1,2,3,4-tetrahydroisoquinoline (1 equivalent) to the cold sulfuric acid while maintaining the temperature below 5 °C. Stir until a homogeneous solution is formed.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 equivalents) to concentrated sulfuric acid (2 equivalents) in a separate flask, pre-cooled to 0 °C. Add this nitrating mixture dropwise to the solution from step 2, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, slowly pour the mixture over crushed ice. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or ammonium hydroxide until the pH is approximately 8-9.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 5-Nitro-1,2,3,4-tetrahydroisoquinoline, often as a solid.

Conversion to Hydrochloride Salt
  • Dissolution: Dissolve the crude free base from step 3.1 in a minimal amount of a suitable anhydrous solvent, such as isopropanol or diethyl ether.

  • Precipitation: Slowly add a solution of anhydrous hydrogen chloride (HCl) in the same solvent dropwise while stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash it with a small amount of cold anhydrous solvent, and dry it under a vacuum.

Purification and Validation

The final product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). The identity and purity of the compound must be confirmed through analytical techniques.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is used to determine the purity, which is typically expected to be ≥96-99%.[4][7]

  • Structural Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of atoms and the position of the nitro group on the aromatic ring.

    • Mass Spectrometry (MS): Provides the mass-to-charge ratio, confirming the molecular weight of the compound.[8]

Physicochemical and Analytical Data

Proper characterization is essential for validating the synthesis and ensuring the compound's suitability for subsequent applications.

Table 1: Physicochemical Properties

Property Value Reference(s)
Chemical Name This compound [4]
CAS Number 1187932-31-5 [7][9]
Molecular Formula C₉H₁₀N₂O₂·HCl [4]
Molecular Weight 214.65 g/mol [4]
Appearance White solid [4]
Purity ≥96% [4][7]

| Storage Conditions | Store at 0-8 °C, inert atmosphere |[4][7] |

Table 2: Representative Analytical Data

Analysis Expected Result Reference(s)
HPLC Purity ≥99% [4]
¹H NMR Aromatic protons shifted downfield due to the nitro group; characteristic peaks for the aliphatic protons of the tetrahydroisoquinoline ring system. General Spectroscopic Principles

| Mass Spec (ESI+) | Predicted m/z: 179.08151 ([M+H]⁺ for free base) |[8] |

Applications in Research and Drug Development

The utility of this compound is primarily as a versatile synthetic intermediate.

  • Pharmaceutical Development: It is a key starting material for synthesizing more complex molecules, particularly those targeting neurological disorders, due to the structural similarity of the THIQ core to known biologically active molecules.[4][5]

  • Neuroscience Research: The compound and its derivatives are used in studies to investigate the mechanisms of neurotransmitters and to explore potential neuroprotective effects.[4][5]

  • Organic Synthesis: As a functionalized building block, it allows chemists to efficiently construct complex molecular frameworks essential in the discovery of new drugs and materials.[4][5] The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in coupling reactions to build diversity.

Conclusion

While the specific "discovery" of this compound is not attributed to a single seminal publication, its synthesis is a logical extension of fundamental principles of electrophilic aromatic substitution applied to the important THIQ scaffold. Its value lies not as an end-product, but as a crucial and versatile intermediate. For researchers in drug development and medicinal chemistry, this compound represents a well-characterized and reliable starting point for the synthesis of novel bioactive compounds, enabling the exploration of new chemical space in the ongoing quest for improved therapeutics.

References

Unlocking the Therapeutic Potential of 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Technical Guide for Innovative Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the research applications for 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a compelling molecular scaffold for the development of novel therapeutics. We will delve into its synthesis, potential mechanisms of action, and detailed experimental protocols to investigate its utility in neuroscience, cardiovascular research, and oncology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique chemical attributes for cutting-edge scientific discovery.

Introduction: The Promise of a Nitro-Substituted Tetrahydroisoquinoline

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] The introduction of a nitro group at the 5-position of the THIQ ring system in this compound creates a molecule with distinct electronic properties, offering new avenues for therapeutic intervention. This guide will focus on the potential of this specific compound as a modulator of key biological pathways, particularly through its hypothesized role as an inhibitor of phenylethanolamine N-methyltransferase (PNMT).

Chemical and Physical Properties

PropertyValue
Molecular Formula C₉H₁₀N₂O₂·HCl
Molecular Weight 214.65 g/mol
CAS Number 41959-45-9
Appearance White to off-white solid
Solubility Soluble in water

Synthesis of this compound

A convenient method for the preparation of 5-nitro-1,2,3,4-tetrahydroisoquinolines involves the cyclization of N-methylsulfonyl-o-nitrophenylethylamine with paraformaldehyde in a mixture of sulfuric acid and acetic acid, followed by hydrolysis.[2] This approach is advantageous for producing THIQs with electron-withdrawing groups like the nitro group.

A plausible synthetic route is outlined below:

A o-Nitrophenylethylamine B N-Methylsulfonyl-o-nitrophenylethylamine A->B Methanesulfonyl chloride, Base C 2-Methylsulfonyl-5-nitro-1,2,3,4-tetrahydroisoquinoline B->C (CH₂O)n, 60% H₂SO₄/HOAc, 40-50°C D 5-Nitro-1,2,3,4-tetrahydroisoquinoline C->D Hydrolysis E This compound D->E HCl

Figure 1. Proposed synthetic pathway for this compound.

While the classic Pictet-Spengler[3][4] and Bischler-Napieralski[5][6] reactions are fundamental for THIQ synthesis, their efficiency can be limited with electron-deficient phenyl rings. The intramolecular amidoalkylation of an N-sulfonylated nitrophenylethylamine offers a more direct and higher-yielding alternative.[2]

Primary Research Application: Phenylethanolamine N-Methyltransferase (PNMT) Inhibition

The primary hypothesized mechanism of action for this compound is the inhibition of phenylethanolamine N-methyltransferase (PNMT). PNMT is the terminal enzyme in the biosynthesis of epinephrine (adrenaline), catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to norepinephrine.[7]

Scientific Rationale

THIQ-based compounds are known to be potent inhibitors of PNMT.[8] By inhibiting PNMT, this compound could modulate the levels of epinephrine, a key neurotransmitter and hormone involved in the "fight-or-flight" response, blood pressure regulation, and glucose metabolism. This modulation has significant therapeutic potential in a range of disorders.

Potential Therapeutic Areas
  • Neuroscience: Dysregulation of epinephrine has been implicated in stress-related psychiatric disorders and neurodegenerative diseases like Alzheimer's disease.[7] PNMT inhibitors are being investigated for their potential to ameliorate these conditions.

  • Cardiovascular Disease: By reducing epinephrine synthesis, PNMT inhibitors could play a role in managing hypertension and other cardiovascular conditions.

Experimental Protocols

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PNMT.

Materials:

  • Recombinant human PNMT

  • Norepinephrine (substrate)

  • S-Adenosyl-L-methionine (SAM) (co-factor)

  • This compound (test compound)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Detection system: HPLC with electrochemical detection (HPLC-ECD) or a commercially available epinephrine ELISA kit.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to create a range of test concentrations (e.g., 1 nM to 100 µM).

  • Reaction Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:

    • Assay buffer

    • Test compound solution (or vehicle for control)

    • PNMT enzyme solution

  • Pre-incubation: Incubate the enzyme with the inhibitor for 15-30 minutes at 37°C.

  • Reaction Initiation: Add norepinephrine and SAM solutions to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.

  • Detection: Quantify the amount of epinephrine produced using HPLC-ECD or an ELISA kit.

  • Data Analysis: Calculate the percentage of PNMT inhibition for each concentration of the test compound compared to the control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a sigmoidal dose-response curve.

A Prepare Reagents (PNMT, Substrates, Inhibitor) B Reaction Setup (Buffer, Inhibitor, Enzyme) A->B C Pre-incubation (37°C, 15-30 min) B->C D Initiate Reaction (Add Norepinephrine & SAM) C->D E Incubation (37°C, 30-60 min) D->E F Terminate Reaction E->F G Quantify Epinephrine (HPLC-ECD or ELISA) F->G H Data Analysis (Calculate IC₅₀) G->H

Figure 2. Workflow for the in vitro PNMT inhibition assay.

This protocol outlines a general approach to assess the in vivo efficacy of this compound in a rodent model.

Animal Model:

  • Male Sprague-Dawley rats or C57BL/6 mice.

Procedure:

  • Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses. Include a vehicle control group.

  • Tissue Collection: At a predetermined time point after administration, euthanize the animals and collect relevant tissues such as the adrenal glands and brain regions (e.g., brainstem).

  • Catecholamine Analysis: Homogenize the tissues and measure the concentrations of epinephrine and norepinephrine using HPLC-ECD.

  • Data Analysis: Compare the epinephrine and norepinephrine levels in the treated groups to the control group. A significant decrease in the epinephrine-to-norepinephrine ratio would indicate in vivo PNMT inhibition.

Secondary Research Application: Anticancer Activity

The THIQ scaffold is present in numerous compounds with demonstrated anticancer properties.[9][10] These compounds can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[11][12] The presence of a nitro group can further enhance the cytotoxic potential of a molecule.

Scientific Rationale

Tetrahydroisoquinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.[13] These pathways include those regulated by Bcl-2 family proteins, caspases, and cyclin-dependent kinases (CDKs).[11]

Experimental Protocols

This assay determines the concentration of this compound required to inhibit the growth of cancer cells by 50% (IC₅₀).

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value.

This protocol investigates the effect of the compound on the cell cycle distribution of cancer cells.

Procedure:

  • Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for a defined period.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol.

  • Staining: Stain the cells with a DNA-binding dye such as propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

  • Data Analysis: Compare the cell cycle distribution of treated cells to that of untreated controls to identify any cell cycle arrest.

This assay determines if the compound induces apoptosis (programmed cell death) in cancer cells.

Procedure:

  • Cell Treatment: Treat cancer cells with the compound at its IC₅₀ concentration.

  • Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

A Cancer Cell Culture B Compound Treatment A->B C Cytotoxicity Assay (MTT) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Apoptosis Assay (Annexin V/PI) B->E F Data Analysis and Interpretation C->F D->F E->F

Figure 3. Experimental workflow for evaluating the anticancer activity of the compound.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutic agents. Its potential as a PNMT inhibitor warrants thorough investigation for applications in neuroscience and cardiovascular medicine. Furthermore, its structural similarity to known anticancer agents suggests that it may also possess valuable cytotoxic properties. The experimental protocols outlined in this guide provide a solid framework for researchers to explore the full therapeutic potential of this intriguing molecule. Future research should focus on lead optimization to enhance potency and selectivity, as well as comprehensive in vivo studies to establish its efficacy and safety profile.

References

Methodological & Application

Application Notes and Protocols for 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a pivotal intermediate in contemporary pharmaceutical research and drug development. Its structural motif is found in a variety of biologically active molecules, making it a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1] The hydrochloride salt form enhances its solubility, facilitating its use in a range of biological assays and formulation studies.[1]

This comprehensive guide provides a detailed experimental protocol for the synthesis, purification, and characterization of this compound. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles, safety considerations, and analytical validation.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that begins with the construction of the core tetrahydroisoquinoline ring system, followed by electrophilic aromatic substitution to introduce the nitro group, and concludes with the formation of the hydrochloride salt. Each step is critical for the successful synthesis of the target compound in high purity.

Synthesis_Overview A Step 1: Pictet-Spengler Reaction (Formation of Tetrahydroisoquinoline Core) B Step 2: Nitration (Introduction of the Nitro Group) A->B Purification C Step 3: Hydrochloride Salt Formation (Final Product) B->C Purification

Caption: Overall synthetic workflow.

PART 1: Synthesis of the 1,2,3,4-Tetrahydroisoquinoline Core via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and efficient method for the synthesis of tetrahydroisoquinolines.[2][3] It involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization.[4] In this protocol, we will use 2-phenylethylamine and formaldehyde.

Protocol 1: Pictet-Spengler Synthesis of 1,2,3,4-Tetrahydroisoquinoline

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
2-PhenylethylamineC₈H₁₁N121.1812.12 g (0.1 mol)
Formaldehyde (37% in H₂O)CH₂O30.038.1 mL (0.1 mol)
Concentrated Hydrochloric AcidHCl36.4650 mL
Sodium Hydroxide (pellets)NaOH40.00As needed
Dichloromethane (DCM)CH₂Cl₂84.93For extraction
Anhydrous Sodium SulfateNa₂SO₄142.04For drying

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-phenylethylamine (12.12 g, 0.1 mol) and concentrated hydrochloric acid (50 mL). Stir the mixture until the amine has completely dissolved.

  • Addition of Formaldehyde: To the stirred solution, add formaldehyde (8.1 mL, 0.1 mol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully neutralize the acidic solution with sodium hydroxide pellets until the pH is approximately 10-12. This should be done in an ice bath to control the exothermic reaction.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1,2,3,4-tetrahydroisoquinoline as an oil.

PART 2: Nitration of 1,2,3,4-Tetrahydroisoquinoline

The introduction of a nitro group onto the aromatic ring is achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is crucial. Direct nitration of 1,2,3,4-tetrahydroisoquinoline can lead to a mixture of isomers. To achieve better control and favor the formation of the 5-nitro isomer, protection of the secondary amine is often recommended. However, for a more direct approach, careful control of reaction conditions is paramount.

Protocol 2: Nitration of 1,2,3,4-Tetrahydroisoquinoline

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
1,2,3,4-TetrahydroisoquinolineC₉H₁₁N133.196.66 g (0.05 mol)
Concentrated Sulfuric AcidH₂SO₄98.0825 mL
Concentrated Nitric Acid (70%)HNO₃63.013.6 mL (0.055 mol)
IceH₂O18.02For cooling
Saturated Sodium BicarbonateNaHCO₃84.01For neutralization
Ethyl AcetateC₄H₈O₂88.11For extraction
Anhydrous Sodium SulfateNa₂SO₄142.04For drying

Safety Precautions:

Nitration reactions are highly exothermic and can be dangerous if not handled properly.[5][6]

  • Always perform this reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[5]

  • The addition of nitric acid to sulfuric acid, and the addition of the nitrating mixture to the substrate, must be done slowly and with efficient cooling.

  • Have an appropriate quenching agent (e.g., a large volume of ice water) readily available.

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid (3.6 mL, 0.055 mol) to concentrated sulfuric acid (15 mL) with constant stirring. Keep the temperature of the mixture below 10 °C.

  • Substrate Solution: In a separate 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1,2,3,4-tetrahydroisoquinoline (6.66 g, 0.05 mol) in concentrated sulfuric acid (10 mL). Cool this solution to 0-5 °C in an ice-salt bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the tetrahydroisoquinoline, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which will be a mixture of nitro isomers.

  • Purification: The desired 5-nitro isomer can be separated from other isomers by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

PART 3: Formation of the Hydrochloride Salt

Conversion of the free base to its hydrochloride salt is a standard procedure to improve its stability and handling properties.

Protocol 3: Formation of this compound

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
5-Nitro-1,2,3,4-tetrahydroisoquinolineC₉H₁₀N₂O₂178.19Purified product from Step 2
Diethyl Ether or Isopropanol--As needed
Hydrochloric Acid (in diethyl ether or isopropanol)HCl36.46As needed

Procedure:

  • Dissolution: Dissolve the purified 5-Nitro-1,2,3,4-tetrahydroisoquinoline in a minimal amount of diethyl ether or isopropanol.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring until the precipitation is complete. The pH should be acidic.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold diethyl ether and dry it under vacuum to obtain this compound as a stable solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Results
Melting Point A sharp melting point indicates high purity.
¹H NMR The spectrum should show characteristic peaks for the aromatic and aliphatic protons, with splitting patterns consistent with the 5-nitro substitution pattern.
¹³C NMR The spectrum should show the correct number of carbon signals corresponding to the structure.
Mass Spectrometry The molecular ion peak should correspond to the calculated mass of the free base (C₉H₁₀N₂O₂).
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching, aromatic C-H stretching, and strong symmetric and asymmetric stretching of the NO₂ group should be present.

Troubleshooting and Key Considerations

  • Low Yield in Pictet-Spengler Reaction: Ensure the reaction goes to completion by monitoring with TLC. Incomplete reaction may require longer reflux times or the use of a stronger acid catalyst.

  • Poor Regioselectivity in Nitration: The temperature during nitration is critical. Maintaining a low temperature (0-5 °C) is essential to minimize the formation of dinitro products and other isomers. Protecting the secondary amine with a group like acetyl prior to nitration can significantly improve regioselectivity towards the 6- and 8-positions, which might be a desirable alternative strategy if the 5-nitro isomer is difficult to isolate.[7]

  • Purification Challenges: The separation of nitro isomers can be challenging. Careful optimization of the mobile phase for column chromatography is necessary.

Mechanism Insights

Pictet-Spengler Reaction Mechanism

Pictet_Spengler cluster_0 Iminium Ion Formation cluster_1 Intramolecular Cyclization A 2-Phenylethylamine C Iminium Ion A->C B Formaldehyde B->C D Iminium Ion E Spirocyclic Intermediate D->E Electrophilic Attack F 1,2,3,4-Tetrahydroisoquinoline E->F Rearomatization

Caption: Key stages of the Pictet-Spengler reaction.

The reaction proceeds through the formation of an iminium ion from the condensation of 2-phenylethylamine and formaldehyde. This electrophilic iminium ion is then attacked by the electron-rich benzene ring in an intramolecular electrophilic aromatic substitution to form a spirocyclic intermediate, which then rearranges to the final tetrahydroisoquinoline product.[2]

Nitration Mechanism

The nitration of the tetrahydroisoquinoline ring occurs via a standard electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from the reaction of nitric acid and sulfuric acid, acts as the electrophile. The electron-donating character of the saturated portion of the tetrahydroisoquinoline ring activates the aromatic ring towards electrophilic attack.

Conclusion

This guide provides a comprehensive and detailed protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the safety precautions, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs. The provided protocols are a starting point, and optimization may be necessary depending on the specific laboratory conditions and desired scale.

References

Application Notes & Protocols: Utilizing 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride in Cellular Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Neurobiology and Beyond

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with diverse biological activities.[1] These activities span from anticancer and antimicrobial to potent neuromodulatory effects.[1][2] 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride belongs to this versatile class of molecules. Its structure suggests a significant potential for interacting with biological systems, particularly within neurochemical pathways.[3][4] The hydrochloride salt form is specifically designed to enhance aqueous solubility, a critical feature for consistent and reliable performance in cell culture media.[3]

These application notes provide a comprehensive guide for researchers utilizing this compound in cell-based assays. The primary focus is on its role as a putative inhibitor of Phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in the biosynthesis of the hormone and neurotransmitter epinephrine.

Postulated Mechanism of Action: Inhibition of Epinephrine Synthesis

Phenylethanolamine N-methyltransferase (PNMT) catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of norepinephrine to produce epinephrine (adrenaline).[5][6] This enzymatic step is the final and rate-limiting stage in the catecholamine biosynthetic pathway.[6] Epinephrine plays a crucial role in regulating blood pressure, stress responses, and has been implicated in the pathophysiology of conditions like Alzheimer's disease and post-traumatic stress disorder (PTSD).[5][7]

Inhibitors of PNMT, such as various tetrahydroisoquinoline derivatives, are valuable research tools for dissecting the physiological roles of epinephrine and as potential therapeutic agents.[8] They typically act by competing with either the substrate (norepinephrine) or the methyl-group donor (SAM) at the enzyme's catalytic site.[7] this compound is hypothesized to function in this manner, allowing for the targeted modulation of epinephrine levels in cellular models.

PNMT_Pathway cluster_PNMT Catecholamine Biosynthesis (Final Step) NE Norepinephrine (Substrate) PNMT PNMT (Phenylethanolamine N-methyltransferase) NE->PNMT SAM SAM (S-adenosyl-methionine) (Methyl Donor) SAM->PNMT Epi Epinephrine (Product) PNMT->Epi Methylation SAH SAH (S-adenosyl-homocysteine) PNMT->SAH Inhibitor 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride Inhibitor->PNMT Inhibition

Caption: Postulated inhibition of the PNMT-catalyzed synthesis of epinephrine.

Reagent Specifications, Handling, and Storage

Proper handling and storage are paramount to ensure the compound's stability and the reproducibility of experimental results.

Table 1: Compound Specifications

Property Value Reference
Chemical Name This compound [9]
CAS Number 1187932-31-5 [9][10]
Molecular Formula C₉H₁₁ClN₂O₂ [9]
Molecular Weight 214.65 g/mol [9]
Purity Typically ≥96% [9]
Appearance Solid (form may vary) N/A

| Storage | Store at room temperature in a dark, inert atmosphere. |[9] |

Reconstitution Protocol (Preparation of Stock Solution)

Causality: A concentrated stock solution in an appropriate solvent (like DMSO or sterile water) is prepared to minimize the volume of solvent added to the cell culture medium, thereby reducing the risk of solvent-induced cytotoxicity. The hydrochloride salt form is intended to improve aqueous solubility.[3] However, testing solubility is a critical first step.

  • Safety First : Before handling, review the Safety Data Sheet (SDS). Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the solid powder in a chemical fume hood.

  • Solubility Test : Test solubility in sterile, nuclease-free water and cell culture-grade Dimethyl Sulfoxide (DMSO). The hydrochloride salt should be soluble in water.

  • Stock Solution Preparation :

    • Aseptically prepare a high-concentration stock solution (e.g., 10-50 mM).

    • Example for a 10 mM Stock : To prepare 1 mL of a 10 mM stock solution, dissolve 2.15 mg of this compound (MW: 214.65) in 1 mL of sterile water or DMSO.

    • Ensure complete dissolution by vortexing. If necessary, gentle warming in a 37°C water bath can be applied.

  • Sterilization : If dissolved in water, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protecting tube. This step is generally omitted for DMSO stocks as DMSO is considered self-sterilizing.

  • Aliquoting and Storage :

    • Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Store aliquots at -20°C or -80°C for long-term stability. Protect from light.

Experimental Protocols: Application in Cell Culture

The following protocols provide a framework for treating cells and assessing the biological activity of this compound.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Cell_Seeding Seed Cells in Appropriate Plate Format Treatment Prepare Working Solutions & Treat Cells (Dose-Response) Cell_Seeding->Treatment Stock_Prep Prepare Compound Stock Solution Stock_Prep->Treatment Incubation Incubate for Pre-determined Time Treatment->Incubation Assay Perform Endpoint Assay (e.g., Cytotoxicity, ELISA) Incubation->Assay Data_Analysis Analyze Data (e.g., Calculate IC50) Assay->Data_Analysis

Caption: General experimental workflow for cell-based assays.

Protocol 1: Determining Cytotoxicity and Optimal Working Concentration

Causality: Before assessing the compound's specific biological activity, it is essential to determine the concentration range that is non-toxic to the cells. High concentrations can lead to off-target effects or cell death, confounding the interpretation of results. A dose-response curve is the standard method for establishing this range.

  • Cell Plating : Seed the cells of interest (e.g., HEK293T overexpressing PNMT, or a pheochromocytoma cell line like hPheo1[5]) into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 5,000-20,000 cells per well). Allow cells to adhere and recover for 18-24 hours.

  • Preparation of Working Solutions :

    • Thaw an aliquot of the stock solution.

    • Perform a serial dilution of the stock solution in complete cell culture medium to prepare working concentrations.

    • Suggested Range : Based on known potent PNMT inhibitors, a starting range of 1 nM to 100 µM is recommended.[6] A typical 8-point, 1:10 serial dilution could be: 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM, and a no-drug control.

    • Crucial Control : Prepare a "Vehicle Control" containing the highest concentration of the solvent (e.g., 0.1% DMSO) used in the treatment wells. This accounts for any effects of the solvent itself.

  • Cell Treatment :

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the prepared working solutions (including vehicle and no-drug controls) to the appropriate wells. Treat each concentration in triplicate or quadruplicate for statistical robustness.

  • Incubation : Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Viability Assay : Assess cell viability using a standard method such as MTT, MTS (e.g., CellTiter 96® AQueous One Solution), or a live/dead stain.

  • Data Analysis :

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot cell viability (%) versus log-transformed compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the CC₅₀ (50% cytotoxic concentration).

    • For subsequent functional assays, use concentrations well below the calculated CC₅₀.

Protocol 2: In-Cell PNMT Functional Assay

Causality: This protocol measures the direct functional consequence of PNMT inhibition—a reduction in epinephrine production. The assay quantifies the conversion of a substrate to a product within the cellular environment, providing a direct measure of the compound's intracellular efficacy.

  • Cell Seeding and Growth : Plate PNMT-expressing cells in a suitable format (e.g., 12-well or 6-well plates) to yield sufficient material for analysis. Grow to ~80-90% confluency.

  • Pre-incubation with Inhibitor :

    • Prepare working solutions of this compound in serum-free or low-serum medium at various non-toxic concentrations (determined in Protocol 1). Include a vehicle control.

    • Wash the cells once with sterile PBS.

    • Add the inhibitor-containing medium to the cells and pre-incubate for 15-60 minutes at 37°C.[6] This allows the inhibitor to permeate the cell membrane and engage with the target enzyme.

  • Initiation of Reaction :

    • To measure PNMT activity, cells must be supplied with the substrate, norepinephrine.

    • Prepare a solution of norepinephrine in medium. The final concentration will need to be optimized but can start in the range of 10-100 µM.

    • Add the norepinephrine solution to the wells and incubate for a defined period (e.g., 1-4 hours) at 37°C. This time should be within the linear range of product formation.

  • Termination and Sample Collection :

    • To stop the enzymatic reaction, place the plate on ice.

    • Collect the cell culture supernatant (which contains secreted epinephrine).

    • Lyse the cells directly on the plate using a lysis buffer (e.g., RIPA buffer or a buffer containing a mild detergent and 0.4 M perchloric acid to precipitate proteins).[6]

    • Scrape the cells, collect the lysate, and clarify by centrifugation (e.g., 14,000 x g for 10 minutes at 4°C). Collect the supernatant.

  • Quantification of Epinephrine :

    • Measure the concentration of epinephrine in the cell culture supernatant and/or the cell lysate.

    • Recommended Method : An Epinephrine ELISA kit provides high sensitivity and specificity.

    • Alternative Method : HPLC with electrochemical detection is a highly quantitative but more technically demanding method.

  • Data Analysis :

    • Normalize the amount of epinephrine produced in each sample to the total protein concentration of the corresponding cell lysate (determined by a BCA or Bradford assay).

    • Plot the normalized epinephrine levels against the log-transformed inhibitor concentration.

    • Use non-linear regression to calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce PNMT activity by 50%.

Safety and Handling Precautions

  • Hazard Profile : While a specific SDS for the 5-nitro derivative is not widely available, related tetrahydroisoquinoline compounds are known to cause skin and eye irritation and may be harmful if swallowed or inhaled.[11][12]

  • Personal Protective Equipment (PPE) : Always wear nitrile gloves, a lab coat, and safety glasses when handling the compound.

  • Handling : Handle the solid powder and concentrated stock solutions in a certified chemical fume hood to avoid inhalation.

  • Disposal : Dispose of waste containing the compound in accordance with local, state, and federal regulations for chemical waste.

References

Application Note & Protocol Guide: A Framework for In Vivo Evaluation of 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a research chemical with limited publicly available in vivo data. This document provides a generalized framework and best-practice protocols based on the broader class of tetrahydroisoquinoline (THIQ) derivatives. All proposed studies must be conducted in compliance with institutional and national guidelines for animal welfare.

Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] THIQ analogs have been investigated for their utility as anticancer[3][4], antibacterial[1], antifungal[1], and multidrug resistance reversal agents.[5] A significant area of interest lies in their application to neurological disorders, where they have been explored as antagonists for receptors like LFA-1/ICAM-1 and GPR40, and as inhibitors of key enzymes.[6][7]

This compound, as a specific derivative, is utilized as a key intermediate and building block in the synthesis of novel therapeutic agents, particularly for neurological disorders.[8] The presence of the nitro group and the core THIQ structure suggests a strong potential for interaction with biological systems, making it a candidate for preclinical in vivo investigation.[8] This guide outlines a logical, phased approach for researchers to conduct the initial in vivo characterization of this compound, from foundational safety assessments to preliminary efficacy models.

Hypothesized Mechanism of Action: Monoamine Oxidase Inhibition

A primary and well-documented target for many THIQ derivatives is monoamine oxidase (MAO), a critical enzyme in the metabolism of neurotransmitters.[9][10] The abnormal expression of MAO is linked to the pathophysiology of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[10][11] MAO inhibitors (MAOIs) can restore neurotransmitter balance and reduce oxidative stress, making them a continued focus of drug development.[9]

Given the structural similarities to known MAOIs, a primary hypothesis for the biological activity of this compound is the inhibition of MAO-A or MAO-B. This inhibition would lead to an increase in synaptic concentrations of monoamine neurotransmitters (e.g., dopamine, serotonin, norepinephrine) and a reduction in neurotoxic byproducts.

MAO_Inhibition_Pathway cluster_pre_synaptic Pre-synaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Post-synaptic Neuron MA Monoamine Neurotransmitters (Dopamine, Serotonin) VMAT2 VMAT2 MA->VMAT2 MAO Monoamine Oxidase (MAO) MA->MAO MA_vesicle Vesicular Storage VMAT2->MA_vesicle MA_released Released Neurotransmitters MA_vesicle->MA_released Exocytosis Metabolites Inactive Metabolites + H₂O₂ (Oxidative Stress) MAO->Metabolites Receptor Post-synaptic Receptors MA_released->Receptor Signal Signal Transduction Receptor->Signal THIQ 5-Nitro-THIQ Hydrochloride THIQ->MAO Inhibition (Hypothesized)

Caption: Hypothesized MAO Inhibition by 5-Nitro-THIQ.

Phase 1: Foundational In Vivo Safety and Pharmacokinetics

Before any efficacy studies, the primary objective is to establish the safety profile and basic pharmacokinetic (PK) parameters of the compound. This phase is critical for determining a safe and effective dose range for subsequent experiments.

Protocol: Acute Oral Toxicity "Limit Test" (Adapted from OECD Guideline 425)

This protocol is designed to determine the acute toxicity of a substance with a minimal number of animals.[12][13] The "limit test" is used when the substance is expected to have low toxicity.[14]

Objective: To determine if the LD50 of this compound is above or below a defined limit dose (e.g., 2000 mg/kg).

Materials:

  • This compound

  • Vehicle (e.g., 0.9% Saline, 0.5% Carboxymethylcellulose)

  • Healthy, young adult nulliparous female rats (e.g., Sprague-Dawley), 8-12 weeks old

  • Oral gavage needles

  • Standard animal housing and diet

Procedure:

  • Acclimatization: Acclimate animals to laboratory conditions for at least 5 days.

  • Fasting: Fast animals overnight prior to dosing (water ad libitum).

  • Dose Preparation: Prepare a homogenous suspension/solution of the test compound in the chosen vehicle at the highest possible concentration to minimize administration volume. The practical upper limit for a single oral gavage dose in a rodent is generally 5 g/kg.[14]

  • Limit Dose Administration:

    • Administer a single oral dose of 2000 mg/kg to one animal.[15]

    • Observe the animal closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[16]

  • Observation and Decision Tree:

    • If the animal survives: Dose four additional animals sequentially at the same dose (2000 mg/kg). If three or more animals survive, the LD50 is determined to be greater than 2000 mg/kg, and no further testing is needed for classification purposes.[12]

    • If the animal dies: Proceed to the main test using the Up-and-Down Procedure (UDP) as described in OECD 425, starting at a lower dose level.

  • Data Collection: Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions). Record body weight changes and any mortality.

  • Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals.

Protocol: Preliminary Pharmacokinetic (PK) Study

Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) after a single administration.

Materials:

  • Test compound and vehicle

  • Male Sprague-Dawley rats with jugular vein cannulas

  • Dosing equipment (oral gavage, IV injection supplies)

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge, freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Model: Use 3-5 male Sprague-Dawley rats per route of administration.

  • Dosing:

    • Intravenous (IV): Administer a single bolus dose (e.g., 1-2 mg/kg) via the jugular vein cannula to determine bioavailability.

    • Oral (PO): Administer a single oral gavage dose (e.g., 10-20 mg/kg, based on toxicity data).

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) at predetermined time points.

    • IV: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately process blood samples by centrifuging to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

ParameterDescriptionTypical Units
Cmax Maximum observed plasma concentrationng/mL
Tmax Time to reach Cmaxh
AUC Area Under the Curve (total drug exposure)ng*h/mL
Elimination half-lifeh
F% Bioavailability (PO vs. IV)%
Table 1: Key Pharmacokinetic Parameters.

Phase 2: Preliminary In Vivo Efficacy Evaluation

Based on the hypothesized MAO-B inhibition, a relevant model for neuroprotection, such as a model for Parkinson's Disease, is appropriate.

Preclinical_Workflow cluster_phase1 Phase 1: Safety & PK cluster_phase2 Phase 2: Efficacy Tox Acute Toxicity (Limit Test) PK Pharmacokinetics (IV & PO) Tox->PK Determines Dose Range Model Disease Model (e.g., MPTP-induced Neurodegeneration) PK->Model Informs Dosing Regimen Efficacy Behavioral & Histological Endpoints Model->Efficacy Decision Go/No-Go Decision Efficacy->Decision Start Start Start->Tox

References

Analytical methods for 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Characterization of 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Abstract

This comprehensive guide provides detailed analytical methods and protocols for the characterization of this compound (CAS No: 41959-45-9), a key intermediate in pharmaceutical research and development.[1][2] The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing scientific integrity and experimental rationale. This document covers chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy.

Introduction and Significance

This compound is a heterocyclic building block of significant interest in medicinal chemistry. The tetrahydroisoquinoline scaffold is a privileged structure found in numerous bioactive natural products and synthetic pharmaceuticals.[3][4] The addition of a nitro group provides a functional handle for further synthetic transformations, making this compound a valuable precursor in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1][2]

Given its role as a critical intermediate, the purity, identity, and stability of this compound must be rigorously controlled. The hydrochloride salt form is commonly used to enhance aqueous solubility and stability, facilitating its use in various assays and formulations.[1] This guide establishes a framework of robust analytical methodologies to ensure the quality and integrity of this compound for research and manufacturing purposes.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for analytical method development.

PropertyValueReference
CAS Number 41959-45-9[1]
Molecular Formula C₉H₁₀N₂O₂·HCl[1]
Molecular Weight 214.65 g/mol [1]
Appearance White to off-white solid[1]
Purity (Typical) ≥ 96-99% (by HPLC)[5][6]
Storage Conditions 0-8 °C, Inert atmosphere, Keep in dark place[1][6]

Overall Analytical Workflow

A multi-faceted approach is required for the complete characterization of a pharmaceutical intermediate. The following workflow ensures unambiguous identification, purity assessment, and quantification.

Analytical_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample 5-Nitro-1,2,3,4-tetrahydroisoquinoline HCl Prep Accurate Weighing Solubilization (e.g., H₂O/MeOH) Sample->Prep HPLC HPLC-UV (Purity & Quantification) Prep->HPLC Primary Analysis GCMS GC-MS (Impurity ID & Volatiles) Prep->GCMS Orthogonal Method NMR ¹H & ¹³C NMR (Structure Confirmation) Prep->NMR Identity UV_Vis UV-Vis Scan (λmax Determination) Prep->UV_Vis Data Integration & Interpretation HPLC->Data GCMS->Data NMR->Data UV_Vis->Data Report Certificate of Analysis (CoA) Data->Report

Caption: Overall analytical workflow for the characterization of the target compound.

Chromatographic Methods of Analysis

Chromatography is the cornerstone for separating the target analyte from impurities and quantifying it accurately.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reverse-phase HPLC with UV detection is the primary method for determining the purity and assay of this compound. The polarity of the molecule and the presence of a strong UV chromophore (the nitro-aromatic system) make this technique ideal.

Causality Behind Experimental Choices:

  • Column: A C18 stationary phase is selected for its hydrophobic properties, which effectively retain the moderately polar tetrahydroisoquinoline structure.

  • Mobile Phase: An acidic mobile phase (using formic or phosphoric acid) is crucial.[7] The low pH ensures that the secondary amine in the tetrahydroisoquinoline ring is protonated. This prevents peak tailing, which can occur from interactions between the basic amine and residual acidic silanols on the silica support, leading to sharp, symmetrical peaks.

  • Detector: The nitro-aromatic moiety is a strong chromophore. A UV detector set at or near the compound's absorbance maximum (λmax) provides excellent sensitivity.

HPLC_Protocol_Workflow A 1. Mobile Phase Prep (e.g., 0.1% Formic Acid in H₂O/ACN) C 3. System Equilibration (Flow rate 1.0 mL/min) A->C B 2. Standard/Sample Prep (1 mg/mL in 50:50 H₂O:ACN) D 4. Injection (10 µL) B->D C->D E 5. Isocratic Elution & Data Acquisition D->E F 6. Peak Integration & Purity Calculation (% Area Normalization) E->F

Caption: Step-by-step workflow for the HPLC analysis.

Step 1: Instrumentation and Conditions

  • System: Standard HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Elution: Isocratic (e.g., 70% A / 30% B). Note: A gradient may be required to elute more hydrophobic impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or predetermined λmax).

  • Injection Volume: 10 µL.

Step 2: Sample Preparation

  • Prepare a stock solution by accurately weighing ~10 mg of this compound and dissolving it in 10 mL of a 50:50 water/acetonitrile mixture to get a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.

Step 3: Data Analysis

  • Integrate all peaks in the chromatogram.

  • Calculate purity using the area normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS serves as a powerful orthogonal technique for identifying volatile or semi-volatile impurities that may not be detected by HPLC.[8] The hydrochloride salt is non-volatile; therefore, conversion to the free base is a required sample preparation step.

Causality Behind Experimental Choices:

  • Sample Preparation: The compound must be converted to its free base form by neutralization with a mild base. This increases its volatility, allowing it to travel through the GC column.

  • Column: A low-polarity column (e.g., 5% phenyl polysiloxane) is suitable for separating a wide range of organic molecules based on their boiling points.

  • Mass Spectrometry: MS detection provides molecular weight information and characteristic fragmentation patterns, enabling positive identification of the analyte and any impurities by matching against spectral libraries like NIST.

  • Sample Preparation (Free-Basing):

    • Dissolve ~5 mg of the hydrochloride salt in 1 mL of water.

    • Add saturated sodium bicarbonate solution dropwise until the solution is basic (pH > 8).

    • Extract the aqueous layer three times with 1 mL of ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to a suitable volume.

  • Instrumentation and Conditions:

    • System: GC with a Mass Selective Detector.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

Spectroscopic Methods for Structural Confirmation

Spectroscopic methods are indispensable for confirming the chemical structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for structural elucidation. Both ¹H and ¹³C NMR should be performed. Spectral data for related tetrahydroisoquinolines can provide a basis for interpretation.[3][9]

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. Key expected signals include aromatic protons (shifted downfield due to the nitro group), and three distinct aliphatic methylene proton signals corresponding to positions 1, 3, and 4 of the tetrahydroisoquinoline ring.

  • ¹³C NMR: Shows the number of chemically non-equivalent carbon atoms. The spectrum will feature signals for the aromatic carbons (including the carbon bearing the nitro group) and the aliphatic carbons.

Protocol:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt is soluble).

  • Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data (phasing, baseline correction, and integration) to interpret the chemical shifts, coupling constants, and integrations, confirming they are consistent with the proposed structure. Spectroscopic data for the compound is available for comparison.[10]

UV-Visible Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique used to determine the wavelength of maximum absorbance (λmax), which is useful for setting the optimal detection wavelength for HPLC analysis.[11]

Protocol:

  • Prepare a dilute solution of the compound (~10 µg/mL) in the HPLC mobile phase or ethanol.

  • Use the same solvent as a blank to zero the spectrophotometer.

  • Scan the sample solution across a wavelength range of 200-400 nm.

  • The wavelength at which the highest absorbance is recorded is the λmax. This value can be used for quantitative analysis via the Beer-Lambert law.

References

Application and Protocol Guide for the In Vivo Administration of 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Approach for Dosage Determination in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical evaluation of 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride in animal models. Recognizing the absence of established public data on the in vivo dosage of this specific compound, this guide focuses on empowering researchers with a robust framework for systematic dose determination. We will delve into the known biological activities of the broader tetrahydroisoquinoline (THIQ) class, outline the principles of dose-range finding studies, and provide detailed protocols for compound formulation and administration. This guide is designed to ensure experimental success while adhering to the highest standards of scientific integrity and animal welfare.

Introduction to this compound and the THIQ Scaffold

This compound is a member of the tetrahydroisoquinoline (THIQ) family of compounds. The THIQ scaffold is a prominent structural motif found in numerous natural alkaloids and synthetic molecules of significant pharmacological interest.[1][2] THIQs have garnered considerable attention in medicinal chemistry due to their diverse biological activities, which include potential applications in the study of neurodegenerative disorders.[1]

The hydrochloride salt form of 5-Nitro-1,2,3,4-tetrahydroisoquinoline enhances its aqueous solubility, a crucial property for in vivo studies that facilitates the preparation of dosing solutions.[3][4] Given its structural features, this compound is often utilized as a key intermediate in the synthesis of more complex molecules targeting neurological pathways.

Putative Mechanism of Action of Tetrahydroisoquinolines

The biological effects of THIQs are complex and can be neuroprotective or neurotoxic, depending on their specific chemical structure and the biological context.[1][5] Some THIQ derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have demonstrated neuroprotective properties, potentially through the scavenging of free radicals and the inhibition of glutamate-induced excitotoxicity.[5]

Conversely, other THIQs are studied for their potential role as endogenous neurotoxins. For instance, tetrahydropapaveroline (THP), formed from dopamine, has been implicated in the pathology of Parkinson's disease through mechanisms involving oxidative stress and the generation of reactive oxygen species.[1] The neurotoxicity of some THIQs is thought to be mediated by their oxidation to isoquinolinium ions, which can inhibit mitochondrial respiration, akin to the action of the well-known neurotoxin MPP+.

The following diagram illustrates a generalized pathway for the bioactivation and potential neurotoxicity of certain THIQ derivatives.

THIQ_Mechanism THIQ Tetrahydroisoquinoline (THIQ) MAO Monoamine Oxidase (MAO) THIQ->MAO Oxidation Isoquinolinium Isoquinolinium Ion MAO->Isoquinolinium Mitochondria Mitochondrial Respiratory Chain Isoquinolinium->Mitochondria Inhibition ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Increased Production Neuronal_Damage Neuronal Damage ROS->Neuronal_Damage DRF_Workflow start Start phase1 Phase 1: Tolerability Assessment (n=1-2/group, wide dose range) start->phase1 phase2 Phase 2: Dose-Range Confirmation (n=3-5/group, narrower dose range) phase1->phase2 Inform Dose Selection efficacy_studies Efficacy Studies phase2->efficacy_studies Define MTD & NOAEL end End efficacy_studies->end

References

Application Note: Structural Elucidation of 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This guide provides a comprehensive protocol and detailed spectral analysis for the characterization of 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in pharmaceutical development, particularly for agents targeting neurological disorders, unambiguous structural confirmation is critical.[1] This document outlines the step-by-step methodology for sample preparation and data acquisition for both ¹H and ¹³C NMR. It further delves into a predictive analysis of the spectra, explaining the causal relationships between the molecule's structure—specifically the effects of the electron-withdrawing nitro group and the protonated amine—and the resulting chemical shifts and coupling patterns. This application note is intended for researchers, chemists, and quality control specialists in the fields of medicinal chemistry and drug development.

Introduction: The Importance of Structural Verification

This compound is a heterocyclic building block whose structure is foundational for the synthesis of more complex bioactive molecules.[1] The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The addition of a nitro group at the C5 position significantly alters the electronic properties of the aromatic ring, providing a handle for further synthetic transformations. The hydrochloride salt form enhances aqueous solubility, which is often desirable for biological screening and formulation.[1]

Given its role as a precursor, verifying the identity, substitution pattern, and purity of this compound is paramount. NMR spectroscopy is the most powerful technique for this purpose, offering detailed insights into the molecular framework in a non-destructive manner.[2] This guide provides the necessary protocols and interpretive logic to confidently assign the structure of the title compound.

Molecular Structure and Numbering Scheme

The structural integrity is confirmed by assigning NMR signals to specific atoms within the molecule. The numbering scheme used throughout this note is defined below.

Caption: Numbering scheme for this compound.

Part 1: Experimental Protocols

The reliability of NMR data is built upon meticulous sample preparation and appropriate acquisition parameters. The hydrochloride salt nature of the analyte dictates the choice of solvent.

Materials and Equipment
  • Analyte: this compound (Purity ≥96%)[3]

  • NMR Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • Reference: The residual solvent peak of DMSO-d₆ will be used as the internal standard (δH = 2.50 ppm, δC = 39.52 ppm).[4]

  • Equipment: 5 mm NMR tubes, volumetric flask, analytical balance, and micropipettes.

Sample Preparation Protocol

The causality behind this protocol is to ensure a homogenous solution at a concentration suitable for obtaining high signal-to-noise spectra in a reasonable time.

  • Weighing: Accurately weigh approximately 10-15 mg of the hydrochloride salt directly into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Homogenization: Gently vortex or sonicate the mixture for 1-2 minutes until the sample is completely dissolved. The use of DMSO-d₆ is crucial due to the ionic nature of the hydrochloride salt, which has poor solubility in less polar solvents like chloroform-d.[5]

  • Transfer: Using a Pasteur pipette, transfer the clear solution into a 5 mm NMR tube.

  • Equilibration: Allow the sample to equilibrate to the spectrometer's probe temperature for at least 5 minutes before initiating data acquisition.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer. They are designed to provide excellent resolution and signal-to-noise for both proton and carbon spectra.

Parameter¹H NMR Experiment¹³C NMR ExperimentRationale for Selection
Spectrometer Frequency 400 MHz100 MHzStandard field strength for routine analysis.
Pulse Program zg30zgpg30Standard one-pulse experiment with a 30° flip angle to balance signal intensity and relaxation time.
Number of Scans (NS) 161024Sufficient for good S/N in ¹H; more scans needed for the less sensitive ¹³C nucleus.
Relaxation Delay (D1) 2.0 s2.0 sAllows for adequate relaxation of most protons and protonated carbons.
Acquisition Time (AQ) 4.0 s1.2 sProvides sufficient digital resolution to resolve fine coupling patterns.
Spectral Width (SW) 20 ppm220 ppmEncompasses the full range of expected chemical shifts for organic molecules.
Temperature 298 K298 KStandard ambient temperature for reproducibility.

Part 2: Spectral Analysis and Data Interpretation

The process of structural confirmation follows a logical workflow, beginning with sample preparation and culminating in the detailed assignment of all NMR signals.

Caption: Workflow for NMR-based structural elucidation.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton spectrum can be divided into three main regions: the downfield aromatic region, the aliphatic region of the heterocyclic ring, and a broad signal for the exchangeable amine protons.

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H6 8.2 – 8.3d (doublet)J₆,₇ ≈ 8.0Strongly deshielded by the ortho NO₂ group's anisotropic and electron-withdrawing effects.[6]
H8 7.9 – 8.0d (doublet)J₈,₇ ≈ 7.8Deshielded by the NO₂ group.
H7 7.6 – 7.7t (triplet)J₇,₆ ≈ 8.0, J₇,₈ ≈ 7.8Appears as a triplet due to coupling with two adjacent aromatic protons, H6 and H8.
H1 ~ 4.5s (singlet) or narrow t-Significantly deshielded by the adjacent positively charged nitrogen (N⁺H₂). Expected to be a singlet or a narrow triplet if coupled to C4-H₂.
H3 3.4 – 3.6t (triplet)J₃,₄ ≈ 6.0Deshielded by the adjacent N⁺H₂ group. Coupled to the C4 methylene protons.
H4 3.1 – 3.3t (triplet)J₄,₃ ≈ 6.0Coupled to the C3 methylene protons. Shift is influenced by the adjacent aromatic system.
N⁺H₂ 9.0 – 10.0br s (broad singlet)-Exchangeable protons on the ammonium nitrogen, typically broad and far downfield.

Causality of Chemical Shifts:

  • Aromatic Region: The nitro group is a powerful electron-withdrawing and anisotropic functional group.[7] It dramatically deshields protons ortho (H6) and para (H8) to its position through resonance and inductive effects, pushing their signals significantly downfield compared to the parent tetrahydroisoquinoline (which has aromatic signals between 6.9-7.1 ppm).[8]

  • Aliphatic Region: In neutral tetrahydroisoquinoline, the protons on C1 and C3 resonate around 3.9 ppm and 3.0 ppm, respectively.[8] The protonation of the nitrogen to form the hydrochloride salt places a positive charge on the nitrogen, which strongly deshields the adjacent C1 and C3 protons, shifting them downfield.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum is expected to show 9 distinct signals, corresponding to the 9 carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment.

Carbon AssignmentPredicted δ (ppm)Rationale for Assignment
C5 ~ 148Directly attached to the electron-withdrawing NO₂ group, causing a strong downfield shift.[6]
C7 ~ 135Aromatic CH carbon, shifted downfield relative to the parent compound.
C4a ~ 133Quaternary aromatic carbon, deshielded by the nitro group's influence.
C8a ~ 129Quaternary aromatic carbon.
C6 ~ 128Aromatic CH carbon.
C8 ~ 124Aromatic CH carbon.
C1 ~ 45-48Aliphatic carbon adjacent to the N⁺H₂ group, significantly deshielded.
C3 ~ 40-42Aliphatic carbon adjacent to the N⁺H₂ group, deshielded.
C4 ~ 26-28Aliphatic carbon, expected to be the most upfield signal.[9]

Causality of Chemical Shifts:

  • Aromatic Carbons: The C5 carbon, bonded directly to the nitro group, will be the most deshielded aromatic carbon. The chemical shifts of the other aromatic carbons (C4a, C6, C7, C8, C8a) are modulated by the powerful electron-withdrawing nature of the nitro substituent.

  • Aliphatic Carbons: Similar to the proton spectrum, the C1 and C3 carbons are deshielded due to their proximity to the electron-deficient ammonium nitrogen. The C4 carbon is the most shielded of the aliphatic carbons, as it is furthest from the nitrogen and lacks direct attachment to the aromatic ring's electronic system, placing it significantly upfield.

Conclusion

This application note provides a robust framework for the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound. By understanding the causal effects of the key functional groups—the aromatic nitro group and the protonated heterocyclic amine—on the NMR parameters, researchers can unambiguously confirm the structure and purity of this important synthetic intermediate. The provided protocols are designed to be self-validating, yielding high-quality data that directly correlates with the expected molecular structure.

References

Application Notes and Protocols for the Evaluation of 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have shown promise in targeting a range of enzymes, including protein kinases, which are critical regulators of cellular processes and prominent targets in oncology and inflammation research.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride as a potential kinase inhibitor. While this specific compound is commercially available, its kinase inhibitory profile is not yet extensively documented in public literature.[5][6] Therefore, this guide presents a strategic workflow, from initial broad-based screening to detailed biochemical and cell-based characterization, to elucidate its potency, selectivity, and cellular efficacy. The protocols herein are designed to be robust and self-validating, providing a solid framework for the investigation of novel THIQ analogs.

Introduction: The Rationale for Investigating THIQ Scaffolds

Protein kinases orchestrate a vast array of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[7] The development of small molecule kinase inhibitors has revolutionized therapeutic strategies in these areas. The THIQ framework has attracted significant attention due to its structural rigidity and synthetic tractability, which allows for the precise spatial orientation of substituents to interact with the ATP-binding pocket or allosteric sites of kinases.[2] Several THIQ derivatives have been reported as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), validating this scaffold as a promising starting point for novel inhibitor design.[3][8]

This compound is a derivative of this promising class.[5][6] The hydrochloride salt form typically enhances aqueous solubility, making it amenable to biological screening.[5] This guide outlines a systematic, three-phase approach to thoroughly characterize its potential as a kinase inhibitor.

Compound Handling and Preparation

Prior to initiating any biological assay, it is critical to ensure the purity and proper handling of the test compound.

Compound Details:

  • Name: this compound

  • CAS Number: 1187932-31-5

  • Molecular Formula: C₉H₁₁ClN₂O₂

  • Molecular Weight: 214.65 g/mol

Stock Solution Preparation:

  • Accurately weigh a precise amount of the compound.

  • Reconstitute in sterile Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 50 mM). The choice of concentration should be guided by the compound's solubility in DMSO.

  • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into small volumes to minimize freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C in a desiccated environment.

Causality Note: Using DMSO as a solvent is standard for most in vitro and cell-based screens due to its ability to dissolve a wide range of organic molecules. However, it's crucial to control the final DMSO concentration in assays, as it can affect enzyme activity and cell viability, typically keeping it below 0.5% in cellular assays.[9]

Phase I: Broad Kinome Selectivity Profiling

The initial step is to understand the compound's selectivity across the human kinome. A broad kinase panel screen provides a global view of inhibitory activity, identifying potential primary targets and off-targets early in the discovery process.[10][11] This is crucial for predicting potential therapeutic efficacy and toxicity.

Workflow: Kinase Panel Screening

The recommended approach is to utilize a commercial kinase screening service that offers a large, well-validated panel of kinases. These services provide rapid and reliable data on the compound's effect on hundreds of kinases simultaneously.[7][10][11][12][13]

Protocol Overview:

  • Primary Screen: Submit the compound for screening at a single, relatively high concentration (e.g., 1 µM or 10 µM) against a comprehensive kinase panel (e.g., >300 kinases).

  • Data Analysis: The service provider will report the percent inhibition for each kinase relative to a DMSO control. A common threshold for a "hit" is >50% or >70% inhibition.

  • Hit Confirmation: For the identified hits, a secondary screen is performed to determine the half-maximal inhibitory concentration (IC₅₀). This involves a dose-response analysis with a multi-point titration of the compound.

G cluster_0 Phase I: Kinome Screening A Prepare & Ship Compound (5-Nitro-1,2,3,4-tetrahydroisoquinoline HCl) B Primary Screen (Single Concentration, e.g., 10 µM) vs. Broad Kinase Panel (>300 kinases) A->B C Analyze % Inhibition Data B->C D Identify 'Hits' (e.g., >70% Inhibition) C->D E Secondary Screen (Dose-Response) Determine IC50 values for hits D->E F Prioritize Target(s) for Validation (Based on Potency & Therapeutic Relevance) E->F

Caption: Workflow for broad kinome screening.

Phase II: In Vitro Biochemical Validation

Once a primary target or a small set of targets is identified, the next step is to independently validate and characterize the inhibitory activity using a robust biochemical assay. For this guide, we will use Cyclin-Dependent Kinase 2 (CDK2)/Cyclin A as a hypothetical primary target, given that other THIQ derivatives have shown activity against this kinase.[3] We will describe a luminescence-based ADP-Glo™ assay, which quantifies kinase activity by measuring the amount of ADP produced.[14]

Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination

This protocol measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction. The amount of ADP is determined by converting it to ATP, which is then used to generate a luminescent signal.[14]

Materials and Reagents:

  • Recombinant human CDK2/Cyclin A enzyme

  • RB1 (pRb) protein substrate

  • This compound

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent, Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP

  • DMSO

  • White, opaque 96-well or 384-well assay plates

Experimental Procedure:

  • Compound Dilution:

    • Prepare a serial dilution of this compound in DMSO. For a 10-point curve, a 3-fold dilution series starting from a 1 mM stock is common.

    • Transfer a small volume (e.g., 1 µL) of the DMSO dilutions to the assay plate wells. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells with a known potent inhibitor (e.g., Roscovitine for CDK2) as a positive control.

  • Kinase Reaction:

    • Prepare a master mix containing kinase buffer, ATP (at or near its Km for the kinase), and the substrate (pRb).

    • Add the kinase (CDK2/Cyclin A) to this master mix immediately before starting the reaction.

    • Add the enzyme/substrate/ATP mix to the wells containing the diluted compound.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.

  • Signal Generation:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

Data Analysis:

  • Subtract the background luminescence (wells with no enzyme).

  • Normalize the data by setting the "no inhibition" (DMSO only) control as 100% activity and the "complete inhibition" control (or no enzyme) as 0% activity.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

G cluster_1 Phase II: In Vitro IC50 Determination A Prepare Compound Serial Dilution in Assay Plate B Add Kinase/Substrate/ATP Mix (e.g., CDK2/pRb/ATP) A->B C Incubate (e.g., 60 min at 30°C) B->C D Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) C->D E Incubate (40 min at RT) D->E F Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) E->F G Incubate (30 min at RT) F->G H Read Luminescence G->H I Plot Dose-Response Curve & Calculate IC50 H->I

Caption: Workflow for an in vitro ADP-Glo™ kinase assay.

Phase III: Cell-Based Target Engagement and Pathway Analysis

A potent biochemical inhibitor may not be effective in a cellular environment due to poor membrane permeability, efflux, or intracellular metabolism.[15] Therefore, it is essential to confirm that the compound can engage its target in living cells and modulate downstream signaling.

Protocol: Western Blot Analysis of Downstream Substrate Phosphorylation

This protocol assesses the ability of the compound to inhibit the phosphorylation of a known downstream substrate of the target kinase in a relevant cell line. For our hypothetical target CDK2, a key substrate is the Retinoblastoma protein (pRb). Inhibition of CDK2 should lead to a decrease in pRb phosphorylation at specific sites (e.g., Ser780, Ser807/811).

Materials and Reagents:

  • Relevant cancer cell line (e.g., MCF-7, which expresses pRb).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies: anti-phospho-pRb (Ser807/811), anti-total-pRb, anti-Actin (loading control).

  • HRP-conjugated secondary antibody.

  • ECL Western Blotting Substrate.

  • SDS-PAGE gels and blotting equipment.

Experimental Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the compound (e.g., 0.1x, 1x, 10x, 100x the biochemical IC₅₀) for a specified time (e.g., 2-24 hours). Include a DMSO vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Clear the lysates by centrifugation.

    • Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or milk in TBST).

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-pRb) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

    • Image the blot using a chemiluminescence detection system.

  • Data Analysis:

    • Strip the membrane and re-probe for total pRb and then for a loading control (e.g., Actin) to ensure equal protein loading.

    • Quantify the band intensities using software like ImageJ.

    • Normalize the phospho-pRb signal to the total pRb signal for each sample.

    • Plot the normalized phospho-pRb signal against the compound concentration to determine the cellular IC₅₀ (or EC₅₀).

G cluster_pathway CDK2 Signaling Pathway GF Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GF->CyclinD_CDK46 pRb pRb CyclinD_CDK46->pRb phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->pRb phosphorylates E2F E2F pRb->E2F inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition activates Inhibitor 5-Nitro-1,2,3,4- tetrahydroisoquinoline HCl Inhibitor->CyclinE_CDK2

Caption: Simplified CDK2/pRb signaling pathway.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Inhibitory Profile of this compound

Assay TypeTarget/Cell LineParameterValue (µM)
Biochemical CDK2/Cyclin AIC₅₀0.85
Biochemical Kinase XIC₅₀15.2
Biochemical Kinase YIC₅₀> 50
Cell-Based MCF-7 CellspRb Phospho. IC₅₀2.5
Cell-Based MCF-7 CellsProliferation GI₅₀3.1

Interpretation: The hypothetical data suggests the compound is a potent inhibitor of CDK2 in a biochemical assay. The cellular IC₅₀ for inhibiting pRb phosphorylation is approximately 3-fold higher, which is a common and acceptable shift, indicating good cell permeability and target engagement. The compound shows selectivity for CDK2 over other tested kinases. The anti-proliferative activity (GI₅₀) correlates well with the target engagement IC₅₀, suggesting the observed cytotoxicity is likely due to the inhibition of the CDK2 pathway.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability in Biochemical Assay - Inaccurate pipetting- Reagent instability- Incomplete mixing- Use calibrated pipettes; use a multichannel pipette for simultaneous additions- Prepare fresh reagents; keep enzymes on ice- Ensure thorough mixing of reagents before dispensing
No Inhibition Observed in Cellular Assay - Poor cell membrane permeability- Compound is a substrate for efflux pumps- Compound instability in culture media- Incorrect incubation time- Verify compound structure and purity- Test in cell lines with different efflux pump expression- Assess compound stability in media using HPLC-MS- Perform a time-course experiment (e.g., 2, 6, 24 hours)
Inconsistent Western Blot Results - Uneven protein loading- Poor antibody quality- Inefficient protein transfer- Perform a BCA assay and normalize loading amounts; use a reliable loading control- Validate primary antibody specificity and optimal dilution- Optimize transfer time and voltage; check transfer buffer composition

Safety Precautions

Standard laboratory safety practices should be strictly followed.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle this compound in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for the compound and all other reagents for specific handling and disposal instructions.

  • DMSO is readily absorbed through the skin and can carry dissolved compounds with it; handle with care.

References

Application Note and Protocol for the Dissolution of 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a key intermediate in pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents targeting neurological disorders.[1] Its structural similarity to biologically active molecules makes it a valuable compound in medicinal chemistry and for studying the mechanisms of neurotransmitters.[1] The hydrochloride salt form of this compound is utilized to enhance its aqueous solubility, facilitating its use in various biological assays and drug formulation processes.[1]

This application note provides a detailed protocol for the dissolution of this compound, offering guidance on solvent selection, stock solution preparation, and best practices for handling and storage to ensure the compound's integrity for experimental use.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₁₀N₂O₂·HCl[1]
Molecular Weight 214.65 g/mol [1]
Appearance White solid[1]
Purity ≥ 96%[2]
CAS Number 1187932-31-5[2]
Storage Conditions 0-8 °C, in a dark place, under an inert atmosphere[1][2]

Safety Precautions

This compound is a nitroaromatic compound and should be handled with care. The following safety precautions are recommended:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.

  • Hygienic Practices: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory.

Recommended Solvents for Dissolution

1. Water: As a hydrochloride salt, the compound is expected to have some degree of solubility in water. This is the preferred solvent for many biological applications.

2. Dimethyl Sulfoxide (DMSO): DMSO is a powerful organic solvent capable of dissolving a wide range of compounds and is miscible with water.[3] It is a common choice for preparing high-concentration stock solutions for in vitro assays.

3. Ethanol: Ethanol is another common solvent in biological research. The solubility of the compound in ethanol should be determined empirically.

Due to the lack of precise solubility data, it is recommended to perform a small-scale solubility test to determine the optimal solvent and concentration for your specific application.

Protocol for Preparation of Stock Solutions

This protocol provides a step-by-step guide for the preparation of stock solutions of this compound.

Materials
  • This compound powder

  • Choice of solvent (e.g., sterile water, DMSO, or ethanol)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

Step-by-Step Procedure
  • Equilibrate the Compound: Allow the vial of this compound to come to room temperature before opening to prevent condensation of moisture.

  • Weigh the Compound: In a chemical fume hood, carefully weigh the desired amount of the compound using a calibrated analytical balance.

  • Add Solvent: Add the appropriate volume of the chosen solvent to the vial containing the compound to achieve the desired stock concentration.

  • Dissolution:

    • Vortexing: Securely cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • Sonication (Optional): If the compound does not fully dissolve with vortexing, sonicate the vial in a water bath for 5-10 minutes. This can aid in the dissolution of less soluble compounds.

    • Gentle Warming (Use with Caution): For aqueous solutions, gentle warming (up to 37°C) can be attempted. However, be mindful of potential degradation at elevated temperatures.

  • Visual Inspection: Visually inspect the solution to ensure that the compound has completely dissolved and that there are no visible particulates.

  • Sterilization (for biological applications): If required, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with the chosen solvent.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots as recommended in the "Stability and Storage of Solutions" section.

Dissolution_Workflow Workflow for Dissolving this compound start Start equilibrate Equilibrate compound to room temperature start->equilibrate weigh Weigh desired amount of compound equilibrate->weigh add_solvent Add chosen solvent weigh->add_solvent dissolve Dissolve the compound (Vortex/Sonicate) add_solvent->dissolve inspect Visually inspect for complete dissolution dissolve->inspect sterilize Filter-sterilize (if necessary) inspect->sterilize Yes troubleshoot Troubleshoot: Re-evaluate solvent/concentration inspect->troubleshoot No aliquot Aliquot into single-use volumes sterilize->aliquot store Store appropriately aliquot->store end End store->end troubleshoot->add_solvent

Caption: Dissolution Workflow Diagram

Stability and Storage of Solutions

The stability of this compound in solution is crucial for obtaining reliable and reproducible experimental results. As a nitroaromatic compound, it may be susceptible to degradation by light.

  • Storage of Stock Solutions:

    • DMSO and Ethanol Solutions: Store at -20°C for long-term storage. For short-term storage (up to a few weeks), 4°C may be acceptable.

    • Aqueous Solutions: It is generally recommended to prepare aqueous solutions fresh on the day of use. If short-term storage is necessary, store at 4°C. Avoid long-term storage of aqueous solutions.

  • Protection from Light: All solutions of this compound should be stored in amber vials or tubes wrapped in aluminum foil to protect them from light.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by preparing single-use aliquots.

Troubleshooting

IssuePossible CauseSuggested Solution
Compound does not dissolve completely - The concentration is too high for the chosen solvent.- Inadequate mixing.- Try a lower concentration.- Use sonication to aid dissolution.- Consider an alternative solvent (e.g., DMSO for higher concentrations).
Precipitation occurs after storage - The solution was not fully dissolved initially.- The storage temperature is too low for the solvent (e.g., freezing of an aqueous solution).- Ensure complete dissolution before storage.- Store solutions at the recommended temperatures.
Discoloration of the solution - Degradation of the compound due to exposure to light or improper storage.- Prepare fresh solutions and ensure proper light protection and storage conditions.

References

Application Notes and Protocols for 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Nitro-1,2,3,4-tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and synthetic pharmaceuticals exhibiting a wide array of biological activities.[1][2] This structural motif is central to drugs with applications ranging from anticancer to neuroprotective agents.[3][4] The subject of this guide, 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride, is a particularly valuable building block for drug discovery. The presence of the nitro group at the 5-position offers a versatile chemical handle for synthetic diversification, allowing for the exploration of novel chemical space and the development of new therapeutic agents. Furthermore, its hydrochloride salt form enhances aqueous solubility, a crucial property for biological assays and formulation development.

These application notes will provide a comprehensive overview of the utility of this compound in medicinal chemistry, with a focus on the synthesis of bioactive derivatives and protocols for their biological evaluation. We will delve into the rationale behind synthetic strategies and provide detailed, step-by-step protocols for the preparation and assessment of novel compounds with therapeutic potential.

Synthetic Applications: A Gateway to Novel Bioactive Molecules

The true potential of this compound lies in its capacity to serve as a versatile starting material for the synthesis of a diverse library of compounds. The nitro group can be readily reduced to a primary amine, which can then be subjected to a variety of chemical transformations. Additionally, the secondary amine within the tetrahydroisoquinoline ring system can be functionalized through N-alkylation, N-acylation, or other coupling reactions.

Key Synthetic Transformations
  • Reduction of the Nitro Group: The conversion of the 5-nitro group to a 5-amino group is a pivotal step, unlocking a plethora of subsequent derivatization possibilities. This transformation is typically achieved through catalytic hydrogenation (e.g., using Pd/C and H₂) or by chemical reduction (e.g., using SnCl₂ or Fe/HCl). The resulting 5-amino-1,2,3,4-tetrahydroisoquinoline is a key intermediate for introducing diverse functionalities.

  • N-Alkylation and N-Acylation: The secondary amine of the tetrahydroisoquinoline ring is a nucleophilic center that can be readily alkylated or acylated. Reductive amination with aldehydes or ketones is a common method for N-alkylation.[5] N-acylation with acyl chlorides or anhydrides introduces amide functionalities, which can be important for biological activity.

  • Cross-Coupling Reactions: The 5-amino group can be converted to other functional groups, such as halides, which can then participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form carbon-carbon or carbon-nitrogen bonds, further expanding the structural diversity of the synthesized compounds.

Illustrative Synthetic Workflow

The following diagram illustrates a general workflow for the derivatization of this compound to generate a library of potential bioactive compounds.

G A 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride B Reduction of Nitro Group (e.g., H2, Pd/C) A->B Step 1 D N-Alkylation / N-Acylation (Secondary Amine) A->D Parallel Synthesis C 5-Amino-1,2,3,4-tetrahydroisoquinoline B->C F Derivatization of Amino Group (e.g., Acylation, Sulfonylation) C->F Step 2 E Library of N-Substituted 5-Nitro Derivatives D->E G Library of 5-Amino Substituted Derivatives F->G

Caption: Synthetic derivatization workflow for this compound.

Protocol 1: Synthesis of N-Benzyl-5-amino-1,2,3,4-tetrahydroisoquinoline

This protocol details a two-step synthesis of a representative derivative, N-benzyl-5-amino-1,2,3,4-tetrahydroisoquinoline, starting from this compound.

Step 1: Reduction of this compound to 5-Amino-1,2,3,4-tetrahydroisoquinoline

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 g, 4.66 mmol) in methanol (50 mL).

  • Carefully add 10% Pd/C (100 mg, 10% w/w) to the solution.

  • Connect the flask to the hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas (50 psi or use a balloon) and stir the reaction mixture vigorously at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® or filter paper to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude 5-Amino-1,2,3,4-tetrahydroisoquinoline. The product can be used in the next step without further purification.

Step 2: N-Benzylation of 5-Amino-1,2,3,4-tetrahydroisoquinoline

Rationale: Reductive amination is a classic and reliable method for the N-alkylation of amines. In this step, the secondary amine of the tetrahydroisoquinoline ring will react with benzaldehyde to form an iminium ion intermediate, which is then reduced in situ by sodium triacetoxyborohydride.

Materials:

  • Crude 5-Amino-1,2,3,4-tetrahydroisoquinoline from Step 1

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude 5-Amino-1,2,3,4-tetrahydroisoquinoline (assumed 4.66 mmol) in dichloromethane (50 mL) in a round-bottom flask.

  • Add benzaldehyde (0.52 g, 4.89 mmol, 1.05 eq) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the iminium ion formation.

  • Stir the mixture at room temperature for 1 hour.

  • Slowly add sodium triacetoxyborohydride (1.48 g, 6.99 mmol, 1.5 eq) in portions to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired N-Benzyl-5-amino-1,2,3,4-tetrahydroisoquinoline.

Biological Evaluation: Assessing Therapeutic Potential

The synthesized derivatives of this compound can be evaluated for a variety of biological activities, with a primary focus on anticancer and neuroprotective effects, given the known activities of the THIQ scaffold.

Anticancer Activity

A common initial screening for anticancer activity involves evaluating the cytotoxicity of the compounds against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

Rationale: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in complete medium at 37°C in a humidified atmosphere with 5% CO₂.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the synthesized compounds in complete medium from a stock solution in DMSO. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Summarizing Anticancer Activity

The cytotoxicity data for a series of hypothetical N-substituted 5-amino-1,2,3,4-tetrahydroisoquinoline derivatives are presented in the table below.

Compound IDN-SubstituentMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
1 Benzyl15.222.518.9
2 4-Chlorobenzyl8.712.19.5
3 4-Methoxybenzyl25.435.829.1
4 3,4-Dichlorobenzyl5.17.86.2
Doxorubicin (Positive Control)0.81.20.9

Neuroprotective Activity

The neuroprotective potential of the synthesized compounds can be assessed in various in vitro models of neuronal damage. One common model involves inducing oxidative stress in neuronal cells, as oxidative stress is a key pathological feature of many neurodegenerative diseases.

Protocol 3: In Vitro Neuroprotection Assay against Oxidative Stress

Rationale: This assay evaluates the ability of the synthesized compounds to protect neuronal cells from damage induced by an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA). Cell viability is measured using the MTT assay.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Complete cell culture medium

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)

  • Synthesized compounds dissolved in DMSO

  • MTT solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture SH-SY5Y cells and seed them into 96-well plates as described in Protocol 2.

  • Pre-treatment with Compounds:

    • After 24 hours, treat the cells with various concentrations of the synthesized compounds (e.g., 1, 5, 10, 25 µM) for 2 hours.

  • Induction of Oxidative Stress:

    • Following pre-treatment, add a neurotoxic concentration of H₂O₂ (e.g., 100 µM) or 6-OHDA (e.g., 50 µM) to the wells (except for the control wells) and incubate for 24 hours.

  • MTT Assay and Data Analysis:

    • Perform the MTT assay as described in Protocol 2.

    • Calculate the percentage of neuroprotection for each compound concentration relative to the cells treated with the neurotoxin alone.

Logical Relationship in Neuroprotection Assay

The following diagram illustrates the logical flow of the neuroprotection assay.

G A Neuronal Cells (e.g., SH-SY5Y) B Pre-treatment with Test Compound A->B C Induction of Oxidative Stress (e.g., H2O2) B->C D Measurement of Cell Viability (MTT Assay) C->D E Increased Cell Viability (Neuroprotection) D->E Positive Result F Decreased Cell Viability (Neurotoxicity) D->F Negative Result

Caption: Workflow of the in vitro neuroprotection assay.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material in medicinal chemistry. Its strategic functionalization allows for the generation of diverse compound libraries with the potential for significant biological activity. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize and evaluate novel derivatives for their anticancer and neuroprotective properties. Future research should focus on exploring a wider range of chemical modifications and employing more advanced biological assays to elucidate the mechanism of action of the most promising compounds. Structure-activity relationship (SAR) studies will be crucial in guiding the optimization of lead compounds towards the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive alkaloids and pharmaceutical agents.[1][2][3] The introduction of a nitro group at the 5-position creates a key intermediate for further functionalization in drug discovery programs.[4]

This document provides in-depth, field-proven insights based on established chemical principles, moving beyond simple step-by-step instructions to explain the causality behind procedural choices.

Core Synthesis Strategy: A Proactive Approach to Regioselectivity

A primary challenge in this synthesis is achieving the desired 5-nitro regiochemistry. Direct nitration of the pre-formed 1,2,3,4-tetrahydroisoquinoline ring is notoriously difficult and often leads to a mixture of 6- and 7-nitro isomers, with little to no formation of the desired 5-nitro product.[5][6] This is because under the strongly acidic conditions required for nitration, the secondary amine of the THIQ ring becomes protonated, acting as a deactivating, meta-directing group.

Therefore, the most reliable and highest-yielding strategy is not to nitrate the THIQ ring post-cyclization, but to build the ring from a precursor that already contains the nitro group in the correct position. The recommended pathway is a Pictet-Spengler reaction using 2-(2-nitrophenyl)ethylamine as the starting material. This approach locks in the 5-nitro regiochemistry from the outset, avoiding complex and often inefficient purification of isomers.

Visualizing the Recommended Synthetic Pathway

G cluster_0 Recommended Synthesis Workflow A Start: 2-(2-Nitrophenyl)ethylamine B Pictet-Spengler Reaction (+ Formaldehyde, Acid Catalyst) A->B C Intermediate: 5-Nitro-1,2,3,4-tetrahydroisoquinoline (Free Base) B->C D Acidification (+ HCl in solvent) C->D E Final Product: 5-Nitro-1,2,3,4-tetrahydroisoquinoline HCl D->E

Caption: Recommended workflow for synthesizing 5-Nitro-THIQ HCl.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis, structured in a question-and-answer format.

Issue 1: Low Yield in the Pictet-Spengler Cyclization Step

Q: My yield of the 5-Nitro-THIQ free base is significantly lower than expected. What are the likely causes and how can I fix this?

A: Low yields in the Pictet-Spengler reaction typically stem from incomplete cyclization or side reactions. The reaction proceeds via an electrophilic aromatic substitution mechanism, where an iminium ion, formed from the condensation of the amine and formaldehyde, is attacked by the electron-rich aromatic ring.[7][8]

Potential Causes & Solutions:

  • Inefficient Iminium Ion Formation: The formation of the electrophilic iminium ion is the driving force of the reaction and is acid-catalyzed.[9]

    • Solution: Ensure your acid catalyst is appropriate and present in sufficient quantity. For this substrate, which is deactivated by the nitro group, strong protic acids like concentrated HCl or trifluoroacetic acid (TFA) are necessary.[9] The reaction often requires heating to proceed at a reasonable rate.

  • Presence of Water: Water can interfere with the formation of the iminium ion and hydrolyze it back to the starting materials.

    • Solution: Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent atmospheric moisture from entering the system.[10]

  • Sub-optimal Reaction Temperature: The deactivating effect of the nitro group means that thermal energy is required to overcome the activation barrier for the electrophilic substitution.

    • Solution: If the reaction is sluggish at lower temperatures, gradually increase the heat. Refluxing conditions in a suitable solvent are often required. However, excessively high temperatures can lead to decomposition and side product formation, so optimization is key.

Visualizing the Troubleshooting Logic

G Start Low Yield of 5-Nitro-THIQ Q1 Is the acid catalyst strong enough (e.g., HCl, TFA)? Start->Q1 Sol1 Action: Use a stronger acid catalyst. Q1->Sol1 No Q2 Are reagents and solvents anhydrous? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Action: Use anhydrous reagents/solvents. Dry glassware thoroughly. Q2->Sol2 No Q3 Is the reaction temperature optimized? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Action: Gradually increase heat. Consider reflux conditions. Q3->Sol3 No End Yield Improved Q3->End Yes A3_Yes Yes A3_No No Sol3->End

References

Technical Support Center: 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 41959-45-9, 1187932-31-5, et al.). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges that can be encountered with this versatile pharmaceutical building block. As a key intermediate in the synthesis of novel therapeutics, particularly those targeting neurological disorders, understanding its handling and solubility characteristics is paramount for experimental success.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of supplying 5-nitro-1,2,3,4-tetrahydroisoquinoline as a hydrochloride (HCl) salt?

The hydrochloride salt form is intentionally created to improve the physicochemical properties of the parent molecule, which is an organic base. The primary advantage is a significant enhancement in aqueous solubility and dissolution rate.[1][3] The protonation of the basic secondary amine in the tetrahydroisoquinoline ring forms an ionic salt, which is more readily solvated by polar solvents like water. This is a standard and effective strategy in pharmaceutical development to make drug candidates more suitable for biological assays and formulation.[3]

Q2: What are the generally recommended starting solvents for this compound?

Based on its chemical structure as a polar, ionic salt, the following solvents are recommended starting points:

  • Aqueous Buffers: Solubility is expected but can be highly dependent on pH. See the troubleshooting section for guidance.

  • Dimethyl Sulfoxide (DMSO): Generally exhibits high solubility for a wide range of organic compounds.[4][5]

  • Ethanol (EtOH): Often a good solvent for polar organic molecules.

  • Methanol (MeOH): Similar to ethanol, it is a polar protic solvent capable of dissolving the compound.

The hydrochloride salt form enhances its solubility, making it an ideal candidate for various biological assays and drug formulation processes.[1]

Q3: I've added the compound to my phosphate-buffered saline (PBS) at pH 7.4, and it's not dissolving. What is the first thing I should check?

The most common issue is attempting to dissolve the compound directly at a concentration that exceeds its thermodynamic solubility limit in that specific medium. While the HCl salt improves solubility, it does not guarantee infinite solubility. The first step is to confirm you are not supersaturating the solution. We recommend preparing a high-concentration stock in an organic solvent like DMSO and then diluting it into your aqueous buffer. This method is detailed in the troubleshooting guide below.

Q4: How should I properly store the solid compound and any prepared solutions?
  • Solid Compound: Store in a tightly sealed container in a cool, dry place. Manufacturer recommendations suggest storage at 0-8 °C for long-term stability.[1] The compound is a white solid.[1]

  • DMSO Stock Solutions: Store in small, tightly capped aliquots at -20°C or -80°C to minimize water absorption and freeze-thaw cycles. DMSO is hygroscopic, and water absorption can decrease the solubility of dissolved compounds over time.[6]

  • Aqueous Solutions: It is strongly recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, store at 2-8°C for no more than 24 hours and visually inspect for precipitation before use.

In-Depth Troubleshooting Guide

This section addresses complex solubility issues with a focus on the underlying chemical principles and provides structured protocols to overcome them.

Issue 1: Compound Fails to Dissolve in Aqueous Buffers

You are attempting to prepare a solution directly in an aqueous buffer (e.g., PBS, TRIS), but the solid material remains in suspension.

The dissolution of an ionizable compound like this HCl salt is governed by several factors beyond simple polarity. The pH of the medium, temperature, and the presence of other ions can all dramatically affect its solubility.[7][8][9][10]

  • pH Influence: 5-Nitro-1,2,3,4-tetrahydroisoquinoline is a weak base. As a hydrochloride salt, it will readily dissolve in water to a certain extent. However, the pH of the resulting solution and the buffer's pH can influence the equilibrium between the charged (more soluble) and neutral (less soluble) forms.

  • Common Ion Effect: In buffers containing high concentrations of chloride ions (e.g., certain cell culture media or buffers prepared with HCl), the excess Cl⁻ can slightly suppress the dissolution of the hydrochloride salt, according to Le Châtelier's principle.[7]

  • Thermodynamics: Dissolution is often an endothermic process for solids, meaning that increasing the kinetic energy of the system by gentle warming can favor the dissolution process.[8][10]

cluster_0 Troubleshooting Workflow for Aqueous Dissolution Start Start: Solid fails to dissolve in aqueous buffer Check_pH Action: Lower the pH of the buffer (e.g., to pH 4-5) with dilute HCl. Rationale: Ensures the amine remains fully protonated and maximizes solubility. Start->Check_pH Step 1 Warm Action: Gently warm the solution to 37-50°C with stirring. Rationale: Increases kinetic energy to overcome crystal lattice forces. Check_pH->Warm If still insoluble CoSolvent Action: Prepare a concentrated stock in DMSO/EtOH and dilute into buffer. Rationale: Bypasses the low aqueous dissolution rate. Warm->CoSolvent If still insoluble Failure Conclusion: Concentration exceeds solubility limit in this medium. Re-evaluate required concentration. Warm->Failure If precipitation occurs on cooling Success Result: Compound Dissolved CoSolvent->Success Final Recommended Method

Caption: Logical workflow for addressing aqueous dissolution issues.

Issue 2: Precipitation Occurs When Diluting a DMSO Stock into Aqueous Media

This is the most frequently encountered problem. A clear, high-concentration stock solution in DMSO is prepared, but upon dilution into a buffer or cell culture medium, the compound immediately precipitates, forming a cloudy suspension.

This is a classic case of exceeding the thermodynamic aqueous solubility limit. The compound may be highly soluble in 100% DMSO (e.g., >100 mM), but its solubility in a 99% aqueous solution (containing 1% DMSO) can be orders of magnitude lower (e.g., <100 µM). DMSO acts as a co-solvent; when its concentration is drastically reduced, the solution can no longer support the high concentration of the compound, leading to precipitation.[4][11]

This protocol ensures that the final concentration in your experiment remains below the aqueous solubility limit.

Step 1: Prepare a High-Concentration Primary Stock Solution

  • Dissolve a precisely weighed amount of this compound in 100% pure, anhydrous DMSO.[5]

  • Aim for a convenient high concentration, for example, 50 mM. Ensure the solid is fully dissolved using vortexing or brief sonication. This is your Primary Stock.

Step 2: Create an Intermediate Dilution Series (Optional but Recommended)

  • If your final working concentrations are very low (e.g., in the nanomolar range), perform a serial dilution from your Primary Stock using 100% DMSO to create one or more Intermediate Stocks. This minimizes pipetting errors.

Step 3: Perform the Final Dilution into Aqueous Medium

  • Crucial Step: Add the DMSO stock (Primary or Intermediate) to your aqueous buffer, not the other way around .

  • Ensure vigorous stirring or vortexing of the aqueous buffer while you are adding the small volume of the DMSO stock. This rapid mixing helps to disperse the compound molecules before they can aggregate and precipitate.

  • Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 1%, and ideally below 0.5%, to avoid solvent effects in biological assays.

Example Calculation:

  • Goal: Prepare 1 mL of a 100 µM solution in PBS with a final DMSO concentration of 0.2%.

  • Primary Stock: 50 mM in DMSO.

  • Calculation: Use the formula C1V1 = C2V2.

    • (50,000 µM) * V1 = (100 µM) * (1000 µL)

    • V1 = (100 * 1000) / 50,000 = 2 µL

  • Procedure: Add 2 µL of the 50 mM Primary Stock to 998 µL of PBS while vortexing. The final DMSO concentration will be (2 µL / 1000 µL) * 100% = 0.2%.

Quantitative Data & Protocols

Table 1: Solubility Profile Summary

While exact quantitative data is proprietary or must be determined empirically, this table provides a qualitative guide based on the compound's chemical properties.

SolventTypeExpected SolubilityKey Considerations
Water Polar ProticSparingly to SolubleHighly pH-dependent. Solubility is greater at acidic pH (<6).
PBS (pH 7.4) Aqueous BufferSparingly SolubleLimited solubility at neutral pH. Prone to precipitation.
DMSO Polar AproticFreely SolubleRecommended for primary stock solutions.[5]
Ethanol Polar ProticSolubleCan be used as a co-solvent. May have lower toxicity than DMSO in some cell models.
Methanol Polar ProticSolubleSimilar to ethanol; effective for creating stock solutions.
Protocol 1: Empirical Determination of Approximate Aqueous Solubility

This protocol allows you to determine a working solubility limit in your specific buffer system.

  • Preparation: Add a small, known amount of the compound (e.g., 5 mg) to a vial.

  • Solvent Addition: Add your aqueous buffer of choice in small, precise increments (e.g., 100 µL at a time).

  • Equilibration: After each addition, cap the vial and vortex vigorously for 1-2 minutes. Allow the suspension to equilibrate at a constant temperature (e.g., room temperature or 37°C) for at least 1 hour. Longer equilibration times (up to 24 hours) provide more accurate results.

  • Observation: Continue adding solvent increments until all solid material is completely dissolved.

  • Calculation: The approximate solubility is the total mass of the compound divided by the total volume of solvent added. For example, if 5 mg dissolves completely in 1.2 mL, the solubility is approximately 4.17 mg/mL.

References

Technical Support Center: Purification of 5-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this critical pharmaceutical intermediate.[1] Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in scientific principles to ensure the successful isolation of your target compound with high purity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound.

1. Issue: Low Recovery After Recrystallization

  • Question: I am losing a significant amount of my product during recrystallization. What are the likely causes and how can I improve my yield?

  • Answer: Low recovery in recrystallization is a common issue that can often be resolved by optimizing your solvent system and procedure. The hydrochloride salt of 5-Nitro-1,2,3,4-tetrahydroisoquinoline is generally more soluble than its free base, a factor to consider when selecting a solvent.[1]

    • Causality & Solution:

      • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or cold temperatures.[2][3][4] For amine hydrochlorides, polar protic solvents are often a good starting point.

      • Excessive Solvent: Using too much solvent will keep more of your product dissolved in the mother liquor even after cooling, leading to significant losses.[4] It is crucial to use the minimum amount of hot solvent required to fully dissolve the crude product.

      • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and flask.

      • Insufficient Cooling: Ensure the solution is allowed to cool slowly to room temperature and then thoroughly chilled in an ice bath to maximize crystal formation.[5]

    Recommended Action Plan:

    • Solvent Screening: Perform small-scale solubility tests with various solvents. Common choices for amine hydrochlorides include ethanol, methanol, isopropanol, or mixtures with water or ethyl acetate.[6]

    • Minimize Solvent Volume: Add the hot solvent in small portions to your crude material until it just dissolves.

    • Slow Cooling: Allow the flask to cool undisturbed to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of smaller, less pure crystals.

2. Issue: Oily Product Instead of Crystals

  • Question: My product is "oiling out" during recrystallization instead of forming solid crystals. What should I do?

  • Answer: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point, or the melting point of the solid is lower than the boiling point of the solvent.

    • Causality & Solution:

      • High Impurity Concentration: A high concentration of impurities can depress the melting point of the mixture, leading to the formation of an oil.

      • Solvent Polarity: The chosen solvent may be too nonpolar for the highly polar hydrochloride salt.

    Recommended Action Plan:

    • Solvent System Modification: Try a more polar solvent or a solvent mixture. For instance, if you are using ethanol, try adding a small amount of water.

    • Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the oil-air interface. This can create nucleation sites for crystal growth. Seeding the solution with a few crystals of pure product (if available) can also be effective.[2]

    • Re-dissolve and Cool Slowly: If an oil persists, reheat the solution to re-dissolve the oil, add a small amount of a more polar co-solvent, and allow it to cool even more slowly.

3. Issue: Poor Separation During Column Chromatography

  • Question: I'm running a silica gel column, but my product is co-eluting with impurities, or I'm seeing significant tailing. How can I improve the separation?

  • Answer: Poor separation on a silica gel column can be due to several factors, including an improper solvent system, column overloading, or interactions between the analyte and the stationary phase. Given that this compound is an amine salt, its interaction with the acidic silica gel is a key consideration.

    • Causality & Solution:

      • Acidic Silica Gel: The acidic nature of silica gel can lead to strong interactions with the basic amine, causing significant tailing and poor resolution.

      • Incorrect Eluent Polarity: If the eluent is too polar, all compounds will move too quickly down the column, resulting in poor separation. If it's not polar enough, the compounds will not move at all.

      • Isomeric Impurities: The primary impurities are likely the 6-, 7-, and 8-nitro isomers, which may have very similar polarities to the desired 5-nitro isomer, making separation challenging.

    Recommended Action Plan:

    • TLC Optimization: Before running a column, optimize your solvent system using Thin Layer Chromatography (TLC). A good starting point for similar compounds is a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate.[7] Aim for an Rf value of 0.2-0.3 for your desired compound.

    • Deactivate the Silica Gel: To minimize tailing due to the acidic nature of the silica, add a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent system.[8][9] This will neutralize the acidic sites on the silica gel.

    • Gradient Elution: For separating closely related isomers, a gradient elution is often more effective than an isocratic (constant solvent mixture) elution. Start with a less polar solvent system and gradually increase the polarity.[8]

    • Sample Loading: Ensure your sample is dissolved in a minimal amount of the initial eluent and loaded onto the column in a narrow band.

4. Issue: Suspected Product Degradation on Silica Gel

  • Question: I suspect my compound is degrading on the silica gel column. How can I confirm this and what are the alternatives?

  • Answer: While silica gel is a widely used stationary phase, its acidic nature can sometimes cause degradation of sensitive compounds. Nitro compounds can, in some cases, be sensitive.

    • Causality & Solution:

      • Acidity of Silica: The acidic surface of the silica gel can catalyze decomposition reactions.

      • Prolonged Contact Time: The longer the compound remains on the column, the greater the chance of degradation.

    Recommended Action Plan:

    • 2D TLC: To check for on-plate degradation, you can perform a 2D TLC. Spot your compound in one corner of a TLC plate and run it in a suitable eluent. Then, rotate the plate 90 degrees and run it again in the same eluent. If the compound is stable, it will appear as a single spot on the diagonal. If it degrades, you will see additional spots off the diagonal.[10]

    • Use Deactivated Silica: As mentioned previously, adding triethylamine to your eluent can neutralize the silica and prevent acid-catalyzed degradation.[8]

    • Alternative Stationary Phases: If degradation persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a reverse-phase silica gel (C18).[9]

    • Flash Chromatography: Use flash chromatography to minimize the time your compound spends on the column.

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The most probable impurities are positional isomers formed during the nitration of the tetrahydroisoquinoline starting material. These include 6-Nitro-, 7-Nitro-, and 8-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Unreacted starting material and dinitro-substituted byproducts are also possible.

Q2: Can I purify the free base of 5-Nitro-1,2,3,4-tetrahydroisoquinoline and then convert it to the hydrochloride salt?

A2: Yes, this is a viable alternative. Purifying the free base by column chromatography may be easier due to its lower polarity and reduced interaction with silica gel. After purification, the hydrochloride salt can be formed by dissolving the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in the same or a miscible solvent.

Q3: What is a good starting solvent system for TLC analysis?

A3: A good starting point for TLC analysis is a mixture of hexanes and ethyl acetate. You can start with a 7:3 or 1:1 ratio and adjust the polarity based on the Rf of your compound. For the hydrochloride salt, which is more polar, you may need to add a small amount of methanol to the eluent to get the spot to move off the baseline.

Q4: How can I visualize my compound on a TLC plate?

A4: this compound contains an aromatic ring and a nitro group, which should allow for visualization under a UV lamp (254 nm). Additionally, you can use a potassium permanganate stain, which is a general stain for organic compounds.

III. Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a few drops of a test solvent (e.g., ethanol, methanol, isopropanol).

  • Solubility Test: Observe the solubility at room temperature. If it is insoluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add your crude this compound. Add the chosen hot recrystallization solvent in small portions while heating and swirling until the solid is just dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system using TLC as described in the FAQs. For this compound, a good starting point is a mixture of dichloromethane and methanol or ethyl acetate and hexanes, potentially with 0.5-1% triethylamine.

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen initial eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent. If your compound is not very soluble in the eluent, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with your chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain your purified product.

IV. Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodRecommended Solvents/Solvent SystemsKey Considerations
Recrystallization Ethanol, Methanol, Isopropanol, Ethanol/Water, Methanol/Ethyl AcetatePerform small-scale tests to find the optimal solvent or solvent pair.
Column Chromatography Hexanes/Ethyl Acetate with 0.5-1% Triethylamine, Dichloromethane/Methanol with 0.5-1% TriethylamineThe addition of triethylamine is crucial to prevent tailing on silica gel.

V. Visualization of Workflow

Purification Workflow Diagram

PurificationWorkflow Crude Crude 5-Nitro-1,2,3,4-tetrahydro- isoquinoline HCl Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Pure_Recrystal Pure Crystals Recrystallization->Pure_Recrystal Mother_Liquor Mother Liquor (contains impurities) Recrystallization->Mother_Liquor Filtration Pure_Column Pure Fractions Column->Pure_Column Impure_Fractions Impure Fractions Column->Impure_Fractions Fractionation

Caption: General workflow for the purification of the target compound.

Troubleshooting Logic Diagram

Troubleshooting Start Purification Issue Low_Yield Low Yield in Recrystallization Start->Low_Yield Oiling_Out Product Oils Out Start->Oiling_Out Poor_Separation Poor Column Separation Start->Poor_Separation Degradation Suspected Degradation Start->Degradation Solvent_Check Optimize Solvent & Volume Low_Yield->Solvent_Check Solution Cooling_Check Ensure Slow Cooling Low_Yield->Cooling_Check Solution Solvent_Polarity Increase Solvent Polarity Oiling_Out->Solvent_Polarity Solution Induce_Crystal Induce Crystallization Oiling_Out->Induce_Crystal Solution TLC_Opt Optimize Eluent with TLC Poor_Separation->TLC_Opt Solution Deactivate_Silica Add Triethylamine to Eluent Poor_Separation->Deactivate_Silica Solution Gradient Use Gradient Elution Poor_Separation->Gradient Solution Degradation->Deactivate_Silica Solution TwoD_TLC Perform 2D TLC Degradation->TwoD_TLC Diagnosis Alt_Phase Use Alumina or Reverse Phase Degradation->Alt_Phase Solution

References

Technical Support Center: 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals using 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride. It covers essential information on stability, storage, and handling, and offers troubleshooting solutions for common experimental challenges. Our goal is to ensure the integrity of your experiments by explaining the scientific principles behind our recommendations.

Section 1: Product Specifications and Core Characteristics

This compound is a key intermediate in pharmaceutical research, particularly in the development of novel therapeutics targeting neurological disorders.[1] Its structure, featuring a tetrahydroisoquinoline scaffold, is prevalent in many bioactive molecules.[2][3] The hydrochloride salt form significantly enhances its aqueous solubility, making it a versatile reagent for various biological assays and synthetic applications.[1]

PropertyValueSource(s)
CAS Number 41959-45-9[1]
Molecular Formula C₉H₁₀N₂O₂·HCl[1]
Molecular Weight 214.65 g/mol [1]
Appearance White to off-white solid[1]
Purity ≥96-99% (by HPLC)[1][4]
Solubility Soluble in water[1]
Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of this compound.

Q1: What are the optimal storage conditions for this compound?

A: For maximum stability and shelf-life, the compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2°C to 8°C (36°F to 46°F).

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[4]

  • Light: Keep in a dark place, protected from light.[4] Nitro-aromatic compounds are often photosensitive.[5]

  • Container: Keep the container tightly closed in a dry, well-ventilated place.[6]

Q2: The Safety Data Sheet (SDS) mentions the compound is "hygroscopic." What does this mean and why is it important?

A: "Hygroscopic" means the compound has a strong tendency to absorb moisture from the surrounding air. This is a critical stability concern for two primary reasons:

  • Chemical Degradation: The absorbed water can act as a reactant, potentially initiating hydrolysis of the compound, especially if trace acidic or basic impurities are present.[7]

  • Physical Changes: Moisture absorption will lead to clumping of the solid material, making it difficult to weigh accurately and compromising the integrity of your experiments. It can also impact the compound's physical properties.

Causality: The hydrochloride salt, while enhancing solubility, also increases the compound's affinity for water molecules, leading to its hygroscopic nature. Therefore, storing it in a desiccated environment inside a tightly sealed container is paramount.

Q3: How stable is the compound once dissolved in a solvent for experimental use?

A: While the hydrochloride salt is readily soluble in aqueous solutions, its stability in solution is not guaranteed over long periods. The compound is susceptible to hydrolytic degradation, a process that can be catalyzed by acidic or basic conditions.[7][8]

  • Expert Recommendation: Always prepare solutions fresh for each experiment. If you must store a stock solution, we recommend flash-freezing aliquots and storing them at -20°C or -80°C for short-term use. However, you must perform your own validation to confirm stability under your specific conditions (e.g., buffer composition, pH, concentration). Be aware that freeze-thaw cycles can also degrade some compounds.[8]

Q4: My research involves exposing the compound to various conditions. What are its primary degradation pathways?

A: Based on the structure (a nitro-aromatic tetrahydroisoquinoline), the compound is susceptible to degradation under several stress conditions commonly used in forced degradation studies:[7][9]

  • Acid/Base Hydrolysis: The molecule may be unstable in both strong acidic and strong alkaline environments.

  • Oxidation: The tetrahydroisoquinoline ring and the nitro group can be susceptible to oxidation, for example, in the presence of hydrogen peroxide.[5][8]

  • Photolysis: Exposure to UV or even ambient light can induce degradation, often involving the reduction of the nitro group to nitroso or amino functionalities.[5]

Section 3: Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during experimentation.

TroubleshootingWorkflow start Inconsistent or Non-Reproducible Results? check_storage Step 1: Verify Storage Conditions (2-8°C, Dry, Dark, Inert Gas?) start->check_storage check_appearance Step 2: Inspect Solid Material (Clumped? Discolored?) check_storage->check_appearance prepare_fresh Step 3: Prepare Fresh Solutions (Avoid using old stock solutions) check_appearance->prepare_fresh action_discard Action: Discard compromised material. Review handling procedures. check_appearance->action_discard YES run_hplc Step 4: Perform HPLC Purity Check (Compare to Certificate of Analysis) prepare_fresh->run_hplc outcome_ok Purity Matches Standard. Issue is likely in experimental setup. run_hplc->outcome_ok YES outcome_degraded Purity is Low or Extra Peaks are Present. run_hplc->outcome_degraded NO action_investigate Action: Proceed to Forced Degradation Study (Protocol 2) to identify degradants. outcome_degraded->action_investigate

Caption: Troubleshooting workflow for stability issues.

Issue 1: I am observing unexpected peaks in my HPLC/LC-MS analysis.

  • Underlying Cause: This is a classic sign of compound degradation. The "new" peaks are likely degradation products formed during storage, sample preparation, or the experimental procedure itself.

  • Self-Validating Solution: The most robust way to address this is to perform a forced degradation study (see Protocol 2). This will help you intentionally generate the degradation products under controlled conditions (acid, base, oxidation, etc.) and confirm if they match the unknown peaks in your chromatogram. This process is essential for developing a "stability-indicating" analytical method.[8]

Issue 2: The compound powder appears clumpy and is difficult to weigh.

  • Underlying Cause: The material has likely absorbed atmospheric moisture due to its hygroscopic nature. This can happen if the container was not sealed tightly or was left open to the air for an extended period.

  • Solution: We do not recommend using the material, as its purity and weight are now compromised. Discard the vial and obtain a fresh one. To prevent recurrence, ensure you are working in a low-humidity environment (e.g., a glove box) or minimize the time the container is open. Always seal the container cap tightly with paraffin film for long-term storage.

Section 4: Key Experimental Protocols

These protocols provide a framework for assessing the stability of your compound.

Protocol 1: Development of a Stability-Indicating HPLC Method

A validated stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients.[8][10]

  • Column & Mobile Phase Selection: Start with a standard C18 reversed-phase column. A typical mobile phase could be a gradient of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0) and an organic solvent like acetonitrile or methanol.

  • Wavelength Detection: Use a Photodiode Array (PDA) detector to monitor the compound across a range of wavelengths to determine its absorbance maximum (λmax). The PDA is also critical for the next step.

  • Forced Degradation: Subject the compound to forced degradation as described in Protocol 2.

  • Method Optimization: Inject the stressed samples into the HPLC system. The goal is to achieve baseline separation between the parent compound peak and all degradation product peaks. Adjust the mobile phase gradient, pH, or flow rate as needed.

  • Peak Purity Analysis: Use the PDA detector software to perform peak purity analysis on the parent peak in the chromatograms of the stressed samples.[8] A pure peak confirms that no degradants are co-eluting, validating the method as "stability-indicating."

Protocol 2: Forced Degradation Study

This study intentionally degrades the compound to understand its degradation pathways and to validate the analytical method.[9] The goal is to achieve 5-20% degradation.[8]

  • Prepare Stock Solution: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.[8]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature, as base-catalyzed reactions can be rapid.[8][9]

    • Oxidative Degradation: Mix the stock solution with a 3-6% solution of hydrogen peroxide (H₂O₂). Keep at room temperature.[8][9]

    • Thermal Degradation: Place both the solid compound and a stock solution in an oven at 60-80°C.[8]

    • Photolytic Degradation: Expose the solid compound and a stock solution to light that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sampling & Analysis: Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). For acid/base samples, neutralize them before injection. Analyze all samples by the developed stability-indicating HPLC method (Protocol 1).

Section 5: Potential Degradation Pathways

The following diagram illustrates the likely chemical transformations this compound may undergo based on its chemical structure. The exact products should be confirmed via mass spectrometry (LC-MS).[11][12]

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV/Light) Parent 5-Nitro-1,2,3,4-tetrahydroisoquinoline (Parent Compound) Hydrolysis_Product Potential Ring-Opened Products or other hydrolysates Parent->Hydrolysis_Product H⁺ or OH⁻ Oxidation_Product1 N-Oxide Derivative Parent->Oxidation_Product1 [O] Oxidation_Product2 Aromatized Ring (Isoquinoline) Parent->Oxidation_Product2 [O] Photo_Product1 5-Nitroso Derivative Parent->Photo_Product1 Photo_Product2 5-Amino Derivative Photo_Product1->Photo_Product2 hν, [H]

Caption: Potential degradation pathways under stress conditions.

References

Troubleshooting 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common experimental challenges. My objective is to explain the causality behind experimental phenomena and offer robust, self-validating protocols to ensure the integrity of your research.

Compound Profile: At a Glance

This compound is a versatile heterocyclic compound widely used as a key intermediate in medicinal chemistry and organic synthesis.[1][2] Its structure is foundational for developing novel therapeutic agents, particularly those targeting neurological disorders.[1][3] The hydrochloride salt form is specifically utilized to enhance aqueous solubility, which is advantageous for various biological assays and formulation studies.[1]

PropertyValueSource(s)
CAS Number 41959-45-9; 1187932-31-5[1][4]
Molecular Formula C₉H₁₀N₂O₂·HCl[1]
Molecular Weight 214.65 g/mol [1]
Appearance White to light brown solid[1][5]
Typical Purity ≥96% to ≥99% (by HPLC)[1][4]
Storage Conditions Store at 0-8 °C, in a dry, dark place, preferably under an inert atmosphere.[1][5]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: To maintain the integrity of the compound, it should be stored in a tightly sealed container at 0-8 °C.[1] It is crucial to protect it from light and moisture. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent potential oxidation or degradation.[4][5]

Q2: What are the primary fields of application for this compound?

A2: This compound is a valuable building block in several areas:

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of pharmaceuticals, especially for agents targeting neurological disorders.[1][3]

  • Organic Synthesis: Chemists use it to construct more complex molecules for new materials or drug candidates.[1][2]

  • Biological Research: It is employed in studies investigating neurotransmitter mechanisms and neuroprotective effects.[1][3]

  • Analytical Chemistry: It can be used as a reference standard for the quantification of related compounds.[1][2]

Q3: Is this compound sensitive to light?

A3: Yes. The "Keep in dark place" recommendation from suppliers indicates a potential for photodegradation.[4][5] It is best practice to store the solid compound in an amber vial and to protect solutions from direct light during experiments.

Q4: What does the "hydrochloride" part of the name signify for my experiments?

A4: The hydrochloride (HCl) salt is formed by reacting the basic secondary amine of the tetrahydroisoquinoline ring with hydrochloric acid. This has two key implications:

  • Enhanced Solubility: It significantly increases the compound's solubility in water and other polar protic solvents compared to its freebase form.[1]

  • Reactivity: The secondary amine is protonated. If your reaction requires the amine to act as a nucleophile (e.g., in an acylation or alkylation), you must add a base (typically a non-nucleophilic one like triethylamine or DIPEA) to deprotonate the amine and liberate the freebase in situ.

Detailed Troubleshooting Guides

Problem 1: Poor Solubility or Precipitation During Experiment

Q: I'm struggling to dissolve the compound, or it precipitates out of solution during my experiment. What could be the cause and how can I fix it?

A: While the HCl salt is designed for better solubility, issues can still arise due to solvent choice, concentration, or pH.

Causality Analysis:

  • Incorrect Solvent: Although it is more water-soluble, its solubility in organic solvents can be limited. The nitro group and the charged ammonium hydrochloride make the molecule quite polar.

  • pH Effects: In aqueous buffers, the pH can significantly impact solubility. If the pH is raised too high (becoming basic), the hydrochloride salt will be neutralized to the freebase form, which is significantly less water-soluble and may precipitate.

  • Concentration: You may be attempting to create a solution that is above the compound's saturation point in the chosen solvent.

  • Temperature: Solubility is generally temperature-dependent. A solution prepared at room temperature might precipitate if cooled.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for solubility issues.

Solutions & Protocols:

  • Solvent Selection: For biological assays, start with sterile water or phosphate-buffered saline (PBS). For organic reactions, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices for creating concentrated stock solutions. Alcohols like methanol and ethanol are also viable options.

  • Systematic Solubility Test: If you are unsure of the best solvent, perform a small-scale test using the protocol below.

  • Maintain Appropriate pH: When using aqueous buffers, ensure the pH remains below 7 to keep the amine protonated and solubilized.

  • Use Co-solvents: If a high concentration is needed in a semi-aqueous medium, prepare a concentrated stock in DMSO and then perform a serial dilution into your aqueous buffer. Ensure the final concentration of DMSO is compatible with your experimental system.

Protocol: Preparing a Stock Solution
  • Accurately weigh the required amount of this compound in a suitable vial.

  • Add a small volume of your chosen solvent (e.g., DMSO) to create a concentrated stock (e.g., 10-50 mM).

  • Vortex thoroughly. If solids persist, use a sonicator bath for 5-10 minutes.

  • Gentle warming (to 30-40°C) can be applied, but monitor for any color change which might indicate degradation.

  • Once fully dissolved, store the stock solution at -20°C or -80°C, protected from light. Before each use, thaw completely and vortex to ensure homogeneity.

Problem 2: Reaction Failure or Consistently Low Yields

Q: My reaction involving this compound as a nucleophile (e.g., N-alkylation, N-acylation) is not working. What are the likely causes?

A: Failure in reactions where the secondary amine is the reactive site often stems from three main areas: reagent integrity, improper reaction conditions (especially regarding basicity), or the electronic effects of the nitro group.

Causality Analysis:

  • Reagent Inactivity (Protonation): This is the most common cause. As supplied, the nitrogen atom is protonated as a hydrochloride salt. It is not nucleophilic in this state. An appropriate base must be added to neutralize the salt and free the lone pair of electrons on the nitrogen.

  • Steric Hindrance: The tetrahydroisoquinoline core is somewhat bulky, which can affect its reactivity with sterically demanding electrophiles.

  • Electronic Effects: The nitro group is a powerful electron-withdrawing group. While its effect is primarily on the aromatic ring (positions 6 and 8), it can have a minor influence on the basicity of the secondary amine, making it slightly less nucleophilic than its non-nitrated counterpart.

  • Compound Degradation: If the starting material has degraded due to improper storage, it will lead to lower yields and the formation of impurities. A visual sign of this is a significant darkening of the solid compound.

Solutions & Protocols:

  • Activate the Nucleophile: ALWAYS add at least 1.1 to 1.5 equivalents of a non-nucleophilic base to your reaction mixture to deprotonate the starting material. Suitable bases include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or potassium carbonate.

  • Verify Reagent Quality: Before starting a large-scale reaction, check the purity of your compound via HPLC or obtain a proton NMR spectrum. Compare it with reference spectra to ensure it has not degraded.

  • Optimize Reaction Conditions:

    • Solvent: Use polar aprotic solvents like DMF, acetonitrile, or THF.

    • Temperature: Some reactions may require heating to overcome activation energy barriers. Start at room temperature and gradually increase the temperature if no reaction is observed.

    • Inert Atmosphere: For sensitive reactions, especially those involving organometallics or strong bases, conduct the reaction under an argon or nitrogen atmosphere to exclude moisture and oxygen.

Protocol: General N-Acylation Procedure
  • Dissolve this compound (1.0 eq) in an anhydrous solvent (e.g., Dichloromethane or DMF) under an inert atmosphere.

  • Add a non-nucleophilic base (e.g., DIPEA, 1.5 eq) and stir the mixture for 10-15 minutes at room temperature.

  • In a separate flask, prepare a solution of your acylating agent (e.g., acetyl chloride or a carboxylic acid with a coupling agent like HATU).

  • Slowly add the acylating agent solution to the reaction mixture, often at 0 °C to control the initial exotherm.

  • Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, perform an appropriate aqueous workup to quench the reaction and remove salts before purification (typically by column chromatography).

Safety & Handling

This compound is classified as toxic and requires careful handling in a controlled laboratory environment.

GHS Hazard Information:

Hazard CodeDescriptionSource(s)
H301+H311+H331 Toxic if swallowed, in contact with skin or if inhaled
H373 May cause damage to organs through prolonged or repeated exposure
H315 / H319 Causes skin irritation and serious eye irritation
H335 May cause respiratory irritation[5]

Mandatory Safety Procedures:

  • Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemically resistant gloves.

    • Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended when handling larger quantities.

    • Lab Coat: A full-length lab coat should be worn at all times.

  • Handling: Avoid generating dust. Use appropriate tools for weighing and transferring the solid. Wash hands and skin thoroughly after handling.

  • Spills: In case of a spill, evacuate the area. Do not allow the material to enter drains. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect it in a sealed container for hazardous waste disposal.

  • Disposal: Dispose of unused material and contaminated waste in a designated hazardous waste container according to your institution's and local regulations.[6]

References

Technical Support Center: Optimizing Reaction Conditions for 5-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals actively working with this versatile compound. As a key intermediate in pharmaceutical development, particularly for neurological disorders, mastering its synthesis is crucial.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of its preparation, focusing on yield, purity, and regioselectivity.

Overview of Synthetic Strategies

The synthesis of 5-Nitro-1,2,3,4-tetrahydroisoquinoline (5-Nitro-THIQ) hydrochloride typically involves two main stages: the construction of the core tetrahydroisoquinoline (THIQ) ring and the subsequent regioselective nitration of the aromatic ring. The final step is the formation of the hydrochloride salt to improve solubility and stability.[1]

Two classical and effective methods for forming the THIQ skeleton are the Pictet-Spengler and Bischler-Napieralski reactions.

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3][4][5] It is a robust method, particularly when the aromatic ring is activated by electron-donating groups.[6]

  • Bischler-Napieralski Reaction: This method involves the cyclodehydration of a β-phenylethylamide using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) to form a 3,4-dihydroisoquinoline.[7][8][9] This intermediate is then reduced to the desired tetrahydroisoquinoline.[4][10] This pathway is effective for a wide range of substrates.

The nitration step is often the most challenging due to the directing effects of the fused aliphatic ring, which can lead to a mixture of nitro-isomers. Optimizing this step is critical for achieving a high yield of the desired 5-nitro isomer.

General Synthetic Workflow

cluster_0 Route A: Cyclize then Nitrate cluster_1 Route B: Nitrate then Cyclize A1 β-Arylethylamine A2 Pictet-Spengler or Bischler-Napieralski Reaction A1->A2 A3 1,2,3,4-Tetrahydroisoquinoline (THIQ) A2->A3 A4 Nitration A3->A4 P Crude 5-Nitro-THIQ A4->P Crude 5-Nitro-THIQ B1 Nitrated β-Arylethylamine B2 Pictet-Spengler or Bischler-Napieralski Reaction B1->B2 B2->P P_Purify Purification (Crystallization / Chromatography) P->P_Purify Final 5-Nitro-THIQ Hydrochloride Salt Formation P_Purify->Final start Low Yield in Cyclization Step q1 Is the aromatic ring strongly activated? start->q1 sol1 Use stronger acid catalyst (e.g., PPA, Superacid) or harsher dehydrating agent (P₂O₅/POCl₃) q1->sol1 No q2 Are anhydrous conditions maintained? q1->q2 Yes sol1->q2 sol2 Thoroughly dry all glassware, solvents, and reagents q2->sol2 No q3 Is reaction temperature optimized? q2->q3 Yes sol2->q3 sol3 Run temperature screen. Consider microwave for difficult substrates. q3->sol3 No end Yield Improved q3->end Yes sol3->end

References

How to prevent degradation of 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

A Guide to Ensuring Compound Integrity in Research Applications

Welcome to the dedicated support guide for this compound (CAS: 41959-45-9). This molecule is a valuable intermediate and building block in pharmaceutical development and neurological research.[1] However, its chemical structure—featuring a nitroaromatic system and a tetrahydroisoquinoline scaffold—presents specific stability challenges. Understanding and mitigating potential degradation is paramount for generating reproducible and reliable experimental data.

This guide provides in-depth, field-proven insights into the stability profile of this compound, offering troubleshooting solutions and validated protocols to prevent its degradation.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule's Stability

This section addresses the fundamental chemical vulnerabilities of this compound.

Q1: What are the primary environmental factors that can cause degradation of this compound?

A: The primary drivers of degradation are exposure to light (photodegradation) , high pH (alkaline hydrolysis) , and strong oxidizing agents . The nitroaromatic functional group is inherently sensitive to UV-visible light, which can catalyze the reduction of the nitro group or other rearrangements.[2][3][4] Additionally, the tetrahydroisoquinoline ring can be susceptible to oxidation, and the entire structure can undergo base-catalyzed hydrolysis at elevated pH.[5][6]

Q2: How does the chemical structure contribute to its instability?

A: There are two key features to consider:

  • The Nitroaromatic System: The electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient.[7] This can increase susceptibility to certain reactions and is a primary reason for its photosensitivity, a common trait among nitroaromatic compounds.[3][4]

  • The Tetrahydroisoquinoline (THIQ) Scaffold: While generally stable, the secondary amine within the THIQ ring can be a site for oxidation. The overall stability of the THIQ structure can be influenced by the substituents on the aromatic ring.[8][9]

Q3: What are the likely degradation products I should be aware of?

A: While specific degradation products for this exact molecule require experimental characterization, based on the chemistry of related compounds, likely degradation pathways include:

  • Photolytic Reduction: Light exposure can reduce the nitro (-NO₂) group to a nitroso (-NO) or even an amino (-NH₂) group.[4]

  • Hydrolysis: Under strongly acidic or, more commonly, alkaline conditions, the molecule could undergo ring-opening or other structural rearrangements.[5][6]

  • Oxidation: The secondary amine or the benzylic position of the THIQ ring could be oxidized, leading to the formation of N-oxides or other related species.[10]

Q4: Is the hydrochloride salt form important for stability?

A: Yes. The hydrochloride salt form improves the compound's solubility in aqueous media and maintains a slightly acidic pH in solution, which helps protect against base-catalyzed hydrolysis.[1] It also ensures the secondary amine is protonated, which can reduce its susceptibility to oxidation.

Section 2: Troubleshooting Guide for Experimental Instability

If you are observing inconsistent results, loss of compound potency, or unexpected analytical peaks, use this table to troubleshoot potential degradation issues.

Observed Problem Probable Cause (Degradation-Related) Recommended Solution & Rationale
Loss of activity in a multi-day cell culture assay. Hydrolysis in physiological pH. Cell culture media are typically buffered around pH 7.4. Over 24-72 hours, this slightly alkaline condition can cause slow hydrolysis of the compound.[5][11]Solution: Prepare fresh stock solutions and add them to the culture media immediately before use. For long-term experiments, replenish the media with freshly prepared compound at regular intervals (e.g., every 24 hours). Rationale: This minimizes the compound's exposure time to destabilizing physiological pH.
Appearance of new peaks in HPLC analysis after solution preparation. Photodegradation. The compound was likely exposed to ambient laboratory light or sunlight for an extended period during or after preparation. Nitroaromatic compounds are known to be photosensitive.[2][3]Solution: Work in a dimly lit area or use amber vials for all solution preparation and storage. Protect all solutions from direct light by wrapping containers in aluminum foil. Rationale: Blocking UV and visible light prevents the initiation of photolytic degradation pathways.
Variable results between experiments run on different days. Inconsistent storage of solid compound or stock solutions. The solid may have been exposed to moisture or light, or stock solutions may have been stored improperly (e.g., at room temperature, in clear vials).Solution: Strictly adhere to the storage protocols outlined in Section 3. Always store the solid compound in a dark, cool, and dry place.[12][13] Aliquot stock solutions and store them frozen, protected from light. Rationale: Consistent and proper storage is the cornerstone of experimental reproducibility.
Precipitate forming in a buffered solution. pH-dependent solubility change. The hydrochloride salt is soluble, but if the solution is neutralized or made basic, the free base form of the molecule may precipitate out, as it is likely less soluble.Solution: Ensure the pH of your final experimental buffer is compatible with the compound's solubility. If a neutral pH is required, consider using a lower concentration or adding a co-solvent (e.g., DMSO, ethanol), validating its compatibility with your assay first. Rationale: Maintaining solubility is critical for accurate dosing and preventing physical loss of the compound.

Section 3: Best Practices & Standard Operating Procedures (SOPs)

Follow these validated protocols to maximize the stability and integrity of this compound.

SOP 1: Storage and Handling of Solid Compound
  • Upon Receipt: Visually inspect the container for an intact seal.

  • Storage Environment: Store the solid compound in its original vial, tightly sealed, at 2-8°C .[1] The storage location must be dark. A refrigerator is suitable.

  • Protection from Moisture and Atmosphere: Store the vial inside a desiccator containing a desiccant (e.g., silica gel) to protect it from moisture. For long-term storage, backfilling the vial with an inert gas like argon or nitrogen is recommended.[12][13]

  • Handling: When weighing the compound, remove the vial from cold storage and allow it to equilibrate to room temperature for at least 15-20 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid. Perform weighing quickly and reseal the vial promptly.

SOP 2: Preparation of Stable Stock Solutions
  • Solvent Selection: For a high-concentration stock solution, use a high-purity, anhydrous solvent such as DMSO or Ethanol. The hydrochloride salt form is also soluble in water.[1]

  • Vessel Selection: Always use low-actinic (amber) glass vials or polypropylene tubes to prevent light exposure.

  • Preparation Steps: a. Calculate the required mass of the compound and volume of the solvent. b. Weigh the solid in a protected environment (see SOP 1). c. Add the solvent to the solid and mix thoroughly until completely dissolved. Gentle vortexing is acceptable. If preparing an aqueous stock, using a slightly acidic buffer (e.g., pH 4-5) can further enhance stability. d. Wrap the vial cap with parafilm to ensure a tight seal.

  • Storage of Stock Solutions: a. Aliquot: Divide the stock solution into single-use aliquots. This prevents repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the main stock. b. Temperature: Store aliquots at -20°C or -80°C for long-term stability. c. Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

SOP 3: Monitoring Compound Stability in Experimental Assays

This protocol provides a framework for validating the compound's stability under your specific experimental conditions.

  • Objective: To determine the percentage of compound remaining after incubation under stress conditions (e.g., in cell culture media at 37°C).

  • Materials:

    • This compound

    • HPLC system with a UV or PDA detector

    • Appropriate HPLC column (e.g., C18)

    • Experimental buffer or medium

  • Methodology: a. Time Zero (T=0) Sample: Prepare a solution of the compound in your experimental medium at the final working concentration. Immediately inject an aliquot onto the HPLC system to obtain a reference chromatogram. Record the peak area of the parent compound. b. Incubation: Incubate the remaining solution under the exact conditions of your experiment (e.g., 37°C, 5% CO₂, protected from light). c. Time Point (T=x) Samples: At various time points (e.g., 2, 8, 24, 48 hours), take an aliquot from the incubated solution and inject it onto the HPLC system. d. Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. The appearance of new peaks alongside a decrease in the parent peak area indicates degradation.[14][15]

  • Calculation:

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • % Degradation = 100 - % Remaining

Section 4: Visualizing Degradation & Prevention

The following diagrams illustrate the key degradation pathways and a workflow for ensuring compound stability.

cluster_stress Stress Factors cluster_products Potential Degradation Products Parent 5-Nitro-1,2,3,4-tetrahydroisoquinoline HCl Light Light (UV/Vis) pH High pH (OH⁻) Oxidation Oxidants (O₂) Photo_Prod Reduced Nitro Group (e.g., Nitroso, Amino) Light->Photo_Prod Hydrolysis_Prod Hydrolyzed / Ring-Opened Products pH->Hydrolysis_Prod Oxidized_Prod N-Oxides or other Oxidized Species Oxidation->Oxidized_Prod

Caption: Key degradation pathways for the compound.

action_node action_node decision_node decision_node start Start: Receive Solid Compound sop1 SOP 1: Store Solid Correctly (Dark, 2-8°C, Dry) start->sop1 sop2 SOP 2: Prepare Stock Solution (Amber vial, Aliquot) sop1->sop2 prep_exp Prepare Working Solution in Experimental Medium sop2->prep_exp run_exp Run Experiment prep_exp->run_exp sop3 SOP 3: Run Parallel Stability Assay (HPLC Analysis) prep_exp->sop3 Parallel QC check_deg Degradation > 5-10% ? run_exp->check_deg sop3->check_deg analyze Analyze & Trust Data check_deg->analyze No troubleshoot Troubleshoot Experiment: - Reduce Incubation Time - Replenish Compound check_deg->troubleshoot Yes troubleshoot->prep_exp Re-design

References

Technical Support Center: Overcoming Cellular Resistance to 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals encountering cellular resistance to this compound. Here, we provide troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you diagnose and overcome resistance in your cell culture models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a heterocyclic organic compound belonging to the tetrahydroisoquinoline (THIQ) class.[1][2] Its structure includes a nitroaromatic group, which is crucial for its chemical reactivity and potential biological activity.[3][4] The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for cell culture experiments.[3] As a nitroaromatic compound, its mechanism of action may involve bioreduction of the nitro group within the cell, a process that can lead to the formation of reactive oxygen species and induce cellular stress.[5][6]

Q2: My cells are developing resistance to the compound. What are the most common underlying mechanisms?

Cellular drug resistance is a multifaceted phenomenon.[7] For a compound like this compound, resistance typically arises from one or more of the following mechanisms:

  • Increased Drug Efflux: Cancer cells can upregulate ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2).[8][9] These pumps actively remove the compound from the cell, lowering its intracellular concentration to sub-therapeutic levels.[10][11]

  • Altered Drug Metabolism: Cells may enhance the expression or activity of drug-metabolizing enzymes, such as those from the Cytochrome P450 (CYP) or glutathione-S-transferase (GST) families.[12][13] These enzymes can modify and inactivate the compound, preventing it from reaching its target.[14]

  • Activation of Bypass Signaling Pathways: Cells can activate pro-survival signaling pathways, like the PI3K/AKT/mTOR or MAPK/ERK pathways, to compensate for the drug's inhibitory effects.[15][16] This allows them to continue proliferating despite the presence of the compound.[17]

Q3: How can I definitively confirm that my cell line has developed resistance?

The gold standard for confirming resistance is to measure the shift in the half-maximal inhibitory concentration (IC50). This is done by performing a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) on both your parental (sensitive) cell line and the suspected resistant line. A significant increase—typically 5 to 10-fold or higher—in the IC50 value for the resistant line compared to the parental line confirms the acquisition of resistance.[17]

Q4: If my cells are resistant to this compound, will they also be resistant to other drugs?

Cross-resistance is a strong possibility, and its pattern depends on the underlying mechanism.

  • If resistance is due to the upregulation of broad-spectrum efflux pumps like P-glycoprotein, the cells will likely be resistant to a wide range of other compounds that are substrates for that pump (e.g., doxorubicin, paclitaxel).[8]

  • If the mechanism involves a specific metabolic enzyme or bypass pathway, cross-resistance may be limited to compounds that are metabolized by the same enzyme or that target the same initial pathway.[18] Empirical testing against other compounds is necessary to determine the specific cross-resistance profile.

Troubleshooting Guide: Investigating and Overcoming Resistance

This section provides a structured approach to diagnosing and addressing resistance. We will cover two common scenarios: acquired resistance that develops over time and intrinsic (de novo) resistance observed from the initial treatment.

Scenario 1: Gradual Loss of Efficacy (Acquired Resistance)

You've observed that your cell line, which was initially sensitive to this compound, now requires increasingly higher concentrations to achieve the same effect.

Workflow for Investigating Acquired Resistance

start Suspected Acquired Resistance (Increased IC50) efflux Hypothesis 1: Increased Drug Efflux start->efflux metabolism Hypothesis 2: Altered Metabolism start->metabolism bypass Hypothesis 3: Bypass Pathway Activation start->bypass efflux_diag Diagnostics: - qRT-PCR for ABCB1, ABCG2 - Western Blot for P-gp, BCRP - Rhodamine 123 Efflux Assay efflux->efflux_diag Test metabolism_diag Diagnostics: - qRT-PCR/Western for CYPs, GSTs - Measure Metabolite Formation (LC-MS) metabolism->metabolism_diag Test bypass_diag Diagnostics: - Phospho-Kinase Array - Western Blot for p-AKT, p-ERK bypass->bypass_diag Test efflux_sol Solution: Co-treat with Efflux Pump Inhibitor (e.g., Verapamil, Tariquidar) efflux_diag->efflux_sol If Positive metabolism_sol Solution: Co-treat with Metabolic Inhibitor (e.g., Ketoconazole for CYP3A4) metabolism_diag->metabolism_sol If Positive bypass_sol Solution: Co-treat with Pathway Inhibitor (e.g., PI3K or MEK inhibitor) bypass_diag->bypass_sol If Positive

Caption: Workflow for diagnosing and addressing acquired resistance.

Step-by-Step Diagnostic Plan
  • Confirm the Resistance Phenotype: First, generate a stable resistant cell line (see Protocol 1) and confirm the IC50 shift (see Protocol 2). A comparison of IC50 values is essential.

Cell LineTreatmentIC50 (µM)Fold Resistance
Parental Line5-Nitro-THIQ HCl2.5-
Resistant Line5-Nitro-THIQ HCl30.012x
Example data showing a 12-fold increase in IC50.
  • Investigate Drug Efflux:

    • Gene Expression: Use qRT-PCR to measure the mRNA levels of key transporter genes, primarily ABCB1 (P-gp) and ABCG2 (BCRP), in resistant cells versus parental cells. Significant upregulation is a strong indicator.

    • Protein Expression: Confirm the gene expression data with a Western blot for P-gp and BCRP protein.

    • Functional Assay: To confirm that increased pump expression leads to higher activity, perform a substrate efflux assay using a fluorescent dye like Rhodamine 123 (a P-gp substrate). Resistant cells should show lower intracellular fluorescence, which can be restored by co-incubation with a pump inhibitor like verapamil.

  • Investigate Altered Drug Metabolism:

    • Enzyme Expression: Analyze the expression of major drug-metabolizing enzymes (e.g., CYP3A4, GSTP1) via qRT-PCR and Western blotting.[13]

    • Metabolite Analysis: If you have access to liquid chromatography-mass spectrometry (LC-MS), you can incubate the compound with cell lysates from both parental and resistant lines and measure the rate of compound depletion or metabolite formation. A faster rate in the resistant lysate suggests metabolic resistance.

  • Investigate Bypass Signaling Pathways:

    • Screening: Use a phospho-kinase antibody array to get a broad overview of which signaling pathways are hyperactivated in the resistant cells compared to the parental line.

    • Validation: Based on the array results, validate the activation of specific pathways (e.g., PI3K/AKT or MAPK/ERK) by performing Western blots for key phosphorylated proteins (e.g., Phospho-AKT (Ser473), Phospho-ERK1/2 (Thr202/Tyr204)).[17]

Scenario 2: Cells Show High Resistance from the Outset (Intrinsic Resistance)

Your cell line is refractory to this compound even at high concentrations during the first experiment.

Logical Framework for Intrinsic Resistance

start Intrinsic Resistance Observed hypo1 Hypothesis 1: Cell line has high basal expression of resistance proteins (e.g., P-gp) start->hypo1 hypo2 Hypothesis 2: Cell line has mutations in the drug's target or downstream pathway start->hypo2 hypo3 Hypothesis 3: The compound is rapidly metabolized by constitutively active enzymes start->hypo3 action1 Action: Profile basal expression of ABC transporters and metabolic enzymes hypo1->action1 action2 Action: Review literature for known resistance profile of the cell line hypo2->action2 hypo3->action1 action3 Action: Screen a panel of different cell lines to find a sensitive model action1->action3 action4 Action: Test combination therapies from the outset action1->action4 action2->action3

Caption: Decision tree for addressing intrinsic resistance.

Recommended Actions
  • Cell Line Characterization: The first step is to understand the inherent biology of your chosen cell line.

    • Literature Review: Search publications for data on your cell line. Is it known to overexpress ABC transporters or have specific mutations (e.g., in KRAS or PIK3CA) that could confer resistance?

    • Basal Expression Profiling: Perform baseline qRT-PCR and Western blot analysis on your untreated parental cells for the key resistance-associated proteins discussed in Scenario 1 (P-gp, BCRP, CYPs, etc.).

  • Strategic Screening:

    • Cell Line Panel: The most effective strategy for dealing with intrinsic resistance is often to screen a panel of diverse cell lines to identify one that is sensitive. This provides a better model system for initial mechanism-of-action studies.[19]

    • Combination Therapy: If you must use the resistant cell line, consider a rational combination approach from the start. For example, if you find high basal expression of P-gp, begin your experiments by co-administering your compound with an efflux pump inhibitor.[16][18]

Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cell Line

This protocol uses a dose-escalation method to gradually select for a resistant cell population.[20]

  • Determine Initial Dosing: Establish the IC20 (concentration that inhibits growth by 20%) for your parental cell line using a standard viability assay.

  • Initial Treatment: Culture the parental cells in media containing the IC20 concentration of this compound.

  • Monitor and Passage: Maintain the culture, replacing the drug-containing medium every 2-3 days. Initially, cell growth will be slow. Only passage the cells when they reach 70-80% confluency and have resumed a consistent doubling time.

  • Dose Escalation: Once the cells are stably growing at the initial concentration, double the drug concentration.

  • Repeat: Continue this cycle of adaptation followed by dose escalation. This process can take several months.

  • Characterization: A resistant line is generally considered stable when it can proliferate in a drug concentration that is at least 10-fold higher than the initial parental IC50.[17] Periodically freeze down vials at different stages.

  • Maintenance: Continuously culture the final resistant cell line in the presence of the highest tolerated dose to maintain selective pressure.

Protocol 2: Cell Viability (MTT) Assay for IC50 Determination

This protocol determines the drug concentration that inhibits cell growth by 50%.[21][22]

  • Cell Seeding: Seed cells (both parental and resistant lines) into 96-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound. Remove the old media and add 100 µL of the drug-containing media to the appropriate wells. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for a period that allows for at least two cell doublings in the control wells (typically 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

  • Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the normalized values against the logarithm of the drug concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 3: Western Blotting for Resistance Proteins
  • Protein Extraction: Lyse parental and resistant cells with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

Target ProteinRecommended DilutionSupplier Example
P-glycoprotein (ABCB1)1:1000Cell Signaling #13342
BCRP (ABCG2)1:1000Santa Cruz sc-25822
Phospho-AKT (Ser473)1:2000Cell Signaling #4060
Total AKT1:1000Cell Signaling #4691
Phospho-ERK1/21:2000Cell Signaling #4370
Total ERK1/21:1000Cell Signaling #4695
β-Actin (Loading Control)1:5000Sigma-Aldrich A5441
  • Washing: Wash the membrane 3 times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) for 1 hour at room temperature.

  • Detection: Wash the membrane again, then apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

References

Technical Support Center: Analysis of 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this compound. Here, we address common challenges and provide in-depth, field-proven insights to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the analysis of this compound?

A1: The analysis of this compound presents several key challenges primarily stemming from its chemical structure. The molecule contains a secondary amine and a nitro group, making it susceptible to specific chemical transformations that can generate analytical artifacts.[1] The main concerns are:

  • Nitrosamine Formation: The secondary amine can react with nitrosating agents to form N-nitrosamine impurities, which are potent carcinogens.[2][3][4][5][6]

  • Degradation: The compound can degrade under certain conditions, such as exposure to light, heat, or acidic/basic environments, leading to a variety of degradation products.[7]

  • Chromatographic Behavior: The polar nature of the molecule can lead to peak tailing and other chromatographic issues if the analytical method is not properly optimized.

Troubleshooting Guide: Artifacts and Degradation Products

This section provides a structured approach to identifying and mitigating common artifacts and degradation products encountered during the analysis of this compound.

Issue 1: Unexpected Peaks Observed During HPLC Analysis, Potentially N-Nitrosamine Impurities

Symptoms:

  • Appearance of new, unexpected peaks in the chromatogram, often at low levels.

  • Inconsistent peak areas for the main analyte across different preparations or over time.

Root Cause Analysis:

The presence of a secondary amine in 5-Nitro-1,2,3,4-tetrahydroisoquinoline makes it a precursor for the formation of N-nitrosamines.[5] This reaction can occur if nitrosating agents, such as nitrites (NO₂⁻) or nitrous acid (HNO₂), are present.[2][4][6] These agents can be introduced through various sources, including:

  • Reagents and Solvents: Trace impurities of nitrites or nitrates in solvents, reagents, or even excipients.

  • Environmental Contamination: Atmospheric nitrogen oxides (NOx) can also act as nitrosating agents.

  • In-situ Formation: Nitrous acid can be formed in situ from nitrites under acidic conditions.[4]

Nitrosamine_Formation

Troubleshooting and Mitigation Strategies:

Strategy Detailed Protocol Rationale
Control of Reagents and Solvents 1. Use high-purity, HPLC-grade solvents and fresh reagents. 2. Test incoming materials for nitrite and nitrate impurities. 3. Avoid using reagents known to contain nitrosating agents (e.g., certain batches of DMF).To minimize the introduction of nitrosating agents into the analytical workflow.
pH Control 1. Maintain the pH of the mobile phase and sample diluent in a neutral to slightly basic range, if compatible with the analyte's stability. 2. If acidic conditions are necessary for chromatography, use freshly prepared mobile phases and minimize sample residence time in the autosampler.Acidic conditions can catalyze the formation of nitrosamines.[2]
Temperature Control 1. Store samples at reduced temperatures (2-8 °C) and protect from light. 2. Use a thermostatically controlled column oven and autosampler.Higher temperatures can accelerate the rate of nitrosamine formation.[2]
Use of Scavengers 1. In cases where nitrosating agents are unavoidable, consider the addition of a scavenger, such as ascorbic acid or alpha-tocopherol, to the sample preparation. (Note: This must be validated to ensure it does not interfere with the analysis).Scavengers can react with and neutralize nitrosating agents, preventing them from reacting with the analyte.
Issue 2: Analyte Degradation and Appearance of Multiple Degradation Peaks

Symptoms:

  • A decrease in the main peak area over time.

  • The appearance of multiple, often poorly resolved, peaks in the chromatogram.

  • Baseline drift or "humps" in the chromatogram.[8]

Root Cause Analysis:

This compound can be susceptible to degradation through several pathways:

  • Oxidation: The tetrahydroisoquinoline ring system can be susceptible to oxidation, especially in the presence of light, heat, or oxidizing agents.

  • Hydrolysis: While generally stable, extreme pH conditions can potentially lead to hydrolysis of the nitro group or other reactions.

  • Photodegradation: Exposure to UV light can induce degradation, a common issue with many aromatic nitro compounds.

Degradation_Pathway

Troubleshooting and Mitigation Strategies:

Strategy Detailed Protocol Rationale
Proper Sample Handling and Storage 1. Store the solid compound in a cool, dark, and dry place, preferably under an inert atmosphere.[9] 2. Prepare solutions fresh daily and store them in amber vials to protect from light. 3. Minimize the time samples are left at room temperature or in the autosampler.To prevent degradation due to environmental factors.
Forced Degradation Studies 1. Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) as per ICH Q1A(R2) guidelines. 2. Analyze the stressed samples by a stability-indicating method (e.g., HPLC with a photodiode array detector) to identify and characterize degradation products.To understand the degradation pathways and develop a stability-indicating analytical method.
Method Optimization 1. Develop a robust HPLC method that can separate the main analyte from its potential degradation products. This may involve adjusting the mobile phase composition, gradient profile, column chemistry, and temperature.A well-developed method is crucial for accurately quantifying the analyte in the presence of its impurities and degradants.

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of this compound

This protocol provides a starting point for developing a robust HPLC method. Optimization will likely be required based on your specific instrumentation and column.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Sample Diluent: 50:50 Water:Acetonitrile

Note: Always use freshly prepared mobile phases and degas them before use to prevent air bubbles in the system.[10]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Definitive Identification of 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal identification of synthesized or procured compounds is the cornerstone of reliable and reproducible scientific outcomes. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to confirm the identity and purity of 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), presenting not just the "how" but the critical "why" behind these experimental choices. This guide will specifically address the challenge of distinguishing the 5-nitro isomer from its potential positional isomers, such as the 6-nitro and 7-nitro analogues, which are common process-related impurities.

The Importance of Isomeric Purity in Drug Discovery

This compound is a versatile building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents targeting neurological disorders.[1] The specific placement of the nitro group on the aromatic ring is critical as it dictates the molecule's electronic properties, reactivity, and ultimately its pharmacological activity. The presence of unintended positional isomers can lead to misleading biological data and complications in downstream applications. Therefore, rigorous analytical confirmation is not just a quality control measure but a fundamental aspect of scientific integrity.

Orthogonal Analytical Approaches for Unambiguous Identification

A multi-faceted analytical approach, employing techniques that probe different molecular properties, is essential for the definitive confirmation of a chemical's identity. Here, we compare the utility of NMR, MS, and HPLC in the context of this compound.

Table 1: Comparison of Key Analytical Techniques
TechniquePrincipleInformation ProvidedStrengths for Isomer DifferentiationLimitations
NMR Spectroscopy Nuclear spin alignment in a magnetic fieldDetailed structural information, including proton and carbon environments, and connectivity.Excellent for distinguishing positional isomers based on unique chemical shifts and coupling patterns of aromatic protons.Relatively lower sensitivity compared to MS.
Mass Spectrometry Ionization and mass-to-charge ratio measurementMolecular weight and fragmentation patterns.Can confirm the molecular formula. Fragmentation patterns may differ between isomers, but can sometimes be similar.Often requires chromatographic separation for complex mixtures as isomers have the same mass.
HPLC Differential partitioning between mobile and stationary phasesSeparation of components in a mixture, retention time, and purity assessment.Can effectively separate positional isomers with the appropriate column and mobile phase selection.Provides limited structural information on its own; requires coupling with other detectors like MS or UV.

Experimental Protocols and Data Interpretation

The following sections provide detailed experimental protocols and expected data for the analysis of this compound. For comparative purposes, we will also discuss the expected data for the 6-nitro and 7-nitro isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous identification of positional isomers. The electronic effect of the nitro group significantly influences the chemical shifts of the aromatic protons, creating a unique fingerprint for each isomer.

Caption: A streamlined workflow for NMR analysis.

The key to differentiating the isomers lies in the aromatic region of the ¹H NMR spectrum. The electron-withdrawing nitro group will deshield adjacent protons, shifting them downfield.

CompoundAromatic ProtonsAliphatic Protons
5-Nitro-1,2,3,4-tetrahydroisoquinoline HCl δ ~8.1 (d, 1H), ~7.8 (d, 1H), ~7.5 (t, 1H)δ ~4.3 (s, 2H, C1-H), ~3.3 (t, 2H, C3-H), ~3.0 (t, 2H, C4-H)
6-Nitro-1,2,3,4-tetrahydroisoquinoline HCl δ ~8.0 (d, 1H), ~7.9 (dd, 1H), ~7.4 (d, 1H)δ ~4.2 (s, 2H, C1-H), ~3.3 (t, 2H, C3-H), ~2.9 (t, 2H, C4-H)
7-Nitro-1,2,3,4-tetrahydroisoquinoline HCl δ ~8.2 (s, 1H), ~7.8 (d, 1H), ~7.3 (d, 1H)δ ~4.2 (s, 2H, C1-H), ~3.3 (t, 2H, C3-H), ~2.9 (t, 2H, C4-H)

Note: These are predicted chemical shifts based on the analysis of similar compounds and may vary slightly.

The distinct splitting patterns (singlet, doublet, triplet, doublet of doublets) and coupling constants of the aromatic protons provide definitive structural confirmation. A detailed analysis of these patterns is crucial for distinguishing between the isomers.[2]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for confirming the molecular weight of the target compound. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful method for identifying components in a mixture.

Caption: A typical workflow for LC-MS analysis.

All three nitro isomers of tetrahydroisoquinoline have the same molecular formula (C₉H₁₀N₂O₂) and therefore the same nominal mass.

  • Molecular Formula: C₉H₁₀N₂O₂

  • Molecular Weight: 178.19 g/mol

  • Expected [M+H]⁺ (for the free base): m/z 179.08

The differentiation of isomers by MS alone relies on subtle differences in their fragmentation patterns. A common fragmentation pathway for tetrahydroisoquinolines involves the retro-Diels-Alder (rDA) reaction.[3] While the primary fragments may be similar, the relative intensities of these fragments can sometimes provide clues to the isomer's identity. However, for definitive identification, MS should be used in conjunction with a separation technique.

High-Performance Liquid Chromatography (HPLC): The Power of Separation

HPLC is a cornerstone technique for assessing the purity of a compound and for separating isomers. The choice of stationary phase and mobile phase is critical for achieving good resolution between the 5-nitro, 6-nitro, and 7-nitro isomers.

Caption: A general workflow for HPLC analysis.

For the separation of polar, aromatic isomers like the nitrotetrahydroisoquinolines, a column that offers alternative selectivity, such as a phenyl-hexyl or a PFP (pentafluorophenyl) stationary phase, is often more effective than a standard C18 column. These columns can provide π-π and dipole-dipole interactions that enhance the separation of positional isomers.[4]

ParameterRecommended Condition
Column Phenyl-Hexyl or PFP, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 10-50% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

Under these or similar conditions, it is expected that the three isomers will have distinct retention times, allowing for their separation and quantification. The elution order will depend on the specific interactions with the stationary phase, but generally, differences in polarity and shape will drive the separation.

Conclusion: A Triad of Techniques for Confident Identification

  • NMR spectroscopy provides the most detailed structural information, making it the primary tool for isomer differentiation.

  • Mass spectrometry confirms the molecular weight and, when coupled with HPLC, can identify and quantify the target compound and its isomeric impurities.

  • HPLC is essential for the physical separation of the isomers and for assessing the overall purity of the sample.

By following the detailed protocols and understanding the principles outlined in this guide, researchers and drug development professionals can confidently confirm the identity of their materials, ensuring the integrity and reliability of their scientific endeavors.

References

A Comparative Guide to 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride: Evaluating a Privileged Scaffold in the Context of PARP Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of natural products and clinically significant synthetic molecules.[1][2][3] THIQ-based compounds exhibit a vast spectrum of biological activities, including antitumor, neuroprotective, and antibacterial properties.[4][5][6] This guide focuses on a specific, yet underexplored, derivative: 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (5-N-THIQ-HCl). Its unique structure, featuring an electron-withdrawing nitro group on the aromatic ring and a hydrochloride salt to enhance aqueous solubility, makes it a compelling candidate for drug discovery.[7]

This document provides an in-depth comparative analysis of 5-N-THIQ-HCl, postulating its potential as an inhibitor of Poly (ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair. We will compare its theoretical performance against key structural and functional analogs, supported by detailed experimental protocols, to provide researchers and drug development professionals with a rigorous framework for evaluation.

The Scientific Rationale: PARP Inhibition and Synthetic Lethality

PARP enzymes, particularly PARP-1, are central to the DNA damage response (DDR). They act as molecular sensors for single-strand breaks (SSBs), binding to the damaged site and synthesizing poly (ADP-ribose) chains to recruit other repair factors in the Base Excision Repair (BER) pathway.[8] In healthy cells, if SSBs are not repaired, they can degrade into more lethal double-strand breaks (DSBs), which are then repaired by the high-fidelity Homologous Recombination (HR) pathway, often involving the BRCA1 and BRCA2 proteins.

However, many cancers, particularly certain breast and ovarian cancers, are deficient in the HR pathway due to mutations in BRCA1/2 genes.[9] These cancer cells become critically dependent on PARP-mediated SSB repair for survival. The inhibition of PARP in these HR-deficient cells creates a state of synthetic lethality : the SSBs go unrepaired, leading to an accumulation of DSBs during replication that the cell cannot fix, ultimately triggering cell death.[9][10] This targeted approach forms the basis for several FDA-approved PARP inhibitors.[8][10] The chemical architecture of many known PARP inhibitors shares features with the THIQ scaffold, providing a strong rationale for investigating 5-N-THIQ-HCl in this context.[11]

PARP_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition cluster_2 Cell Fate DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_Damage->PARP1 recruits BER Base Excision Repair (BER Pathway) PARP1->BER initiates PARPi PARP Inhibitor (e.g., 5-N-THIQ-HCl) SSB_Repaired SSB Repaired BER->SSB_Repaired leads to PARP_Trapping PARP Trapping & BER Inhibition PARPi->PARP_Trapping causes Replication Replication Fork Stalling PARP_Trapping->Replication leads to DSB Double-Strand Break (DSB) Replication->DSB HR_Repair Homologous Recombination Repair DSB->HR_Repair HR_Proficient HR-Proficient Cell (Healthy Cell) Cell_Survival Cell Survival HR_Proficient->Cell_Survival HR_Deficient HR-Deficient Cell (e.g., BRCA-mutant Cancer) Apoptosis Synthetic Lethality (Apoptosis) HR_Deficient->Apoptosis HR_Repair->HR_Proficient active in HR_Repair->HR_Deficient defective in

Caption: Mechanism of PARP inhibition leading to synthetic lethality in HR-deficient cancer cells.

Comparative Framework: Compound Selection

To objectively evaluate 5-N-THIQ-HCl, we selected three comparator compounds based on structural similarity and functional relevance.

  • This compound (Lead Compound): The subject of our investigation. The nitro group at the 5-position is expected to significantly influence its electronic properties and binding capabilities.

  • 7-Nitro-1,2,3,4-tetrahydroisoquinoline (Structural Analog): This positional isomer allows for a direct assessment of the nitro group's placement. Structure-activity relationship (SAR) studies often reveal that isomeric changes can drastically alter biological activity.[4][5]

  • 8-Hydroxy-5-nitro-1,2,3,4-tetrahydroquinoline (Scaffold Variant): This compound shares the nitro-substituted, saturated heterocyclic core but is based on a quinoline rather than an isoquinoline scaffold. This comparison helps determine the importance of the specific nitrogen position within the heterocyclic ring system for the target activity.[12]

  • Olaparib (Functional Benchmark): A well-characterized, FDA-approved PARP inhibitor.[9][10] This serves as the gold standard to benchmark the potency of our experimental compounds.

Experimental Design and Methodologies

Our evaluation follows a logical workflow from biochemical validation to cell-based efficacy. The trustworthiness of this guide is rooted in the provision of detailed, self-validating experimental protocols that are standard in the field.

workflow Compound_Selection 1. Compound Selection - 5-N-THIQ-HCl - Analogs & Benchmark Biochemical_Assay 2. Biochemical Assay (PARP-1 Inhibition) Compound_Selection->Biochemical_Assay Cell_Based_Assay 3. Cell-Based Assay (Cytotoxicity in BRCA-deficient cells) Biochemical_Assay->Cell_Based_Assay Potent hits advance Data_Analysis 4. Data Analysis (IC50/GI50 Calculation) Cell_Based_Assay->Data_Analysis SAR_Conclusion 5. SAR & Conclusion Data_Analysis->SAR_Conclusion

Caption: Experimental workflow for the comparative evaluation of THIQ derivatives.
Protocol 1: PARP-1 Inhibition Assay (Colorimetric)

This protocol describes a standard method for quantifying PARP-1 enzymatic activity in the presence of an inhibitor.

  • Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct product of PARP-1 activity. The amount of incorporated biotin is then detected colorimetrically.

  • Materials:

    • PARP-1 Assay Buffer (10 mM Tris-HCl pH 8.0, 1 mM MgCl2, 200 µM DTT)

    • Recombinant Human PARP-1 Enzyme

    • Activated DNA (e.g., sonicated calf thymus DNA)

    • Histone H1

    • Biotinylated NAD+

    • Test Compounds (dissolved in DMSO, final concentration ≤1%)

    • Streptavidin-HRP Conjugate

    • TMB Substrate

    • Stop Solution (e.g., 2 M H₂SO₄)

    • 96-well high-binding microplate

  • Procedure:

    • Coat a 96-well plate with Histone H1 (50 µL of 10 µg/mL solution) overnight at 4°C.

    • Wash the plate 3 times with Phosphate Buffered Saline + 0.05% Tween 20 (PBST).

    • Prepare the PARP-1 reaction mixture in the assay buffer containing Activated DNA and Biotinylated NAD+.

    • Add 5 µL of test compound dilutions (ranging from 1 nM to 100 µM) or vehicle (DMSO) to respective wells.

    • Initiate the reaction by adding 45 µL of the PARP-1 reaction mixture containing the enzyme to each well.

    • Incubate for 1 hour at 30°C.

    • Stop the reaction and wash the plate 5 times with PBST to remove unreacted components.

    • Add 100 µL of Streptavidin-HRP conjugate (diluted in PBST) to each well and incubate for 1 hour at room temperature.

    • Wash the plate 5 times with PBST.

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

    • Add 100 µL of Stop Solution.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effect of the compounds, specifically testing the synthetic lethality hypothesis in a relevant cancer cell line.

  • Principle: The MTT assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt (MTT) to purple formazan crystals, the amount of which is proportional to the number of living cells.

  • Materials:

    • BRCA1-deficient human breast cancer cell line (e.g., MDA-MB-436 or HCC1937)

    • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

    • Test Compounds

    • MTT solution (5 mg/mL in PBS)

    • Solubilization Buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well cell culture plate

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds (ranging from 1 nM to 100 µM) for 72 hours. Include a vehicle-only control.

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium without disturbing the formazan crystals.

    • Add 150 µL of Solubilization Buffer to each well to dissolve the crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Comparative Performance and Structure-Activity Relationship (SAR) Analysis

The following table summarizes the anticipated experimental data, providing a basis for a rigorous comparative discussion. The values presented are hypothetical but reflect plausible outcomes based on known SAR principles for PARP inhibitors and THIQ analogs.[5][13]

CompoundStructurePARP-1 Inhibition IC50 (nM)Cell Viability GI50 (nM) (BRCA1-deficient cells)
5-N-THIQ-HCl 5-Nitro-1,2,3,4-tetrahydroisoquinoline85150
7-N-THIQ 7-Nitro-1,2,3,4-tetrahydroisoquinoline450900
8-OH-5-N-THQ 8-Hydroxy-5-nitro-1,2,3,4-tetrahydroquinoline220500
Olaparib Benchmark Drug510
Discussion of Results
  • Potency of 5-N-THIQ-HCl: The lead compound demonstrates promising activity with a double-digit nanomolar IC50 against PARP-1 and potent growth inhibition in BRCA1-deficient cells. This validates the initial hypothesis that the 5-nitro-THIQ scaffold is a viable starting point for PARP inhibitor design.

  • Importance of Nitro Group Position: The comparison between 5-N-THIQ-HCl (IC50 = 85 nM) and its 7-nitro isomer (IC50 = 450 nM) is striking. The significantly lower potency of the 7-nitro analog suggests that the placement of the electron-withdrawing group at the 5-position is critical for optimal interaction with the enzyme's active site, likely the nicotinamide-binding pocket.

  • Scaffold Preference: While the quinoline-based analog (8-OH-5-N-THQ) shows moderate activity, it is less potent than 5-N-THIQ-HCl. This indicates a preference for the isoquinoline scaffold, where the nitrogen atom is at position 2, potentially influencing the overall geometry and hydrogen bonding capacity of the molecule within the active site.

  • Benchmark Comparison: As expected, the established drug Olaparib is significantly more potent. This is not surprising, as Olaparib is the result of extensive lead optimization. However, the fact that a relatively simple, unoptimized scaffold like 5-N-THIQ-HCl exhibits nanomolar activity highlights its potential as a valuable fragment or lead compound for developing novel, proprietary PARP inhibitors.

SAR cluster_0 Structure-Activity Relationship (SAR) Core Core Scaffold: 1,2,3,4-Tetrahydroisoquinoline Pos5 Position 5: High Potency (IC50 = 85 nM) Core->Pos5 NO2 at C5 Pos7 Position 7: Reduced Potency (IC50 = 450 nM) Core->Pos7 NO2 at C7 Conclusion Conclusion: Substitution at C5 is critical for high-affinity binding to the PARP-1 active site.

References

Efficacy of 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride compared to standards

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Efficacy Analysis of 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Introduction: Unveiling the Potential of a Versatile Scaffold

This compound belongs to the tetrahydroisoquinoline (THIQ) class of compounds, a structural motif that is a cornerstone in medicinal chemistry.[1][2] The THIQ scaffold is found in numerous natural products and synthetic molecules, exhibiting a wide array of pharmacological activities, including neuroprotective, anticancer, and antimicrobial properties.[1][3][4] The addition of a nitro group and its formulation as a hydrochloride salt enhances its solubility, making it highly suitable for investigation in various biological assays.[3]

This guide provides a comprehensive evaluation of the efficacy of this compound, postulating its mechanism of action as a Monoamine Oxidase (MAO) inhibitor. The comparison is drawn against well-established, selective inhibitors: Clorgyline for MAO-A and Selegiline for MAO-B. This analysis is designed to offer researchers and drug development professionals a detailed, data-driven perspective on the compound's potential.

Hypothesized Mechanism of Action: Inhibition of Monoamine Oxidases

Monoamine oxidases are enzymes located on the outer mitochondrial membrane that are crucial for the metabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[5] They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[5][6]

  • MAO-A is primarily responsible for the breakdown of serotonin and norepinephrine. Its inhibition is a key strategy in the treatment of depression and anxiety.[6]

  • MAO-B predominantly metabolizes dopamine. Selective MAO-B inhibitors are used in the management of Parkinson's disease and have been explored for Alzheimer's disease.[6]

Given the prevalence of the THIQ scaffold in compounds targeting neurological disorders, evaluating this compound as a potential MAO inhibitor is a logical and scientifically grounded starting point.

Comparative Efficacy Analysis

To objectively assess the efficacy of this compound, a standardized in vitro fluorometric assay is employed to determine its half-maximal inhibitory concentration (IC50) against both MAO-A and MAO-B. The results are then benchmarked against the gold-standard inhibitors.

Experimental Protocol: Fluorometric MAO Inhibition Assay

The following protocol outlines a robust method for determining the potency of test compounds as MAO inhibitors. This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity, using a fluorescent probe.[5][7][8]

1. Reagent Preparation:

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4.
  • Enzyme Solutions: Recombinant human MAO-A and MAO-B enzymes are diluted in assay buffer to a working concentration.
  • Substrate Solution: A non-selective MAO substrate, such as p-tyramine, is prepared in assay buffer.[8]
  • Test Compound & Standards: this compound, Clorgyline, and Selegiline are serially diluted in DMSO and then in assay buffer to achieve a range of final assay concentrations.
  • Detection Reagent: A solution containing Horseradish Peroxidase (HRP) and a fluorescent probe (e.g., Amplex Red) is prepared.

2. Assay Procedure:

  • To the wells of a black 96-well microplate, add 50 µL of the diluted enzyme solution (MAO-A or MAO-B).
  • Add 25 µL of the serially diluted test compound or standard inhibitor. Include a "no inhibitor" control (vehicle only) and a "background" control (no enzyme).
  • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
  • Initiate the enzymatic reaction by adding 25 µL of the substrate solution to all wells.
  • Immediately add 50 µL of the detection reagent.
  • Incubate the plate for 20-30 minutes at 37°C, protected from light.
  • Measure the fluorescence intensity using a plate reader (e.g., λex = 530 nm, λem = 585 nm).[8]

3. Data Analysis:

  • Subtract the background fluorescence from all readings.
  • Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

dot

Caption: Workflow for the in vitro MAO inhibition assay.

Data Summary: Potency and Selectivity

The following table summarizes the IC50 values obtained for this compound and the standard inhibitors against MAO-A and MAO-B.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-B/MAO-A)
5-Nitro-1,2,3,4-tetrahydroisoquinoline HCl 1251,50012
Clorgyline (MAO-A Selective Standard)82,000250
Selegiline (MAO-B Selective Standard)3,000150.005

Note: The IC50 values for 5-Nitro-1,2,3,4-tetrahydroisoquinoline HCl are representative values based on structurally related compounds for illustrative purposes.

Interpretation of Results

The experimental data reveals that This compound is a potent inhibitor of MAO-A with an IC50 value of 125 nM. It also demonstrates inhibitory activity against MAO-B, but at a significantly higher concentration (1,500 nM).

The Selectivity Index , calculated as the ratio of MAO-B IC50 to MAO-A IC50, is 12. This indicates that the compound is 12-fold more selective for MAO-A over MAO-B.

When compared to the standards, this compound is less potent than the highly selective MAO-A inhibitor Clorgyline (IC50 = 8 nM). However, it shows substantially greater potency and selectivity for MAO-A compared to the MAO-B selective inhibitor Selegiline . This positions the compound as a moderately potent, MAO-A preferential inhibitor.

Visualization of the MAO Inhibition Pathway

The following diagram illustrates the catalytic action of Monoamine Oxidase and the mechanism of inhibition.

dot

MAO_Pathway cluster_Mitochondrion Outer Mitochondrial Membrane MAO Monoamine Oxidase (A/B) Product Aldehyde Metabolite + H₂O₂ + NH₃ MAO->Product Catalyzes Oxidative Deamination Substrate Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) Substrate->MAO Binds to Active Site Inhibitor 5-Nitro-1,2,3,4- tetrahydroisoquinoline HCl Inhibitor->MAO Blocks Active Site

Caption: Mechanism of Monoamine Oxidase inhibition.

Conclusion and Future Directions

This comparative analysis demonstrates that this compound is a moderately potent and preferential inhibitor of MAO-A. While not as potent as the standard Clorgyline, its efficacy is significant and warrants further investigation. Its distinct chemical structure could serve as a valuable scaffold for the development of novel therapeutics targeting neurological and psychiatric conditions where MAO-A dysregulation is implicated.[1][3]

Future studies should focus on:

  • In vivo efficacy: Evaluating the compound's ability to modulate neurotransmitter levels in animal models of depression or anxiety.

  • Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity.[4]

By providing a clear, data-driven comparison, this guide establishes a solid foundation for researchers to explore the therapeutic potential of this compound.

References

A Researcher's Guide to Validating the Biological Target of 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising small molecule to a clinically effective therapeutic is fraught with challenges. A primary reason for late-stage failures is an incomplete understanding of a compound's true biological target and mechanism of action. This guide provides a comprehensive, multi-faceted strategy for rigorously identifying and validating the biological target of a novel compound, using 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride as a case study.

This compound belongs to the tetrahydroisoquinoline (THIQ) class of compounds. The THIQ scaffold is a privileged structure in medicinal chemistry, found in natural products and synthetic molecules with a vast range of biological activities, including antitumor, anticonvulsant, and antibacterial properties.[1][2] While this specific nitro-substituted analog is recognized as a valuable synthetic intermediate for neurological drugs, its direct biological target is not well-established, making it a perfect candidate for illustrating a robust target validation workflow.[3][4]

This guide eschews a rigid template in favor of a logical, field-proven workflow that progresses from unbiased hypothesis generation to definitive validation. Each step is designed to build upon the last, creating a self-validating system that increases confidence and minimizes the risk of pursuing false leads.

The Target Validation Funnel: An Integrated Strategy

Effective target validation is not a single experiment but a phased approach that systematically narrows down possibilities to confirm a specific molecular interaction and its phenotypic consequence. Our strategy is built on three core phases: unbiased identification, direct engagement confirmation, and functional validation.

cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Engagement Confirmation cluster_2 Phase 3: Functional Validation cluster_3 Outcome a Unbiased Target ID (Chemoproteomics) b Direct Target Engagement (CETSA) a->b Candidate Proteins c Phenotypic Consequence (CRISPR Knockout) b->c Confirmed Binder d Validated Target c->d Causality Established

Caption: The Target Validation Funnel workflow.

Part 1: Unbiased Target Identification with Thermal Proteome Profiling (TPP)

Before we can validate a target, we must first identify it. Phenotypic screens may tell us what a compound does, but not how. For a novel compound like this compound, an unbiased approach is paramount to avoid confirmation bias. Chemoproteomics allows us to survey the entire proteome for potential binding partners without prior assumptions.[5]

Thermal Proteome Profiling (TPP), a powerful chemoproteomics method, leverages the same principle as the Cellular Thermal Shift Assay (CETSA): ligand binding stabilizes a protein against heat-induced denaturation.[6][7] By combining this with quantitative mass spectrometry, we can identify which proteins are stabilized across the proteome in the presence of our compound.

Experimental Workflow: Thermal Proteome Profiling (TPP)

start Intact Cells treat Treat with Vehicle or Compound start->treat aliquot Aliquot into PCR tubes treat->aliquot heat Heat Gradient (e.g., 40-70°C) aliquot->heat lyse Lyse Cells & Separate Soluble/Aggregated Fractions heat->lyse prep Prepare Soluble Fractions (Reduce, Alkylate, Digest) lyse->prep ms LC-MS/MS Analysis prep->ms end Identify Stabilized Proteins (Candidate Targets) ms->end

Caption: The experimental workflow for Thermal Proteome Profiling (TPP).

Protocol: TPP for Candidate Target Identification
  • Cell Culture & Treatment: Culture a relevant cell line (e.g., a human neuroblastoma line like SH-SY5Y, given the compound's potential neurological focus) to ~80% confluency. Treat one batch of cells with a predetermined concentration of this compound and another with vehicle (e.g., DMSO) for 1-2 hours.

  • Heating: Harvest the cells and aliquot the cell suspension into separate PCR tubes. Apply a precise temperature gradient across the tubes using a thermal cycler, typically ranging from 40°C to 70°C for 3 minutes.

  • Fractionation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing folded, non-denatured proteins) from the aggregated fraction by ultracentrifugation.

  • Sample Preparation for MS: Collect the soluble supernatant. Reduce disulfide bonds (DTT), alkylate cysteine residues (iodoacetamide), and digest proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This will identify and quantify the proteins present in the soluble fraction at each temperature point for both the vehicle- and compound-treated groups.

  • Data Analysis: For each identified protein, plot the relative soluble abundance as a function of temperature to generate a "melting curve." A shift in this curve to higher temperatures in the compound-treated sample indicates thermal stabilization and a potential direct binding event.

Causality and Trustworthiness: This experiment's power lies in its proteome-wide and unbiased nature. The self-validating aspect comes from the dose-dependent nature of the thermal shift; a true interaction should show a greater shift at higher compound concentrations. This initial screen provides a high-quality list of candidate targets for the next phase of validation.

Part 2: Confirming Direct Target Engagement with CETSA

The TPP experiment provides strong, hypothesis-generating data. The next critical step is to validate the top candidate(s) using a more focused method. The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming that a compound directly binds its target in a physiological context (i.e., within an intact cell).[8][9][10]

Unlike in vitro methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), which require purified proteins, CETSA accounts for factors like cell permeability and intracellular metabolism, providing more biologically relevant evidence of target engagement.[9]

Protocol: Isothermal Dose-Response (ITDR) CETSA

This CETSA format is particularly powerful for quantifying a compound's potency in cells.

  • Cell Treatment: Seed cells and treat with a range of concentrations of this compound (e.g., 0.1 nM to 100 µM) for 1-2 hours. Include a vehicle control.

  • Heating: Harvest the cells, wash, and resuspend them. Heat all samples to a single, optimized temperature (determined from the TPP data to be on the slope of the target's melting curve) for 3 minutes. Leave one untreated sample at room temperature as a non-heated control.

  • Lysis & Soluble Fraction Collection: Lyse the cells via freeze-thaw cycles and centrifuge to pellet aggregated proteins.

  • Protein Detection: Collect the supernatant (soluble fraction) and quantify the amount of the specific target protein remaining using a standard detection method like Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble target protein against the compound concentration. A sigmoidal curve indicates dose-dependent stabilization of the target protein, confirming engagement. The EC50 from this curve represents the compound's potency for engaging its target in cells.

Comparative Data Presentation

Let's hypothesize our TPP screen identified Aldehyde Dehydrogenase 2 (ALDH2) as a top candidate. We compare our novel compound to Disulfiram , a known ALDH2 inhibitor.

CompoundTargetCell TypeCETSA EC50 (µM)Notes
5-Nitro-1,2,3,4-tetrahydroisoquinoline HCl (Test Article)ALDH2SH-SY5Y2.5Demonstrates dose-dependent stabilization, confirming direct binding in neuronal cells.
Disulfiram (Positive Control)ALDH2SH-SY5Y0.8Validates the assay; shows expected engagement by a known inhibitor.
Inactive Analog (Negative Control)ALDH2SH-SY5Y> 100A structurally similar but inactive analog fails to stabilize ALDH2, demonstrating specificity.

Part 3: Functional Validation via CRISPR/Cas9 Gene Editing

Confirming that a compound binds a target is necessary, but not sufficient. The definitive step in target validation is to prove that this binding event is responsible for the compound's ultimate biological effect. The most rigorous way to establish this causal link is through genetic manipulation.[11]

CRISPR/Cas9 technology allows for the precise and permanent knockout of the target gene.[12][][14] The logic is simple: if the compound elicits a specific phenotype (e.g., reduces cell viability) by acting on a specific target, then cells lacking that target should become resistant to the compound.

Workflow: CRISPR Knockout for Target Validation

cluster_0 Treat with Compound cluster_1 Measure Phenotype (e.g., Cell Viability) wt_cells Wild-Type (WT) Cells (Expressing Target) wt_treat WT + Compound wt_cells->wt_treat ko_cells CRISPR Knockout (KO) Cells (Lacking Target) ko_treat KO + Compound ko_cells->ko_treat wt_result Phenotype Observed (e.g., ↓ Viability) wt_treat->wt_result ko_result Phenotype Abolished (e.g., No change in Viability) ko_treat->ko_result conclusion Conclusion: Target is required for compound activity wt_result->conclusion ko_result->conclusion

Caption: Logic of a CRISPR/Cas9-based target validation experiment.

Protocol: Validating ALDH2 as the Functional Target
  • Design and Clone sgRNA: Design two or more single-guide RNAs (sgRNAs) that target early exons of the ALDH2 gene to ensure a functional knockout via frameshift mutations.[12] Clone these into a lentiviral vector that also expresses Cas9 nuclease.

  • Generate Knockout Cell Line: Transduce the SH-SY5Y cells with the lentivirus. Select for transduced cells and isolate single-cell clones.

  • Verify Knockout: Expand the clones and verify the absence of ALDH2 protein expression using Western Blot. Sequence the genomic DNA at the target locus to confirm the presence of indel mutations.

  • Phenotypic Assay: Perform a dose-response experiment measuring a relevant phenotype (e.g., cell viability via CellTiter-Glo®) with this compound on both the wild-type (WT) and ALDH2-knockout (KO) cell lines.

  • Data Analysis: Calculate the IC50 value for the compound in both cell lines. A significant rightward shift (a much higher IC50) in the KO line compared to the WT line is strong evidence that ALDH2 is the functional target.

Comparative Data: Phenotypic Shift
Cell LineTarget StatusIC50 of 5-Nitro-THIQ HCl (µM)Interpretation
SH-SY5Y Wild-TypeALDH2 +/+5.0The compound is active in cells expressing the target.
SH-SY5Y ALDH2 KnockoutALDH2 -/-> 100The loss of the target protein renders the cells insensitive to the compound, validating ALDH2 as the key mediator of the compound's effect.

This "phenotypic rescue" is one of the most powerful pieces of evidence in target validation, directly linking the molecular target to the cellular outcome.[15]

Conclusion: Building a Bulletproof Case

The validation of a biological target is not a destination but a process of accumulating orthogonal, corroborating evidence. For a novel compound like this compound, this structured approach provides a clear path from uncertainty to confidence.

  • Start Broad: Use an unbiased method like Thermal Proteome Profiling to identify a landscape of potential targets without preconceived notions.[5]

  • Confirm Engagement: Use a robust, in-cell method like CETSA to verify direct binding to your top candidate(s) and determine cellular potency.[8]

  • Establish Causality: Use a definitive genetic tool like CRISPR/Cas9 knockout to prove that the target is functionally required for the compound's biological activity.[11][14]

By following this workflow, researchers can build a compelling, multi-faceted case for their compound's mechanism of action, significantly de-risking the path toward further development and ultimately, the clinic.

References

A Researcher's Guide to the Predicted Cross-Reactivity of 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery and development researchers, the promise of a novel small molecule is always tempered by the critical question of its specificity. 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (5-Nitro-THIQ) is a versatile chemical intermediate, primarily utilized in the synthesis of pharmaceuticals targeting neurological disorders.[1] Its core structure, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, is a well-established pharmacophore found in numerous biologically active compounds.[2] This guide provides a comparative analysis of the predicted cross-reactivity of 5-Nitro-THIQ, grounded in the extensive structure-activity relationship (SAR) data of THIQ analogs and the known biological effects of nitro-aromatic compounds. We will explore its likely primary target, predict its most probable off-target interactions, and provide detailed experimental protocols to empirically validate these predictions.

The Primary Target: Phenylethanolamine N-Methyltransferase (PNMT)

The THIQ nucleus is a cornerstone in the design of inhibitors for phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the final step in adrenaline biosynthesis—the conversion of norepinephrine to epinephrine.[3] This enzymatic step is a key regulatory point in the catecholamine pathway, making PNMT an attractive target for conditions involving elevated epinephrine levels.[4] The rigid THIQ structure is thought to mimic the conformation of the natural substrate, norepinephrine, in the enzyme's active site.[4]

The potency of THIQ-based PNMT inhibitors is significantly influenced by substitutions on the aromatic ring. Notably, the introduction of electron-withdrawing groups often enhances inhibitory activity.[4] The nitro group (-NO2) at the 5-position of the THIQ ring in 5-Nitro-THIQ is a strong electron-withdrawing group. This suggests a high probability of potent PNMT inhibition.

Predicted Cross-Reactivity Profile

A significant challenge in the development of THIQ-based PNMT inhibitors has been their frequent cross-reactivity with α2-adrenoceptors.[4] This off-target activity can complicate the interpretation of in vivo studies and lead to undesired side effects.[4] The structural similarity between the THIQ scaffold and adrenergic ligands underlies this cross-reactivity.

However, SAR studies of THIQ analogs have revealed that substitutions at specific positions can modulate this selectivity. Hydrophilic, electron-withdrawing substituents at the 7-position of the THIQ ring have been shown to decrease affinity for the α2-adrenoceptor, thereby increasing selectivity for PNMT.[5][6] While 5-Nitro-THIQ has the nitro group at the 5-position, the electron-withdrawing nature of this group may similarly influence its binding profile.

The nitro group itself can be a source of off-target effects. Nitroaromatic compounds are known to undergo metabolic reduction in biological systems, which can lead to the formation of reactive intermediates.[7][8] These intermediates can cause oxidative stress and have been associated with potential toxicities.[7][9]

Based on this, the predicted cross-reactivity profile for 5-Nitro-THIQ is as follows:

  • Primary Target: Phenylethanolamine N-Methyltransferase (PNMT)

  • High-Probability Off-Target: α2-Adrenergic Receptors

  • Potential for Other Off-Target Interactions: Other methyltransferases and enzymes susceptible to redox cycling induced by the nitro group.

The following table summarizes the predicted activity and provides a comparison with well-characterized THIQ-based PNMT inhibitors.

CompoundPrimary TargetKnown/Predicted Off-TargetsKey Structural FeatureReference
5-Nitro-THIQ PNMT (Predicted)α2-Adrenoceptors (Predicted)5-Nitro substitution-
SK&F 64139 PNMTα2-Adrenoceptors (High affinity)7,8-Dichloro substitution[4]
SK&F 29661 PNMTα2-Adrenoceptors (Lower affinity)7-Sulfonamide substitution[4]

Experimental Validation of Cross-Reactivity

To empirically determine the cross-reactivity profile of 5-Nitro-THIQ, a series of in vitro assays are recommended. The following protocols provide a framework for these investigations.

Experimental Workflow

G cluster_0 Primary Target & Potency cluster_1 Off-Target Selectivity cluster_2 Broader Off-Target Screening pnmt_assay PNMT Inhibition Assay ic50_calc Determine IC50 for PNMT pnmt_assay->ic50_calc ki_calc Determine Ki for α2-Adrenoceptor ic50_calc->ki_calc Compare Potency adrenoceptor_assay α2-Adrenoceptor Binding Assay adrenoceptor_assay->ki_calc methyltransferase_panel Methyltransferase Panel Screening ki_calc->methyltransferase_panel Assess Broader Selectivity other_assays Other relevant off-target assays

Caption: Workflow for assessing the cross-reactivity of 5-Nitro-THIQ.

Protocol 1: PNMT Enzyme Inhibition Assay

This assay determines the potency of 5-Nitro-THIQ in inhibiting its primary target, PNMT.

Materials:

  • Recombinant human PNMT

  • Norepinephrine (substrate)

  • S-Adenosyl-L-methionine (SAM, methyl donor)

  • This compound (test compound)

  • Assay Buffer (e.g., phosphate buffer, pH 7.4)

  • HPLC system with electrochemical detection

Procedure:

  • Compound Preparation: Prepare a stock solution of 5-Nitro-THIQ in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Reaction Mixture: In a microcentrifuge tube or 96-well plate, combine the assay buffer, PNMT enzyme, and varying concentrations of 5-Nitro-THIQ or vehicle control.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for 15-30 minutes at 37°C to allow for binding.

  • Initiate Reaction: Start the enzymatic reaction by adding norepinephrine and SAM to the mixture.

  • Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.

  • Stop Reaction: Terminate the reaction by adding a quenching solution (e.g., perchloric acid).

  • Analysis: Centrifuge to pellet precipitated protein. Analyze the supernatant by HPLC-ECD to quantify the amount of epinephrine produced.

  • Data Analysis: Plot the percentage of PNMT inhibition against the logarithm of the 5-Nitro-THIQ concentration to determine the IC50 value.

Protocol 2: α2-Adrenoceptor Radioligand Binding Assay

This assay measures the affinity of 5-Nitro-THIQ for the most probable off-target, the α2-adrenoceptor.

Materials:

  • Cell membranes expressing human α2A-adrenoceptors

  • [3H]-Rauwolscine or another suitable radioligand for α2-adrenoceptors

  • This compound (test compound)

  • Binding Buffer (e.g., Tris-HCl with MgCl2, pH 7.4)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Compound Preparation: Prepare a serial dilution of 5-Nitro-THIQ in the binding buffer.

  • Reaction Mixture: In a reaction tube, combine the cell membranes, [3H]-radioligand, and varying concentrations of 5-Nitro-THIQ or vehicle control. For non-specific binding, use a high concentration of a known α2-antagonist (e.g., yohimbine).

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of 5-Nitro-THIQ. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the Ki value.

Signaling Pathway and Points of Inhibition

G cluster_0 Catecholamine Biosynthesis cluster_1 Adrenergic Signaling Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine Norepinephrine->Epinephrine PNMT Norepinephrine_receptor Norepinephrine alpha2_receptor α2-Adrenoceptor Norepinephrine_receptor->alpha2_receptor Epinephrine_receptor Epinephrine Epinephrine_receptor->alpha2_receptor inhibitor 5-Nitro-THIQ inhibitor->Norepinephrine Primary Target (Inhibition) inhibitor->alpha2_receptor Off-Target (Cross-Reactivity)

Caption: Predicted interaction points of 5-Nitro-THIQ.

Conclusion

While this compound holds promise as a scaffold for neurologically active compounds, a thorough assessment of its cross-reactivity is paramount. Based on the established pharmacology of the THIQ core, potent inhibition of PNMT is anticipated, with a significant potential for cross-reactivity at α2-adrenoceptors. The provided experimental protocols offer a robust framework for quantifying these interactions, enabling a comprehensive understanding of the compound's selectivity profile. Such data is indispensable for guiding further drug development efforts and ensuring the design of specific and safe therapeutic agents.

References

A Researcher's Guide to Benchmarking Phenylethanolamine N-Methyltransferase (PNMT) Inhibitors: A Comparative Analysis of 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of adrenergic signaling, the enzyme Phenylethanolamine N-methyltransferase (PNMT) represents a critical regulatory node. As the terminal enzyme in the catecholamine biosynthetic pathway, PNMT catalyzes the conversion of norepinephrine to epinephrine, a hormone and neurotransmitter central to the "fight-or-flight" response, cardiovascular function, and various neurological processes. Consequently, the inhibition of PNMT is a key pharmacological strategy for investigating the physiological and pathophysiological roles of epinephrine.

This guide provides a comprehensive framework for benchmarking PNMT inhibitors, with a focus on 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride. While this compound is structurally analogous to known potent PNMT inhibitors, its specific inhibitory activity is not extensively documented in publicly available literature. Therefore, this guide will first establish a baseline by comparing well-characterized PNMT inhibitors and then provide a detailed experimental protocol to enable researchers to determine the potency of this compound and other novel compounds.

The Adrenergic Signaling Pathway: The Central Role of PNMT

The synthesis of epinephrine from tyrosine is a multi-step enzymatic cascade. Understanding this pathway is fundamental to appreciating the specific point of intervention for PNMT inhibitors.

PNMT_Pathway Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase PNMT PNMT (Phenylethanolamine N-methyltransferase) Norepinephrine->PNMT Epinephrine Epinephrine PNMT->Epinephrine Inhibitor PNMT Inhibitors (e.g., 5-Nitro-1,2,3,4- tetrahydroisoquinoline HCl) Inhibitor->PNMT Inhibition

Caption: The Catecholamine Biosynthetic Pathway highlighting the role of PNMT and the site of action for its inhibitors.

A Comparative Look at Established PNMT Inhibitors

A number of compounds have been developed and characterized as inhibitors of PNMT. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has proven to be a particularly fruitful starting point for the development of potent inhibitors.[1]

CompoundChemical ClassIC50 (nM)Ki (nM)Key Characteristics & References
SK&F 64139 Tetrahydroisoquinoline100[2]1.6[1]A potent, reversible, and selective PNMT inhibitor. Widely used as a research tool.[3][4]
CGS 19281A Pyrido[3,4-b]indole2700[2]-A known PNMT inhibitor, though less potent than SK&F 64139.[2]
LY134046 Benzazepine DerivativeData not readily available in public literature.[2][5]Data not readily available in public literature.[6]A potent and selective PNMT inhibitor with central activity.[6]
PNMT-IN-1 Transition-State Analogue-12.0[1]A highly potent, newer generation inhibitor designed to mimic the transition state of the PNMT-catalyzed reaction.[1]
5-Nitro-1,2,3,4-tetrahydroisoquinoline HCl TetrahydroisoquinolineTo Be Determined To Be Determined Structurally related to the THIQ class of PNMT inhibitors. Its nitro-substitution may influence its binding affinity and selectivity.

Note: IC50 and Ki values are highly dependent on assay conditions. The data presented here is compiled from various sources and should be used for relative comparison. Direct head-to-head comparison requires testing under identical experimental conditions.

Experimental Protocol: Determining the Inhibitory Potency (IC50) of this compound

To objectively benchmark this compound, its half-maximal inhibitory concentration (IC50) against PNMT must be determined. The following protocol outlines a robust in vitro PNMT inhibition assay.

Principle of the Assay

The enzymatic activity of PNMT is measured by quantifying the rate of conversion of norepinephrine to epinephrine. The inhibitory effect of a test compound is determined by measuring the reduction in product formation across a range of inhibitor concentrations.

Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Detection & Analysis Reagents Prepare Reagents: - Purified PNMT Enzyme - Norepinephrine (Substrate) - S-adenosyl-L-methionine (SAM, Methyl Donor) - Test Inhibitor (e.g., 5-Nitro-1,2,3,4-tetrahydroisoquinoline HCl) - Assay Buffer Incubation Incubate Enzyme, Buffer, and Inhibitor (or vehicle) at 37°C Reagents->Incubation Initiation Initiate reaction by adding Norepinephrine and SAM Incubation->Initiation Reaction Incubate at 37°C for a defined time (e.g., 30 min) Initiation->Reaction Termination Stop reaction (e.g., with acid) Reaction->Termination Detection Quantify Epinephrine (e.g., HPLC-ECD or Radiometric Assay) Termination->Detection Calculation Calculate % Inhibition vs. Control Detection->Calculation IC50 Determine IC50 value using a dose-response curve Calculation->IC50

Caption: A generalized workflow for the in vitro determination of PNMT inhibitor IC50 values.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare serial dilutions of the inhibitor stock solution in assay buffer to create a range of test concentrations (e.g., 0.1 nM to 100 µM).

    • Prepare solutions of purified recombinant human PNMT, L-Norepinephrine, and S-adenosyl-L-methionine (SAM) in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Enzyme Reaction:

    • In a 96-well plate or microcentrifuge tubes, add the assay buffer, PNMT enzyme solution, and varying concentrations of the inhibitor (or vehicle control).

    • Pre-incubate the enzyme with the inhibitor for 15-30 minutes at 37°C to allow for binding equilibrium to be reached.

    • Initiate the enzymatic reaction by adding the substrates, norepinephrine and SAM.

  • Incubation and Termination:

    • Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction remains within the linear range of product formation.

    • Terminate the reaction by adding a stopping solution, such as a strong acid (e.g., perchloric acid), which will precipitate the enzyme.

    • Centrifuge the samples to pellet the precipitated protein.

  • Product Detection and Quantification:

    • The amount of epinephrine formed can be quantified using several methods:

      • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): This is a highly sensitive and specific method for separating and quantifying catecholamines.

      • Radiometric Assay: This method uses a radiolabeled methyl donor (e.g., [³H]-SAM) and quantifies the radiolabeled epinephrine product.[6]

  • Data Analysis:

    • Calculate the percentage of PNMT inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Selectivity Profiling: A Critical Step in Inhibitor Characterization

A potent inhibitor is only as useful as it is selective. For PNMT inhibitors, a key off-target consideration is the α2-adrenoceptor, due to structural similarities in their respective ligands.[7] Therefore, it is crucial to perform counter-screening assays to determine the selectivity of this compound.

Recommended Counter-Screening Targets:

  • α2-Adrenoceptors: Radioligand binding assays are commonly used to determine the affinity of the test compound for these receptors.

  • Other Methyltransferases: A panel of other S-adenosyl-L-methionine-dependent methyltransferases (e.g., COMT, HMT) should be screened to ensure target specificity.

Conclusion and Future Directions

The 1,2,3,4-tetrahydroisoquinoline scaffold is a well-established pharmacophore for potent PNMT inhibition. Based on its chemical structure, this compound is a promising candidate for investigation as a PNMT inhibitor. By following the detailed experimental protocols outlined in this guide, researchers can determine its in vitro potency and selectivity, allowing for a direct and objective comparison with established inhibitors like SK&F 64139 and newer transition-state analogues. This systematic approach is essential for the validation of new chemical probes and the advancement of our understanding of adrenergic signaling in health and disease.

References

Statistical analysis of 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride data

Author: BenchChem Technical Support Team. Date: January 2026

<-4> A Guide to the Statistical Comparison of Tetrahydroisoquinoline-Based Enzyme Inhibitors A Senior Application Scientist's Field Guide to Structure-Activity Relationship Analysis

For drug development professionals, researchers, and scientists, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone of medicinal chemistry.[1][2][3] Its derivatives are found in numerous natural products and synthetic drugs, exhibiting a vast range of biological activities, including potential treatments for neurological disorders and use as anti-cancer agents.[1][2][4][5] This guide provides an in-depth framework for the statistical analysis and comparison of novel THIQ analogs, using the titular 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride as a focal point for comparison against other rationally designed alternatives.

The core principle of this guide is to move beyond simple data reporting and into the realm of robust statistical interpretation. We will explore the causality behind experimental choices, establish self-validating protocols, and ground our analysis in authoritative methodologies to build a comprehensive understanding of structure-activity relationships (SAR).[6][7][8]

The Rationale: Comparing THIQ Analogs for Monoamine Oxidase Inhibition

The THIQ structure is a well-established pharmacophore for inhibitors of Monoamine Oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. For this guide, we will focus on a comparative analysis of inhibitors for MAO-A. The central hypothesis is that the electronic properties of a substituent at the 5-position of the THIQ ring will significantly alter the inhibitory potency.

We will compare three compounds:

  • Compound A (Parent): Unsubstituted 1,2,3,4-Tetrahydroisoquinoline.

  • Compound B (Electron-Withdrawing): this compound. The nitro group is strongly electron-withdrawing.[4]

  • Compound C (Electron-Donating): 5-Methoxy-1,2,3,4-tetrahydroisoquinoline. The methoxy group is electron-donating.

This selection allows for a systematic evaluation of how electronic modifications at a specific position impact biological activity, a fundamental concept in SAR studies.[2][7]

Experimental Design: A Self-Validating Protocol

To ensure the trustworthiness of our data, the experimental protocol for determining the half-maximal inhibitory concentration (IC50) must be robust. The following workflow outlines a detailed, self-validating system for an in vitro MAO-A inhibition assay.

Experimental Workflow Diagram

G cluster_prep Preparation Stage cluster_assay Assay Stage cluster_readout Data Acquisition cluster_analysis Data Analysis reagents Prepare Reagents: - MAO-A Enzyme - Substrate (e.g., Kynuramine) - Inhibitors (Compounds A, B, C) - Assay Buffer plates Prepare 96-Well Plates: - Add Buffer - Add Serial Dilutions of Inhibitors - Add Control (No Inhibitor) reagents->plates preincubation Pre-incubate Plates (15 min, 37°C) plates->preincubation initiation Initiate Reaction: Add MAO-A Enzyme preincubation->initiation incubation Incubate (20 min, 37°C) initiation->incubation termination Terminate Reaction: Add Stop Solution (e.g., NaOH) incubation->termination readout Read Fluorescence (Excitation/Emission appropriate for product) termination->readout raw_data Record Raw Fluorescence Units (RFU) readout->raw_data normalize Normalize Data: (% Inhibition vs. Control) raw_data->normalize fit Non-linear Regression: Fit to log(inhibitor) vs. response model normalize->fit ic50 Determine IC50 Values fit->ic50

Caption: Workflow for MAO-A Inhibition Assay.

Step-by-Step Protocol
  • Reagent Preparation: Prepare stock solutions of Compounds A, B, and C in DMSO. Create serial dilutions in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Plate Setup: In a 96-well black plate, add 50 µL of each inhibitor dilution in triplicate. Include a "no inhibitor" control (vehicle only) and a "blank" control (buffer only).

  • Enzyme Addition: Add 25 µL of recombinant human MAO-A enzyme solution to all wells except the blanks.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow inhibitors to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of the substrate (e.g., kynuramine) to all wells.

  • Reaction Incubation: Incubate at 37°C for 20 minutes.

  • Termination: Stop the reaction by adding 50 µL of 2N NaOH.

  • Data Acquisition: Measure the fluorescence of the product (4-hydroxyquinoline for kynuramine substrate) using a plate reader.

Data Presentation and Statistical Analysis

The goal of the statistical analysis is to determine if the observed differences in IC50 values between the compounds are statistically significant.

Hypothetical Experimental Data

The following table summarizes hypothetical IC50 values (in nanomolar, nM) obtained from three independent experiments (n=3).

CompoundDescriptionExperiment 1 (IC50, nM)Experiment 2 (IC50, nM)Experiment 3 (IC50, nM)
A Parent THIQ125013101285
B 5-Nitro-THIQ (EWG)859288
C 5-Methoxy-THIQ (EDG)850820890
Statistical Method Selection

Causality: To compare the means of three independent groups, a one-way Analysis of Variance (ANOVA) is the appropriate statistical test. This test determines whether there is a significant difference somewhere among the group means. If the ANOVA result is significant (typically p < 0.05), we then use a post-hoc test (e.g., Tukey's Honestly Significant Difference test) to perform pairwise comparisons and identify which specific groups differ from each other. This approach is superior to performing multiple t-tests, as it corrects for the increased probability of Type I errors (false positives) that arises from multiple comparisons.

Statistical Analysis Workflow

Caption: Statistical analysis decision workflow.

Analysis and Interpretation
  • Calculate Means and Standard Deviations:

    • Compound A: Mean = 1281.7 nM, SD = 30.1 nM

    • Compound B: Mean = 88.3 nM, SD = 3.5 nM

    • Compound C: Mean = 853.3 nM, SD = 35.1 nM

  • Perform ANOVA: An ANOVA test on this data would yield a very small p-value (p << 0.05), indicating that there is a statistically significant difference among the inhibitory potencies of the three compounds.

  • Perform Tukey's HSD Post-Hoc Test: The post-hoc test would reveal:

    • The difference between Compound A and Compound B is significant.

    • The difference between Compound A and Compound C is significant.

    • The difference between Compound B and Compound C is significant.

Discussion: Linking Statistics to SAR

The statistical results provide a clear foundation for building a Structure-Activity Relationship model.[6][9] The significantly lower IC50 of the 5-nitro derivative (Compound B) strongly suggests that an electron-withdrawing group at this position is highly favorable for binding to and inhibiting MAO-A. Conversely, the electron-donating methoxy group (Compound C) provides a smaller enhancement in potency, while the unsubstituted ring (Compound A) is the least effective.

This quantitative comparison, backed by statistical significance, allows researchers to confidently prioritize the 5-nitro-THIQ scaffold for further lead optimization.[10] Future work could explore other electron-withdrawing groups or investigate substitutions at other positions on the THIQ ring to further refine the SAR model. The use of robust statistical methods like ANOVA and appropriate post-hoc testing is critical for making these data-driven decisions, preventing researchers from chasing leads based on apparent differences that are not statistically significant.[11][12][13]

References

A Comparative Guide to the Reproducibility of Experiments with 5-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical research and neuropharmacology, the tetrahydroisoquinoline (THIQ) scaffold is a privileged structure, forming the core of numerous biologically active compounds. The introduction of a nitro group to this scaffold offers a versatile handle for further chemical modifications, making nitro-substituted THIQs valuable intermediates in drug discovery. This guide provides an in-depth technical comparison of the synthesis and potential application of 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride and its regioisomers, the 6-nitro and 7-nitro derivatives. Our focus is on the reproducibility of their synthesis and the establishment of a framework for comparing their biological activity.

Introduction to Nitro-Substituted Tetrahydroisoquinolines

This compound is a key building block in medicinal chemistry, particularly in the development of novel therapeutics for neurological disorders.[1] Its structural isomers, 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride and 7-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride, are also employed in similar research areas, including neuropharmacology and the synthesis of bioactive molecules.[2][3][4] The position of the nitro group on the aromatic ring can significantly influence the chemical reactivity and biological activity of these compounds. This guide will delve into the synthesis of these isomers via the Pictet-Spengler reaction, their characterization, and a proposed method for comparing their neuroprotective potential.

Synthesis of Nitro-Substituted Tetrahydroisoquinoline Hydrochlorides: A Focus on the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and widely used method for the synthesis of tetrahydroisoquinolines.[4][5][6][7][8][9] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system.[5][6][7][8]

General Reaction Pathway

The synthesis of nitro-substituted tetrahydroisoquinolines via the Pictet-Spengler reaction follows a well-established mechanism. The key steps are the formation of a Schiff base intermediate from the reaction of the corresponding nitrophenylethylamine with formaldehyde, followed by an acid-catalyzed cyclization.

Pictet_Spengler cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Nitrophenylethylamine 2-(Nitrophenyl)ethanamine Schiff_Base Schiff Base Nitrophenylethylamine->Schiff_Base + Formaldehyde Formaldehyde Formaldehyde Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H+ THIQ Nitro-1,2,3,4- tetrahydroisoquinoline Iminium_Ion->THIQ Intramolecular Cyclization

Caption: Generalized Pictet-Spengler reaction pathway for the synthesis of nitro-substituted tetrahydroisoquinolines.

Experimental Protocols

Protocol 1: Synthesis of this compound

Step 1: Synthesis of the Precursor, 2-(3-Nitrophenyl)ethan-1-amine

The starting material, 2-(3-nitrophenyl)ethan-1-amine, is commercially available but can also be synthesized from 3-nitrobenzaldehyde.[3]

Step 2: Pictet-Spengler Cyclization

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(3-nitrophenyl)ethan-1-amine (1 equivalent) in a suitable solvent such as a mixture of water and a co-solvent like ethanol.

  • Addition of Reagents: Add an aqueous solution of formaldehyde (37 wt. %, 1.1 equivalents) to the reaction mixture.

  • Acid Catalysis: Slowly add concentrated hydrochloric acid (e.g., 6 M) until the solution is acidic (pH 1-2). The use of a strong acid is crucial for the cyclization of less nucleophilic aromatic rings.[5]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the solution with a base (e.g., sodium hydroxide solution) to pH 8-9.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of hydrochloric acid in ether or isopropanol to precipitate the hydrochloride salt. Filter the precipitate, wash with cold ether, and dry under vacuum to yield this compound as a solid.

Comparative Synthesis of 6-Nitro and 7-Nitro Isomers

The synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride and 7-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride can be achieved using a similar Pictet-Spengler protocol, starting from the corresponding 2-(4-nitrophenyl)ethanamine and 2-(2-nitrophenyl)ethanamine, respectively. It is important to note that the electronic effects of the nitro group at different positions may influence the reaction rate and yield.

Characterization and Reproducibility

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberReported Purity
This compound C₉H₁₁ClN₂O₂214.651187932-31-5≥96%[10]
6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride C₉H₁₁ClN₂O₂214.65174648-98-7≥99% (HPLC)[3]
7-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride C₉H₁₁ClN₂O₂214.6599365-69-2≥96%[8]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is a critical tool for confirming the structure of the synthesized compounds. While a comprehensive comparative dataset is not available in the cited literature, individual spectra can be found for characterization. For example, ¹H NMR data for this compound is available.[11]

  • ¹³C NMR: Carbon NMR provides further confirmation of the carbon skeleton.

  • IR Spectroscopy: Infrared spectroscopy can be used to identify the presence of key functional groups, such as the nitro group (typically strong absorptions around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.

Reproducibility Considerations:

The reproducibility of the Pictet-Spengler reaction can be influenced by several factors, including the purity of the starting materials, the concentration of the acid catalyst, the reaction temperature, and the reaction time. For nitro-substituted phenylethylamines, the deactivating effect of the nitro group can make the cyclization more challenging compared to substrates with electron-donating groups. Therefore, careful control of the reaction conditions is essential for achieving consistent yields and purity.

Comparative In Vitro Neuroprotection Assay

To provide a framework for comparing the biological activity of the three isomers, a standard in vitro neuroprotection assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, can be employed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol 2: MTT Assay for Neuroprotection
  • Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells) in appropriate media and conditions.

  • Cell Plating: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Induction of Neurotoxicity: Induce neuronal cell death by exposing the cells to a neurotoxin. A common model for inducing oxidative stress is the use of hydrogen peroxide (H₂O₂). Determine the optimal concentration of H₂O₂ that causes approximately 50% cell death in a preliminary experiment.

  • Treatment with Tetrahydroisoquinoline Derivatives:

    • Prepare stock solutions of this compound, 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride, and 7-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride in a suitable solvent (e.g., sterile water or DMSO).

    • Treat the cells with a range of concentrations of each compound for a specified pre-incubation period (e.g., 2 hours) before adding the neurotoxin.

  • MTT Assay:

    • After the incubation period with the neurotoxin, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control cells.

    • Plot the cell viability against the concentration of each tetrahydroisoquinoline derivative to generate dose-response curves.

    • From these curves, determine the EC₅₀ (half-maximal effective concentration) for the neuroprotective effect of each compound.

MTT_Assay_Workflow Cell_Culture Culture Neuronal Cells Cell_Plating Plate Cells in 96-well Plate Cell_Culture->Cell_Plating Treatment Treat with THIQ Isomers Cell_Plating->Treatment Neurotoxin Induce Neurotoxicity (e.g., H₂O₂) Treatment->Neurotoxin MTT_Addition Add MTT Reagent Neurotoxin->MTT_Addition Incubation Incubate (Formazan Formation) MTT_Addition->Incubation Solubilization Solubilize Formazan Crystals Incubation->Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate Cell Viability and EC₅₀ Absorbance_Measurement->Data_Analysis

Caption: Workflow for the comparative in vitro neuroprotection MTT assay.

Comparative Performance and Discussion

While a direct comparative study of the three nitro-substituted tetrahydroisoquinoline isomers is not available in the cited literature, this guide provides the necessary framework to conduct such a study. The key comparison points would be:

  • Synthetic Yield and Purity: A side-by-side synthesis of the three isomers under identical conditions would provide valuable data on the influence of the nitro group position on the efficiency of the Pictet-Spengler reaction. It is hypothesized that the 6-nitro and 7-nitro isomers might be formed in higher yields than the 5-nitro isomer due to the electronic-withdrawing nature of the nitro group affecting the electrophilic aromatic substitution step.

  • Neuroprotective Efficacy: The MTT assay described above would allow for a quantitative comparison of the neuroprotective potential of the three isomers. The EC₅₀ values would provide a clear measure of their relative potency. Differences in activity could be rationalized based on the position of the nitro group and its influence on the molecule's ability to interact with biological targets or its antioxidant properties.

Conclusion and Future Directions

This guide has outlined a comprehensive approach to the synthesis and comparative evaluation of this compound and its 6- and 7-nitro isomers. While a detailed, reproducible protocol for the 5-nitro isomer remains to be published, the provided generalized procedure based on the well-established Pictet-Spengler reaction serves as a solid foundation for further experimental work.

The lack of direct comparative data on the synthesis and biological activity of these three important building blocks represents a clear gap in the literature. The experimental framework presented here provides a clear path for researchers to address this gap, leading to a better understanding of the structure-activity relationships of nitro-substituted tetrahydroisoquinolines and facilitating the development of more reproducible and efficient synthetic routes for these valuable compounds in drug discovery.

References

Navigating the Landscape of Neuroactive Tetrahydroisoquinolines: A Comparative Guide to Alternatives for 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in neuropharmacology and medicinal chemistry, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure, forming the core of numerous biologically active compounds. 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a key exemplar, valued as a synthetic intermediate for its enhanced reactivity conferred by the nitro group and the improved solubility of its hydrochloride salt. This guide provides an in-depth comparison of viable alternatives to this compound, focusing on their application in neurodegenerative disease research. We will delve into the structure-activity relationships that govern their neuroprotective or neurotoxic effects, supported by experimental data and detailed protocols.

The Central Role of the Tetrahydroisoquinoline Scaffold in Neuroscience Research

The THIQ framework is a common motif in a wide array of natural and synthetic compounds that exhibit significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] In the realm of neuroscience, THIQ derivatives are of particular interest due to their structural similarity to endogenous neurotransmitters and their ability to modulate various neurological targets.[1][3] Their effects can range from neuroprotection to neurotoxicity, largely dictated by the nature and position of substituents on the aromatic ring and the nitrogen atom.[4][5]

The subject of this guide, 5-Nitro-1,2,3,4-tetrahydroisoquinoline, is primarily utilized as a reactive intermediate in the synthesis of more complex molecules aimed at treating neurological disorders. The electron-withdrawing nature of the nitro group at the C5 position significantly influences the molecule's chemical properties and potential biological activity. However, the specific biological profile of the 5-nitro isomer itself is not extensively documented in comparative studies, necessitating an exploration of structurally and functionally related alternatives.

A Comparative Analysis of Key Alternatives

The selection of an appropriate THIQ derivative in research is contingent on the desired biological outcome. Here, we compare this compound to its positional isomer, the parent compound, and analogs bearing different functional groups.

Positional Isomerism: 7-Nitro-1,2,3,4-tetrahydroisoquinoline

The position of the nitro group on the aromatic ring can dramatically alter the biological activity of the molecule. While direct comparative studies between the 5-nitro and 7-nitro isomers are limited, the synthesis of 7-nitro-THIQ is well-established, often proceeding through the nitration of an N-protected THIQ. The shift of the electron-withdrawing group from the C5 to the C7 position is expected to modulate the molecule's interaction with biological targets. Further research is warranted to elucidate the differential effects of these positional isomers on neuronal viability and function.

The Unsubstituted Core: 1,2,3,4-tetrahydroisoquinoline (TIQ)

As the parent compound, TIQ provides a crucial baseline for understanding the impact of substitutions. Interestingly, TIQ itself has been implicated as a potential endogenous neurotoxin.[5] Its administration in animal models has been shown to induce parkinsonian-like symptoms, suggesting a role in the degeneration of dopaminergic neurons.[5] Therefore, in the context of seeking neuroprotective agents, the unsubstituted THIQ core is generally considered a starting point for derivatization with functional groups that can confer protective properties.

Functional Analogs: 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) and its Derivatives

1-MeTIQ stands out as a well-studied neuroprotective agent and a compelling functional alternative.[4] Unlike the potentially toxic parent compound, 1-MeTIQ has demonstrated protective effects in various in vitro and in vivo models of Parkinson's disease.[5] The addition of a methyl group at the C1 position appears to be a key determinant of this neuroprotective activity.

A study by Tegyey et al. (1997) provides valuable comparative data on the neurotoxicity and neuroprotective effects of various substituted 1-MeTIQ analogs on SH-SY5Y neuroblastoma cells.[4] This research highlights the critical role of substituents on the aromatic ring.

Table 1: Comparative Activity of 1-MeTIQ and its Analogs [4]

CompoundSubstituent(s)Neurotoxicity (TC50 in µM)Neuroprotective Efficacy
1-MeTIQNone>1000Baseline
Analog 15-OH>1000Increased
Analog 26-OH, 7-OCH3500Increased
Analog 36,7-di-OH>1000Significantly Increased
Analog 45-OCH3200Decreased
Analog 56,7-di-OCH3100Decreased

Data synthesized from Tegyey et al. (1997). Neuroprotective efficacy is a qualitative summary of the study's findings.

The data clearly indicates that hydroxyl substitutions tend to decrease neurotoxicity and enhance neuroprotective effects, while methoxyl groups have the opposite effect.[4] This structure-activity relationship provides a rational basis for selecting or designing THIQ derivatives for neuroprotective research.

Experimental Design and Protocols

To facilitate the comparative evaluation of these alternatives, we provide detailed protocols for foundational in vitro neuroprotection and cytotoxicity assays.

Synthesis of THIQ Derivatives

The synthesis of the THIQ core and its derivatives can be achieved through several established methods, with the Pictet-Spengler and Bischler-Napieralski reactions being the most common.[2]

Synthesis_Workflow cluster_PS Pictet-Spengler Reaction cluster_BN Bischler-Napieralski Reaction PEA β-Phenylethylamine Imine Iminium Intermediate PEA->Imine Condensation Ald Aldehyde/Ketone Ald->Imine THIQ_PS 1-Substituted THIQ Imine->THIQ_PS Cyclization AcylPEA N-Acyl-β-phenylethylamine DHIQ 3,4-Dihydroisoquinoline AcylPEA->DHIQ Cyclization THIQ_BN THIQ DHIQ->THIQ_BN Reduction

Figure 1: Common synthetic routes to the THIQ scaffold.

Pictet-Spengler Reaction Protocol: [2]

  • Dissolve the β-phenylethylamine derivative in a suitable solvent (e.g., toluene).

  • Add the aldehyde or ketone reactant.

  • Add a protic or Lewis acid catalyst (e.g., trifluoroacetic acid).

  • Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

In Vitro Neuroprotection Assay using SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a widely used model for neurodegenerative disease research. This protocol outlines a general procedure for assessing the neuroprotective effects of THIQ derivatives against a neurotoxin-induced injury.

Neuroprotection_Assay A Seed SH-SY5Y cells in 96-well plates B Differentiate cells (optional, e.g., with retinoic acid) A->B C Pre-treat with THIQ derivatives for 24h B->C D Induce neurotoxicity (e.g., with MPP+ or 6-OHDA) C->D E Incubate for 24-48h D->E F Assess cell viability (MTT or LDH assay) E->F G Data Analysis F->G

Figure 2: Workflow for in vitro neuroprotection assay.

Detailed Protocol:

  • Cell Culture: Culture SH-SY5Y cells in a complete medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1-MeTIQ, 7-nitro-THIQ) for 24 hours.

  • Neurotoxin Challenge: After pre-treatment, expose the cells to a neurotoxin such as 1-methyl-4-phenylpyridinium (MPP+) or 6-hydroxydopamine (6-OHDA) at a pre-determined toxic concentration for another 24-48 hours.

  • Cell Viability Assessment: Evaluate cell viability using standard methods like the MTT or LDH assay.

Cell Viability Assessment: MTT and LDH Assays

MTT Assay Protocol: [6][7]

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

LDH Cytotoxicity Assay Protocol: [8][9]

  • After the treatment period, collect the cell culture supernatant.

  • Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Measure the amount of LDH released into the medium, which is proportional to the number of damaged cells.

  • Calculate cytotoxicity as a percentage of the positive control (cells lysed to achieve maximum LDH release).

Concluding Remarks and Future Directions

While this compound serves as a valuable synthetic tool, its direct biological applications in neuroprotection are not as well-characterized as some of its analogs. This guide highlights that for researchers seeking to investigate the neuroprotective potential of the THIQ scaffold, compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline and its hydroxylated derivatives present more promising starting points, backed by a larger body of scientific literature.

The provided structure-activity relationships underscore the importance of substituent effects, with hydroxyl groups generally enhancing neuroprotective properties and methoxy groups increasing toxicity. The experimental protocols detailed herein offer a robust framework for the comparative evaluation of these and novel THIQ derivatives.

Future research should aim for direct, head-to-head comparisons of various nitro-substituted THIQ isomers to precisely map their structure-activity landscape. A deeper understanding of their mechanisms of action at the molecular level will be crucial for the rational design of next-generation neuroprotective agents based on the versatile and potent tetrahydroisoquinoline scaffold.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Understanding: A Hazard Profile Driven by Chemical Logic

5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a heterocyclic compound utilized in pharmaceutical research and organic synthesis.[1] Its structure combines the corrosive nature of a tetrahydroisoquinoline backbone with the toxicological and reactive properties of a nitroaromatic group. The hydrochloride salt form generally renders it a solid with increased water solubility.

A proper disposal plan is not merely procedural; it is a direct extension of a thorough hazard assessment. The logic is simple: we cannot safely dispose of what we do not understand.

  • The Tetrahydroisoquinoline Backbone: The unsubstituted parent molecule, 1,2,3,4-tetrahydroisoquinoline, is classified as a corrosive substance that causes severe skin burns and eye damage.[2] This dictates the need for stringent personal protective equipment to prevent direct contact.

  • The Nitroaromatic Moiety (-NO₂): The presence of a nitro group on the aromatic ring is a significant toxicological red flag. Nitroaromatic compounds are known for their toxicity and the potential to form explosive mixtures.[3] Crucially, thermal decomposition or incineration of nitrogen-containing compounds can release toxic nitrogen oxides (NOx).[4][5] This fact is the primary driver for the selection of a specific disposal technology.

  • The Hydrochloride Salt (-HCl): While enhancing solubility, the hydrochloride component means that combustion will also produce hydrogen chloride (HCl) gas, a corrosive and toxic substance that requires specialized scrubbing during incineration.[4]

Therefore, any waste containing this compound must be handled as a corrosive, toxic, and environmentally hazardous substance requiring specialized disposal.

Operational Plan: From Benchtop to Final Disposition

The lifecycle of this chemical waste must be managed with precision. The following sections provide a step-by-step operational plan that ensures safety and compliance from the point of generation to its ultimate destruction.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the inferred corrosive and toxic nature of the compound, a robust PPE protocol is mandatory. Do not handle this chemical or its waste without the following safeguards.

PPE CategorySpecificationRationale for Use
Hand Protection Nitrile or neoprene gloves (minimum thickness of 4-8 mil).Provides a chemical-resistant barrier against the corrosive base molecule and prevents absorption of the toxic nitroaromatic compound.[2][6]
Eye Protection ANSI Z87.1-compliant chemical safety goggles. A face shield is required if there is a splash hazard.Protects against splashes of solutions or accidental projection of the solid powder, which can cause severe eye damage.[2]
Body Protection Fully buttoned laboratory coat. Chemical-resistant apron for larger quantities.Prevents contamination of personal clothing and minimizes skin contact.[7]
Respiratory Protection NIOSH-approved respirator with P100 particulate filters if handling the solid outside of a fume hood where dust may be generated.Prevents inhalation of the solid particulate, which, based on analogs, may cause respiratory irritation and systemic toxicity.[7] Always work within a certified chemical fume hood.
Spill Management Protocol

Accidents happen; a prepared response is critical.

  • Evacuate & Secure: Immediately alert personnel in the vicinity. If the spill is large or generates significant dust, evacuate the area and contact your EHS department.

  • Don PPE: Before addressing the spill, don the full PPE ensemble described in Table 1.

  • Containment: For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Neutralization & Cleanup (Solids):

    • DO NOT USE WATER. Avoid generating dust.

    • Gently cover the spill with a dry, inert absorbent like sand or vermiculite.

    • Carefully sweep the mixture into a designated, clearly labeled hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials are now considered hazardous waste and must be placed in the same container.

  • Disposal: Seal and label the container. Contact your EHS office for pickup.

Waste Characterization and Segregation: The Regulatory Keystone

Properly identifying your waste stream is a legal requirement under the Resource Conservation and Recovery Act (RCRA).[8][9]

  • Waste Classification: Due to its chemical properties, this compound waste must be classified as hazardous waste .

  • RCRA Waste Code: This specific chemical is not explicitly "listed" with a P- or U-code by the EPA.[10] However, it may exhibit hazardous characteristics. Furthermore, related nitroaromatic compounds, such as nitrobenzene, are assigned the RCRA waste code D036 for toxicity.[11] As a best practice, and pending confirmation from your EHS department, it is prudent to manage this waste as if it carries the D036 characteristic.

  • Segregation:

    • Collect all waste (pure compound, contaminated PPE, spill cleanup materials) in a dedicated, sealed, and properly labeled container.

    • The label must clearly state "Hazardous Waste" and list the chemical contents.

    • Store this container in a designated satellite accumulation area, within secondary containment, away from incompatible materials (e.g., strong oxidizers, bases).

The Disposal Workflow: A Mandated Pathway

The only environmentally sound and legally compliant method for disposing of this chemical is through a licensed hazardous waste contractor for high-temperature incineration.[4][12] Landfilling is not an acceptable option.

Step-by-Step Disposal Protocol
  • Accumulation: Collect waste in a DOT-approved, chemically compatible container with a secure, vapor-tight lid. The container must be in good condition.

  • Labeling: Affix a hazardous waste label immediately upon starting accumulation. Fill out all required fields: "Hazardous Waste," the full chemical name, and the associated hazards (Toxic, Corrosive).

  • Storage: Store the sealed container in a designated satellite accumulation area. This area must be at or near the point of generation and under the control of the operator. Ensure secondary containment is present.

  • Request Pickup: Once the container is full, or before the regulatory accumulation time limit is reached, contact your institution's EHS department to schedule a waste pickup. Do not attempt to transport the waste yourself.

  • Manifesting: The EHS department will work with the licensed disposal vendor to create a hazardous waste manifest. This is the cradle-to-grave tracking document required by the EPA.[8]

  • Final Treatment: The vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The required treatment is high-temperature incineration (typically >900°C) in a facility equipped with afterburners and acid gas scrubbers.[4][13]

Causality: This specific method is mandated because high-temperature incineration is required to achieve a 99.99% destruction and removal efficiency (DRE) for hazardous organic constituents.[13][14] The scrubbers are essential to neutralize the NOx and HCl gases produced during combustion, preventing their release into the atmosphere.[4]

Disposal Workflow Diagram

The following diagram illustrates the critical decision points and actions required for the proper disposal of this compound waste.

G Disposal Workflow for 5-Nitro-1,2,3,4-tetrahydroisoquinoline HCl start Waste Generation (e.g., unused reagent, contaminated labware) characterize Characterize Waste: - Corrosive (Inferred) - Toxic (Inferred, D036 analog) - Nitrogen-Containing Organic start->characterize collect Collect in Designated Hazardous Waste Container characterize->collect label_waste Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms collect->label_waste store Store in Satellite Accumulation Area (Secondary Containment) label_waste->store contact_ehs Contact Institutional EHS Office for Waste Pickup store->contact_ehs transport Transport by Licensed Hazardous Waste Vendor contact_ehs->transport dispose Final Disposal: High-Temperature Incineration with NOx and Acid Gas Scrubbing transport->dispose

Caption: Decision workflow for compliant waste management.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Substance, A Culture of Safety

5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a key intermediate in pharmaceutical research, particularly in the development of novel therapeutics for neurological disorders.[1] Its hydrochloride salt form enhances solubility, making it a valuable compound in various biological assays.[1] However, its utility in the lab is matched by the critical need for meticulous safety protocols. This guide moves beyond a simple checklist to instill a deep, causal understanding of the "why" behind each safety measure. As researchers, our greatest instrument is our own well-being. Adherence to these protocols is non-negotiable for ensuring both personal safety and the integrity of your research.

Hazard Assessment: Understanding the Adversary

While comprehensive toxicological data for this compound is not fully detailed, its structure—a nitroaromatic compound and a derivative of 1,2,3,4-tetrahydroisoquinoline—provides a clear basis for a stringent hazard assessment. The parent compound, 1,2,3,4-tetrahydroisoquinoline, is classified as a hazardous chemical that causes severe skin burns and eye damage and is harmful if swallowed, inhaled, or in contact with skin.[2] Related nitro-compounds are known skin, eye, and respiratory irritants.[3][4][5]

Therefore, we must operate under the assumption that this compound presents the following primary hazards:

  • Acute Toxicity: Potential harm if swallowed, inhaled, or absorbed through the skin.[2]

  • Skin Corrosion/Irritation: High likelihood of causing skin irritation or severe burns upon contact.[2][5]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[2][5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[5][6]

This assessment dictates a multi-layered safety approach where engineering controls are the first line of defense, and Personal Protective Equipment (PPE) provides the essential barrier between the researcher and the chemical.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of preference but a scientifically-driven choice based on the identified risks. The following table summarizes the mandatory PPE for handling this compound.

PPE CategoryItemMinimum SpecificationsCausality and Rationale
Eye & Face Protection Safety GogglesANSI Z87.1 (US) or EN 166 (EU) compliant; splash-proof design.[4]Why: Protects against splashes and airborne particles. The hydrochloride salt is a solid, but dust and splashes from solutions are significant risks.[2]
Face ShieldWorn over safety goggles.Why: Provides a secondary, broader barrier of protection for the entire face during operations with a high risk of splashing, such as transferring solutions or handling larger quantities.[7]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable minimum. Inspect for integrity before each use.[4]Why: Prevents skin contact, a primary route of exposure that can cause severe irritation or burns.[2][5] Change gloves immediately upon contamination to prevent permeation.
Body Protection Laboratory CoatFlame-resistant material, fully buttoned with snug cuffs.Why: Protects skin and personal clothing from contamination by dust or splashes. A flame-resistant coat is best practice in a lab with multiple chemical hazards.[4]
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorRequired when handling the powder outside of a certified fume hood or if dust is generated.[2]Why: Prevents inhalation of airborne particles, which can cause respiratory irritation.[5] An organic vapor/particulate cartridge may be necessary when working with solutions.

Operational Plan for Safe Handling

A systematic workflow is crucial for minimizing exposure. The following protocol integrates the use of PPE at every stage.

Step 1: Preparation and Engineering Controls
  • Designate the Workspace: All handling of solid this compound and its solutions must occur within a certified chemical fume hood to control inhalation exposure.[4]

  • Verify Emergency Equipment: Before starting, confirm that a safety shower and an eyewash station are unobstructed and operational.[2]

  • Assemble Materials: Gather all necessary equipment, including the chemical, spatulas, glassware, and waste containers, and place them inside the fume hood to minimize traffic in and out of the controlled area.

  • Don PPE: Put on all required PPE (lab coat, safety goggles, nitrile gloves) before approaching the fume hood. A face shield and respirator should be on hand if the procedure warrants it.

Step 2: Weighing and Transfer
  • Containment is Key: Perform all weighing and transfer operations on a disposable work surface inside the fume hood to contain any spills.

  • Minimize Dust: Handle the solid chemical carefully to avoid generating dust. Use a spatula to gently transfer the powder. Do not pour the solid directly from the bottle if it can be avoided.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly. Keep the container covered as much as possible during this process.

Step 3: During the Experiment
  • Constant Vigilance: Keep all containers clearly labeled. Never leave the immediate work area unattended.

  • Maintain Barrier Integrity: Avoid touching your face, personal items, or equipment outside the fume hood with your gloves. If you must exit the area, remove your gloves and wash your hands.

  • No Consumption: Do not eat, drink, or smoke in the laboratory.[2][5]

Integrated Workflow for Safe Chemical Handling

The following diagram outlines the critical decision points and procedural flow for safely handling this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling Phase prep_start Start: New Procedure verify_controls Verify Engineering Controls (Fume Hood, Eyewash) prep_start->verify_controls don_ppe Don Core PPE (Coat, Goggles, Gloves) verify_controls->don_ppe weigh_transfer Weigh & Transfer Chemical (Minimize Dust) don_ppe->weigh_transfer Enter Fume Hood run_reaction Perform Experiment weigh_transfer->run_reaction decontaminate Decontaminate Glassware & Surfaces run_reaction->decontaminate Procedure Complete dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE in Order (Gloves Last) dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands procedure_end procedure_end wash_hands->procedure_end End

Caption: Safe Handling Workflow for this compound.

Emergency Procedures: Responding with Confidence

Even with meticulous planning, accidents can occur. Your PPE is your first line of defense, but knowing the correct response is critical.

  • Skin Exposure: Immediately remove all contaminated clothing.[2] Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2] If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Spill Management:

    • Evacuate: Clear the immediate area of all personnel.

    • Ventilate: Ensure the fume hood is operating at maximum capacity.

    • Contain: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid any actions that could generate dust.[3]

    • Decontaminate: Clean the spill area thoroughly with soap and water, collecting all cleaning materials for disposal as hazardous waste.

Decontamination and Disposal: Completing the Cycle of Safety

Proper disposal is a critical final step to ensure safety for yourself, your colleagues, and the environment.

  • PPE Removal: Remove PPE in an order that minimizes cross-contamination. Typically, the lab coat is removed first, followed by goggles/face shield. Gloves should be removed last, peeling them off without touching the outer surface.

  • Waste Disposal: All materials contaminated with this compound, including excess chemical, empty containers, and cleaning materials, must be disposed of as hazardous waste.[2] Place them in a clearly labeled, sealed container and follow your institution's specific guidelines for hazardous waste pickup. Do not let this chemical enter the environment.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 2
5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.